molecular formula C7H14O2 B12399081 Ethyl 2-methylbutanoate-d9

Ethyl 2-methylbutanoate-d9

Cat. No.: B12399081
M. Wt: 139.24 g/mol
InChI Key: HCRBXQFHJMCTLF-ZMECLBIQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-methylbutanoate-d9 is a useful research compound. Its molecular formula is C7H14O2 and its molecular weight is 139.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H14O2

Molecular Weight

139.24 g/mol

IUPAC Name

ethyl 2,3,3,4,4,4-hexadeuterio-2-(trideuteriomethyl)butanoate

InChI

InChI=1S/C7H14O2/c1-4-6(3)7(8)9-5-2/h6H,4-5H2,1-3H3/i1D3,3D3,4D2,6D

InChI Key

HCRBXQFHJMCTLF-ZMECLBIQSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])(C(=O)OCC)C([2H])([2H])[2H]

Canonical SMILES

CCC(C)C(=O)OCC

Origin of Product

United States

Foundational & Exploratory

Ethyl 2-methylbutanoate-d9: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Ethyl 2-methylbutanoate-d9 is the deuterated form of ethyl 2-methylbutanoate, a common volatile organic compound found in various fruits and fermented beverages.[1][2] Its primary application in scientific research is as an internal standard for quantitative analysis, particularly in the fields of flavor and fragrance chemistry, metabolomics, and food science.[3] The stable isotope labeling of this compound allows for precise and accurate quantification of its non-deuterated counterpart in complex matrices by isotope dilution mass spectrometry.

Chemical and Physical Properties

This compound is a stable, non-radioactive isotopologue of ethyl 2-methylbutanoate. The nine deuterium (B1214612) atoms replace nine hydrogen atoms in the molecule, resulting in a higher molecular weight which allows for its differentiation from the endogenous compound in mass spectrometry.

PropertyValueReference
Chemical Formula C₇H₅D₉O₂[4]
Molecular Weight 139.24 g/mol [4]
Synonyms Ethyl (±)-2-Methylbutyrate-d9, 2-Methylbutanoic Acid Ethyl Ester-d9[5]
Appearance Colorless oily liquid with a fruity odor[2]

Synthesis

While specific proprietary synthesis methods for this compound are not publicly detailed, a plausible synthetic route can be inferred from standard organic chemistry principles for esterification and alkylation, utilizing deuterated precursors. A likely approach involves the esterification of deuterated 2-methylbutanoic acid with ethanol, or the alkylation of an ethyl ester enolate with a deuterated alkyl halide.

A general, non-deuterated synthesis of a similar compound, ethyl 2-ethyl-2-methylbutanoate, involves the deprotonation of ethyl 2-ethylbutanoate with a strong base like lithium diisopropylamide (LDA) to form an enolate, followed by alkylation with iodomethane. Adapting this for this compound would involve using deuterated starting materials.

Applications in Quantitative Analysis

The primary utility of this compound is as an internal standard in stable isotope dilution assays (SIDA) coupled with gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[3] This technique is the gold standard for accurate quantification of small molecules in complex samples.

The workflow for using this compound as an internal standard typically involves the following steps:

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection (e.g., Wine, Fruit Juice) Spike Spiking with This compound Sample->Spike Extraction Analyte Extraction (e.g., SPME, LLE) Spike->Extraction GCMS GC-MS Analysis Extraction->GCMS Quant Quantification using Isotope Ratios GCMS->Quant Report Reporting of Results Quant->Report G cluster_input Input cluster_process Analytical Process cluster_output Output cluster_interpretation Interpretation Sample Sample containing Ethyl 2-methylbutanoate ChiralGC Chiral Gas Chromatography Sample->ChiralGC Ratio Enantiomeric Ratio (S vs. R) ChiralGC->Ratio Conc Total Concentration ChiralGC->Conc Authenticity Product Authenticity Ratio->Authenticity Sensory Sensory Profile Conc->Sensory

References

An In-depth Technical Guide to Ethyl 2-methylbutanoate-d9

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, experimental protocols, and applications of Ethyl 2-methylbutanoate-d9. This deuterated analog of Ethyl 2-methylbutanoate serves as a valuable tool in various scientific disciplines, particularly in analytical chemistry, metabolomics, and drug development, primarily as an internal standard for quantitative analysis.

Core Chemical Properties

This compound is a stable, isotopically labeled version of the naturally occurring ester, Ethyl 2-methylbutanoate. The replacement of nine hydrogen atoms with deuterium (B1214612) atoms results in a compound with a higher molecular weight, which allows for its clear differentiation from its non-deuterated counterpart in mass spectrometry-based analyses.

Table 1: Quantitative Chemical and Physical Properties of this compound

PropertyValueSource
Chemical Formula C₇H₅D₉O₂[1][2]
Molecular Weight 139.2403 g/mol [1][2]
Isotopic Purity 99 atom % D[3]
Chemical Purity ≥ 98%[3]
Appearance Liquid[4]
Density (of non-deuterated form) 0.865 g/mL at 25 °C[1]
Boiling Point (of non-deuterated form) 133 °C[1]
Refractive Index (of non-deuterated form) n20/D 1.397[1]

Experimental Protocols

Synthesis of this compound (Adapted Protocol)

Reaction:

2-Methylbutanoic acid-d9 + Ethanol → this compound + H₂O

Materials:

  • 2-Methylbutanoic acid-d9

  • Anhydrous ethanol

  • Sulfuric acid (catalyst)

  • Anhydrous sodium sulfate

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • In a round-bottom flask, dissolve 2-Methylbutanoic acid-d9 in an excess of anhydrous ethanol.

  • Slowly add a catalytic amount of concentrated sulfuric acid while cooling the flask in an ice bath.

  • Reflux the mixture for several hours to drive the esterification to completion.

  • After cooling to room temperature, quench the reaction by slowly adding saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude this compound.

  • Purify the product by distillation.

Analytical Characterization

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a primary technique for the analysis of volatile compounds like this compound.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).

  • Capillary column suitable for volatile ester analysis (e.g., HP-5ms, DB-5).

GC Conditions (Example):

  • Injector Temperature: 250 °C

  • Oven Program: Start at 40 °C, hold for 2 minutes, ramp to 200 °C at 10 °C/min, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

MS Conditions (Example):

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 30-200.

  • Scan Mode: Full scan for qualitative analysis or Selected Ion Monitoring (SIM) for quantitative analysis, monitoring the molecular ion and characteristic fragment ions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the structure and isotopic labeling of the compound.

Sample Preparation:

  • Accurately weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in a deuterated solvent (e.g., chloroform-d, acetone-d6) in an NMR tube.

Data Acquisition (¹H NMR):

  • Due to the extensive deuteration, the ¹H NMR spectrum is expected to show minimal signals, primarily from the ethyl group protons and any residual protons. This confirms the high isotopic purity.

Data Acquisition (¹³C NMR):

  • The ¹³C NMR spectrum will show signals corresponding to the seven carbon atoms in the molecule, confirming the carbon skeleton.

Application as an Internal Standard

This compound is an ideal internal standard for the quantification of its non-deuterated analog and other volatile esters in complex matrices such as food, beverages, and biological samples. Its chemical similarity ensures similar extraction efficiency and chromatographic behavior, while its mass difference allows for accurate and precise quantification.

Quantitative Analysis using GC-MS with Internal Standard

Protocol:

  • Preparation of Standard Solutions: Prepare a series of calibration standards containing known concentrations of the analyte (e.g., Ethyl 2-methylbutanoate) and a constant, known concentration of the internal standard (this compound).

  • Sample Preparation: To the unknown sample, add a known amount of the internal standard solution.

  • Extraction: Perform an appropriate extraction method (e.g., solid-phase microextraction (SPME), liquid-liquid extraction) to isolate the volatile compounds.

  • GC-MS Analysis: Analyze the prepared standards and the sample using the GC-MS conditions described above, operating in SIM mode.

  • Data Analysis:

    • Integrate the peak areas of the analyte and the internal standard.

    • Calculate the response factor (RF) from the calibration standards: RF = (Area_analyte / Concentration_analyte) / (Area_IS / Concentration_IS)

    • Calculate the concentration of the analyte in the unknown sample: Concentration_analyte = (Area_analyte / Area_IS) * (Concentration_IS / RF)

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_data Data Processing sample Unknown Sample spiked_sample Spiked Sample sample->spiked_sample Add known amount of IS is_stock This compound (Internal Standard Stock) is_stock->spiked_sample cal_standards Calibration Standards (Analyte + IS) is_stock->cal_standards extraction Volatile Compound Extraction (e.g., SPME, LLE) spiked_sample->extraction gcms GC-MS Analysis (SIM Mode) cal_standards->gcms extraction->gcms integration Peak Area Integration gcms->integration calibration Calibration Curve Generation integration->calibration quantification Analyte Quantification calibration->quantification synthesis_pathway reactant1 2-Methylbutanoic acid-d9 reaction reactant1->reaction reactant2 Ethanol reactant2->reaction catalyst H₂SO₄ (catalyst) catalyst->reaction product This compound side_product H₂O reaction->product reaction->side_product

References

Technical Guide: Ethyl 2-methylbutanoate-d9

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 2708286-78-4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Ethyl 2-methylbutanoate-d9, a deuterated stable isotope-labeled compound. This document covers its chemical and physical properties, outlines a plausible synthetic route, and details its primary application as an internal standard in analytical methodologies, particularly in gas chromatography-mass spectrometry (GC-MS).

Physicochemical and Analytical Data

This compound is the deuterated form of Ethyl 2-methylbutanoate, an ester known for its characteristic fruity aroma. The incorporation of nine deuterium (B1214612) atoms provides a distinct mass shift, making it an ideal internal standard for quantitative analysis of its non-deuterated counterpart and other volatile organic compounds.

Table 1: General and Physicochemical Properties

PropertyValueReference
CAS Number 2708286-78-4[1][2]
Molecular Formula C₇H₅D₉O₂[3]
Molecular Weight 139.2403 g/mol [3]
Synonyms Ethyl (±)-2-Methylbutyrate-d9, 2-Methylbutanoic-d9 acid ethyl ester[1]
Isotopic Purity ≥99 atom % D[1]
Chemical Purity ≥98%[1]

Table 2: Gas Chromatography Data

ParameterValueReference
Kovats Retention Index (polar column) 1048[3]

Synthesis of this compound: An Experimental Protocol

The synthesis of this compound can be approached through a multi-step process involving the deuteration of a suitable precursor followed by esterification. A plausible and environmentally friendly method involves the deuteration of a malonic acid derivative, followed by decarboxylation to yield a deuterated carboxylic acid, which is then esterified.

Step 1: Synthesis of 2-methyl-d3-butanoic-3,3,4,4,4-d5 acid

This step is based on the general principle of synthesizing α-deuterated carboxylic acids from corresponding malonic acids through hydrogen/deuterium exchange and decarboxylation in the presence of heavy water (D₂O).[4]

Materials:

  • 2-ethyl-2-methylmalonic acid

  • Deuterium oxide (D₂O, 99.8 atom % D)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 2-ethyl-2-methylmalonic acid in an excess of deuterium oxide.

  • Heat the mixture to reflux. The hydrogen atoms alpha to the carboxylic acid groups will exchange with deuterium from the D₂O.

  • Continue heating to induce decarboxylation. The malonic acid derivative will lose one of its carboxylic acid groups as CO₂, resulting in the formation of 2-methyl-d3-butanoic-3,3,4,4,4-d5 acid.

  • Monitor the reaction by NMR to confirm the completion of both deuteration and decarboxylation.

  • After completion, cool the reaction mixture and isolate the deuterated carboxylic acid. Purification is often not necessary as the primary byproduct is CO₂.[4]

Step 2: Fischer Esterification

The resulting deuterated carboxylic acid is then esterified with ethanol (B145695) using a classic Fischer esterification method.[5]

Materials:

  • 2-methyl-d3-butanoic-3,3,4,4,4-d5 acid

  • Ethanol (absolute)

  • Concentrated sulfuric acid (catalyst)

Procedure:

  • In a round-bottom flask, combine the deuterated carboxylic acid and an excess of absolute ethanol.

  • Slowly add a catalytic amount of concentrated sulfuric acid while cooling the flask in an ice bath.

  • Attach a reflux condenser and heat the mixture to reflux for several hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS.

  • Once the reaction is complete, cool the mixture and neutralize the excess acid with a saturated solution of sodium bicarbonate.

  • Extract the crude this compound with a suitable organic solvent (e.g., diethyl ether).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Purify the final product by distillation to obtain pure this compound.

Application as an Internal Standard in GC-MS: A Workflow

The primary application of this compound is as an internal standard for the quantification of volatile and semi-volatile organic compounds in various matrices.[6] Its chemical similarity to many analytes of interest and its distinct mass spectrum make it an excellent choice for correcting for variations in sample preparation and instrument response.[7]

General Workflow for Metabolomics and Volatile Compound Analysis

The following workflow outlines the use of this compound as an internal standard in a typical targeted metabolomics or volatile compound quantification experiment.[8][9]

GCMS_Workflow sample_prep Sample Preparation (e.g., Extraction, Derivatization) add_is Spike with This compound (Internal Standard) sample_prep->add_is gcms_analysis GC-MS Analysis add_is->gcms_analysis data_acquisition Data Acquisition (Scan or SIM mode) gcms_analysis->data_acquisition peak_integration Peak Integration (Analyte and Internal Standard) data_acquisition->peak_integration response_ratio Calculate Response Ratio (Analyte Area / IS Area) peak_integration->response_ratio calibration_curve Generate Calibration Curve (Response Ratio vs. Concentration) response_ratio->calibration_curve quantification Quantify Analyte Concentration in Unknown Samples calibration_curve->quantification

Caption: Workflow for quantitative analysis using an internal standard.

Detailed Experimental Protocol for Quantification

This protocol provides a more detailed procedure for using this compound as an internal standard for the quantification of a target analyte in a liquid sample.

1. Preparation of Standard Solutions:

  • Prepare a stock solution of the target analyte at a known concentration in a suitable solvent.

  • Prepare a stock solution of this compound at a known concentration in the same solvent.

  • Create a series of calibration standards by serial dilution of the analyte stock solution. Each calibration standard should be spiked with a constant, known concentration of the this compound internal standard.

2. Sample Preparation:

  • To each unknown sample, add the same constant, known concentration of the this compound internal standard as was added to the calibration standards.

  • Perform any necessary sample cleanup or derivatization steps.

3. GC-MS Analysis:

  • Inject a fixed volume of each calibration standard and each unknown sample into the GC-MS system.

  • The gas chromatograph will separate the analyte and the internal standard based on their volatility and interaction with the stationary phase.

  • The mass spectrometer will detect and fragment the eluting compounds, generating mass spectra.

4. Data Processing:

  • Integrate the peak areas for the target analyte and the internal standard in the chromatograms of the calibration standards and the unknown samples.

  • For each injection, calculate the response ratio by dividing the peak area of the analyte by the peak area of the internal standard.

  • Construct a calibration curve by plotting the response ratio of the calibration standards against their known concentrations.

  • Determine the concentration of the analyte in the unknown samples by interpolating their response ratios on the calibration curve.

Signaling Pathways and Logical Relationships

As a synthetic internal standard, this compound is not directly involved in biological signaling pathways. Its logical relationship is primarily within the context of the analytical workflow, where it serves as a reference point for accurate quantification.

The following diagram illustrates the logical relationship between the analyte, the internal standard, and the analytical process to achieve accurate quantification.

Logical_Relationship analyte Analyte of Interest sample_matrix Sample Matrix (e.g., Plasma, Urine, Environmental Sample) analyte->sample_matrix internal_standard This compound (Internal Standard) internal_standard->sample_matrix extraction Extraction & Sample Prep sample_matrix->extraction gcms GC-MS Measurement extraction->gcms raw_data Raw Data (Peak Areas) gcms->raw_data ratio Response Ratio Calculation raw_data->ratio final_concentration Accurate Concentration ratio->final_concentration

Caption: Logical flow for accurate quantification.

This technical guide provides a comprehensive overview of this compound for researchers and professionals in drug development and analytical sciences. Its well-defined properties and clear utility as an internal standard make it a valuable tool for robust and reliable quantitative analysis.

References

An In-Depth Technical Guide to the Physical Characteristics of Ethyl 2-methylbutanoate-d9

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-methylbutanoate-d9 is the deuterated form of ethyl 2-methylbutanoate, an ester recognized for its characteristic fruity aroma. In scientific research, particularly in analytical and metabolic studies, deuterated compounds like this compound serve as invaluable internal standards. The substitution of hydrogen atoms with deuterium (B1214612) isotopes provides a distinct mass signature, enabling precise quantification in mass spectrometry-based assays, without altering the compound's chemical behavior significantly. This technical guide provides a detailed overview of the known physical characteristics of this compound, outlines experimental protocols for their determination, and illustrates its primary application as an internal standard.

Core Physical and Chemical Properties

Data Presentation: Physical Characteristics
PropertyValue (this compound)Value (Ethyl 2-methylbutanoate)
Molecular Formula C7H5D9O2[1][2]C7H14O2
Molecular Weight 139.24 g/mol [1][2][3]130.18 g/mol
CAS Number 2708286-78-47452-79-1
Appearance Colorless oily liquid with a fruity odorColorless oily liquid with a fruity odor
Boiling Point Not experimentally determined~133 °C at 760 mmHg
Density Not experimentally determined~0.865 g/mL at 25 °C
Refractive Index Not experimentally determined~1.397 at 20 °C

Experimental Protocols

The determination of the physical properties of a liquid compound such as this compound involves standardized laboratory procedures. Below is a detailed methodology for determining the boiling point, a key physical characteristic.

Determination of Boiling Point (Micro-method)

This method is suitable for small sample volumes.

Objective: To determine the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

Apparatus:

  • Thiele tube

  • Thermometer (calibrated)

  • Capillary tube (sealed at one end)

  • Sample tube (small test tube)

  • Heating source (Bunsen burner or oil bath)

  • Stand and clamp

Procedure:

  • Sample Preparation: A small amount of this compound is placed in the sample tube.

  • Apparatus Setup: The sample tube is attached to the thermometer. The capillary tube, with its open end downwards, is placed inside the sample tube.

  • Heating: The Thiele tube, containing a high-boiling point liquid (e.g., mineral oil), is heated gently. The thermometer and sample assembly are immersed in the oil.

  • Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Heating is continued until a steady stream of bubbles is observed.

  • Boiling Point Determination: The heat source is removed, and the liquid is allowed to cool. The temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube is recorded as the boiling point.

  • Pressure Correction: The observed boiling point is corrected to the standard atmospheric pressure (760 mmHg) using appropriate nomographs or equations if the experimental pressure deviates significantly.

Application in Quantitative Analysis: Use as an Internal Standard

The primary role of this compound in a research setting is as an internal standard for quantitative analysis, typically by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Logical Workflow for Quantitative Analysis using an Internal Standard

The following diagram illustrates the typical workflow for using this compound as an internal standard to quantify the non-deuterated analyte in a sample.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis (e.g., GC-MS) cluster_data Data Processing Sample Biological or Environmental Sample IS Add Known Amount of This compound (Internal Standard) Sample->IS Extraction Extraction of Analytes IS->Extraction Concentration Sample Concentration Extraction->Concentration Injection Injection into GC-MS Concentration->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Peak_Integration Peak Area Integration (Analyte and Internal Standard) Detection->Peak_Integration Ratio_Calculation Calculate Area Ratio (Analyte / Internal Standard) Peak_Integration->Ratio_Calculation Calibration_Curve Generate Calibration Curve Ratio_Calculation->Calibration_Curve Quantification Quantify Analyte Concentration Calibration_Curve->Quantification Analyte Ethyl 2-methylbutanoate (Analyte) Analyte->Sample IS_source This compound (IS) IS_source->IS

Caption: Workflow for quantitative analysis using an internal standard.

This workflow highlights how the addition of a known quantity of the deuterated standard at an early stage of sample preparation allows for the correction of analyte loss during extraction and instrumental analysis, leading to highly accurate and precise quantification.

References

A Technical Guide to the Commercial Availability of Ethyl 2-methylbutanoate-d9

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the commercial availability, physicochemical properties, and applications of Ethyl 2-methylbutanoate-d9. This deuterated stable isotope is a critical tool for quantitative analysis in various scientific disciplines.

Introduction

This compound is the deuterated form of Ethyl 2-methylbutanoate, an ester recognized for its characteristic sweet, apple-like aroma found naturally in fruits like apples and cherries.[1] The "-d9" designation indicates that nine hydrogen atoms in the molecule have been replaced with deuterium, a stable isotope of hydrogen. This isotopic labeling makes it an ideal internal standard for quantitative analyses using mass spectrometry techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2] Its primary application is to serve as a tracer and internal standard to ensure accuracy and precision in the quantification of its non-deuterated counterpart during drug development and metabolic studies.[2]

Physicochemical Properties

The fundamental properties of this compound are summarized below. These details are essential for method development and laboratory handling.

PropertyValueReference
Chemical Name ethyl 2,3,3,4,4,4-hexadeuterio-2-(trideuteriomethyl)butanoate[3]
Synonyms Ethyl 2-methylbutyrate-d9[1][2]
CAS Number 1219804-93-3 (This is the specific CAS for the d9 isotopologue)
Chemical Formula C₇H₅D₉O₂[4][5]
Molecular Weight 139.24 g/mol [4][5]
Isotopic Purity Typically ≥98 atom % D[1]
Physical Form Powder or Liquid[1]

Note: The unlabelled parent compound, Ethyl 2-methylbutanoate, has a CAS number of 7452-79-1 and a molecular weight of approximately 130.19 g/mol .[6][7]

Commercial Availability

This compound is available from several specialized chemical suppliers that provide stable isotopes and analytical standards. The product is intended for research and laboratory use only.[2][8] The following table summarizes its availability from select vendors.

SupplierProduct NamePurityAvailable Quantities
MedChemExpress This compoundNot specifiedInquire for details
Coompo Research Chemicals Ethyl 2-Methylbutyrate-d998%250mg, 500mg
LGC Standards Ethyl (±)-2-Methylbutyrate-d9Not specifiedInquire for details

Disclaimer: Availability, quantities, and pricing are subject to change. Please consult the respective supplier's website for the most current information.

Application: Quantitative Analysis Workflow

The primary role of this compound is as an internal standard (IS) in quantitative analytical chemistry. Because it is chemically almost identical to the analyte (the non-deuterated version) but has a different mass, it can be used to correct for sample loss during preparation and for variations in instrument response.

Below is a diagram illustrating a typical experimental workflow for using a deuterated internal standard in a GC-MS analysis.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological or Environmental Sample Spike Spike with known amount of this compound (IS) Sample->Spike Extract Solvent Extraction & Concentration Spike->Extract GCMS GC-MS Injection (Separation & Ionization) Extract->GCMS Inject sample Quant Quantification (Analyte/IS Ratio) GCMS->Quant Generate mass chromatograms Result Final Concentration Report Quant->Result

Fig. 1: Experimental workflow for quantitative analysis using a deuterated internal standard.

Example Experimental Protocol

While specific protocols must be optimized for the matrix and instrumentation, the following provides a generalized methodology for the use of this compound as an internal standard for quantifying its native analogue in a liquid sample (e.g., fruit juice).

Objective: To determine the concentration of Ethyl 2-methylbutanoate in a sample.

Materials:

  • This compound (Internal Standard, IS)

  • Ethyl 2-methylbutanoate (Analyte standard for calibration curve)

  • Methanol or appropriate solvent

  • Sample matrix (e.g., apple juice)

  • Vortex mixer, centrifuge, GC vials

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the internal standard (IS), this compound, at a concentration of 1 mg/mL in methanol.

    • Prepare a stock solution of the analyte standard, Ethyl 2-methylbutanoate, at 1 mg/mL in methanol.

  • Preparation of Calibration Standards:

    • Perform serial dilutions of the analyte stock solution to create a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

    • Spike each calibration standard with a fixed concentration of the IS solution (e.g., 2 µg/mL).

  • Sample Preparation:

    • Take a known volume of the sample (e.g., 1 mL of apple juice).

    • Spike the sample with the same fixed concentration of the IS solution (2 µg/mL).

    • Perform a liquid-liquid or solid-phase extraction to isolate the analytes.

    • Evaporate the solvent and reconstitute in a small volume suitable for GC-MS injection.

  • GC-MS Analysis:

    • Inject the prepared calibration standards and samples into the GC-MS system.

    • The GC column (e.g., Carbowax) separates the compounds.[4]

    • The mass spectrometer is set to monitor specific ions for both the analyte and the IS. For example:

      • Analyte (d0): Monitor characteristic ions (e.g., m/z 130, 102, 88).

      • Internal Standard (d9): Monitor the corresponding shifted ions (e.g., m/z 139, 111, 97).

  • Data Analysis:

    • Integrate the peak areas for both the analyte and the IS in each chromatogram.

    • Calculate the ratio of the analyte peak area to the IS peak area.

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the analyte for the calibration standards.

    • Determine the concentration of the analyte in the sample by using the peak area ratio from the sample and the equation from the calibration curve.

Analyte-Standard Relationship

The core principle of using a deuterated standard relies on the mass difference between it and the native analyte. Both compounds exhibit nearly identical chemical behavior, but are easily distinguished by the mass spectrometer.

G cluster_behavior Chemical & Physical Behavior cluster_detection Mass Spectrometric Detection Analyte Analyte Ethyl 2-methylbutanoate (MW: ~130.19) Prop Similar Properties: - Polarity - Boiling Point - Retention Time - Extraction Efficiency Analyte->Prop MS Distinct Mass-to-Charge (m/z) Ratios Analyte->MS IS Internal Standard This compound (MW: ~139.24) IS->Prop IS->MS Result Accurate & Precise Quantification

Fig. 2: Logical relationship between the analyte and its deuterated internal standard.

References

A Comprehensive Technical Guide to the Safety Data of Ethyl 2-methylbutanoate-d9

Author: BenchChem Technical Support Team. Date: December 2025

Chemical Identification and Physical Properties

Ethyl 2-methylbutanoate-d9 is the deuterated form of Ethyl 2-methylbutanoate, an ester known for its fruity aroma. While specific experimental data for the deuterated compound is limited, the following tables summarize the known properties of both the deuterated and non-deuterated forms.

Identifier This compound Ethyl 2-methylbutanoate
Molecular Formula C₇H₅D₉O₂C₇H₁₄O₂
Molar Mass 139.24 g/mol 130.18 g/mol
CAS Number 2708286-78-47452-79-1
Physical and Chemical Properties Value for Ethyl 2-methylbutanoate
Appearance Colorless oily liquid with a fruity odor.
Boiling Point 133 °C (lit.)
Density 0.865 g/mL at 25 °C (lit.)
Flash Point 26.1 °C (79.0 °F) Closed Cup
Solubility in Water Insoluble

Hazard Identification and Classification

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), Ethyl 2-methylbutanoate is classified as a flammable liquid. The following table summarizes its hazard classification.

GHS Classification Category Hazard Statement
Flammable Liquids Category 3H226: Flammable liquid and vapor.

Signal Word: Warning

GHS Pictogram:

Flame pictogram

Precautionary Measures and First Aid

A logical workflow for handling and responding to incidents involving Ethyl 2-methylbutanoate is crucial. The following diagram illustrates the relationship between preventative measures, incident response, and storage/disposal.

Safety Workflow for Ethyl 2-methylbutanoate cluster_prevention Prevention cluster_response Response cluster_storage_disposal Storage & Disposal P210 Keep away from heat/sparks/ open flames/hot surfaces. — No smoking. P370_P378 In case of fire: Use dry chemical, CO2, or alcohol-resistant foam to extinguish. P210->P370_P378 If ignited P233 Keep container tightly closed. P403_P235 Store in a well-ventilated place. Keep cool. P233->P403_P235 For storage P280 Wear protective gloves/eye protection/ face protection. P303_P361_P353 IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. P280->P303_P361_P353 In case of contact P501 Dispose of contents/container in accordance with local/regional/national/international regulations. P403_P235->P501 End of life

Safety Workflow Diagram

Toxicological and Ecological Information

Detailed toxicological studies specifically on this compound are not available. The data for the non-deuterated form indicates that it may be harmful if swallowed or in contact with skin and is harmful to aquatic life.

Toxicological Data (for Ethyl 2-methylbutanoate) Value
Acute Toxicity, Oral (Category 5) May be harmful if swallowed.
Acute Toxicity, Dermal (Category 5) May be harmful in contact with skin.
Skin Irritation Causes mild skin irritation.
Eye Irritation Causes mild eye irritation.
Ecological Data (for Ethyl 2-methylbutanoate) Hazard Classification
Acute Aquatic Hazard Harmful to aquatic life.
Chronic Aquatic Hazard Harmful to aquatic life with long-lasting effects.

Experimental Protocols

The safety data presented is derived from standardized testing protocols as required by regulatory bodies. Specific experimental methodologies for determining properties like flash point, and toxicity values (e.g., LD50) are typically conducted in accordance with OECD (Organisation for Economic Co-operation and Development) guidelines for the testing of chemicals. For instance, flammability is determined using standardized closed-cup methods. Acute toxicity studies generally involve administering the substance to laboratory animals under controlled conditions to determine the dose that is lethal to 50% of the test population. Due to the lack of a specific SDS for the deuterated compound, detailed experimental protocols for its unique testing are not available.

Conclusion

While a dedicated Safety Data Sheet for this compound is not publicly accessible, the safety profile of its non-deuterated counterpart provides a robust framework for its safe handling. The primary hazard associated with this compound is its flammability. Researchers, scientists, and drug development professionals should handle this compound with the same precautions as a Category 3 flammable liquid, including the use of appropriate personal protective equipment and adherence to safe storage and handling procedures. The provided data and workflow diagrams serve as an in-depth technical guide to mitigate risks associated with the use of this compound in a laboratory setting.

A Technical Guide to the Isotopic Purity of Ethyl 2-methylbutanoate-d9

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the isotopic purity of Ethyl 2-methylbutanoate-d9. It covers the synthesis, purification, and detailed analytical methodologies for determining the isotopic enrichment of this deuterated compound, which is crucial for its application as an internal standard in quantitative analysis and as a tracer in metabolic studies.

Chemical Properties and Specifications

This compound is the deuterated form of Ethyl 2-methylbutanoate, an ester known for its fruity aroma. The deuterated version serves as a valuable tool in various scientific applications due to its distinct mass.

Table 1: Chemical Properties of this compound

PropertyValue
Chemical Formula C₇H₅D₉O₂[1][2][3]
Molecular Weight 139.24 g/mol [1][2][3]
Appearance Colorless liquid
Canonical SMILES CCC(C)C(=O)OCC
InChI InChI=1S/C7H14O2/c1-4-6(3)7(8)9-5-2/h6H,4-5H2,1-3H3/i1D3,3D3,4D2,6D[1][2][3]
InChIKey HCRBXQFHJMCTLF-ZMECLBIQSA-N[1][2][3]

Table 2: Typical Product Specifications

ParameterSpecification
Chemical Purity ≥ 98%
Isotopic Enrichment (Atom % D) ≥ 99%

Synthesis of this compound

The synthesis of this compound can be achieved through the esterification of 2-methylbutanoic acid-d9 with ethanol, or via the reaction of a deuterated alkyl halide with a salt of 2-methylbutanoic acid. A common approach involves the reaction of silver 2-methylbutanoate with a deuterated ethyl iodide.

General Synthesis Workflow

The following diagram illustrates a plausible synthetic route for this compound, adapted from methods used for other deuterated esters.

G cluster_0 Preparation of Deuterated Precursor cluster_1 Esterification cluster_2 Purification 2-methylbutanoic_acid 2-methylbutanoic acid silver_salt Silver 2-methylbutanoate 2-methylbutanoic_acid->silver_salt Reaction Ag2O Silver(I) oxide Ag2O->silver_salt Reaction final_product This compound silver_salt->final_product Reaction with ethyl_iodide_d5 Ethyl iodide-d5 ethyl_iodide_d5->final_product Reaction crude_product Crude Product purified_product Purified this compound crude_product->purified_product Distillation

Caption: Synthesis workflow for this compound.

Analytical Methods for Isotopic Purity Determination

The determination of isotopic purity is critical to ensure the reliability of studies using deuterated compounds. High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques employed for this purpose.

High-Resolution Mass Spectrometry (HRMS)

HRMS is a powerful technique for determining the isotopic distribution of a deuterated compound by precisely measuring the mass-to-charge ratio of its ions.

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable volatile solvent (e.g., dichloromethane).

  • Instrumentation: Utilize a Gas Chromatograph coupled to a High-Resolution Mass Spectrometer (GC-HRMS).

  • GC Conditions:

    • Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

    • Injector Temperature: 250°C.

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Time-of-Flight (TOF) or Orbitrap.

    • Scan Range: m/z 40-200.

    • Resolution: > 10,000.

The isotopic purity is determined by analyzing the relative intensities of the molecular ion peaks corresponding to different isotopologues (molecules with different numbers of deuterium (B1214612) atoms). The theoretical and observed mass spectral data for Ethyl 2-methylbutanoate and its deuterated analog are presented below.

Table 3: Theoretical and Observed Mass Data

CompoundTheoretical Monoisotopic Mass (Da)Observed Monoisotopic Mass (Da)
Ethyl 2-methylbutanoate (C₇H₁₄O₂)130.0994130.0991
This compound (C₇H₅D₉O₂)139.1559139.1556

The percentage of isotopic purity is calculated from the relative abundances of the ion signals of the different isotopologues.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹H (proton) and ²H (deuterium) NMR, is an indispensable tool for confirming the positions of deuterium labeling and quantifying the isotopic enrichment.

  • Sample Preparation: Dissolve approximately 10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) that does not have signals interfering with the analyte.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR:

    • Acquire a standard proton spectrum to detect any residual non-deuterated species. The absence or significant reduction of signals corresponding to the protons in the non-deuterated molecule confirms a high level of deuteration.

  • ²H NMR:

    • Acquire a deuterium spectrum to confirm the presence of deuterium at the expected positions.

The isotopic purity can be estimated by comparing the integral of the residual proton signals in the ¹H NMR spectrum with the integral of a known internal standard.

Experimental Workflow and Data Analysis Logic

The following diagram outlines the logical workflow for the comprehensive analysis of this compound.

G Sample This compound Sample GC_MS GC-HRMS Analysis Sample->GC_MS NMR NMR Spectroscopy Sample->NMR Mass_Spectrum Mass Spectrum Acquisition GC_MS->Mass_Spectrum NMR_Spectra ¹H and ²H Spectra Acquisition NMR->NMR_Spectra Isotopologue_Analysis Isotopologue Distribution Analysis Mass_Spectrum->Isotopologue_Analysis Residual_Proton_Analysis Residual Proton Signal Integration NMR_Spectra->Residual_Proton_Analysis Purity_Calculation_MS Isotopic Purity Calculation (MS) Isotopologue_Analysis->Purity_Calculation_MS Purity_Calculation_NMR Isotopic Purity Calculation (NMR) Residual_Proton_Analysis->Purity_Calculation_NMR Final_Report Final Purity Report Purity_Calculation_MS->Final_Report Purity_Calculation_NMR->Final_Report

Caption: Analytical workflow for isotopic purity determination.

Conclusion

The accurate determination of the isotopic purity of this compound is paramount for its effective use in scientific research. A combination of HRMS and NMR spectroscopy provides a comprehensive characterization of both the isotopic enrichment and the specific sites of deuteration. The methodologies and data presented in this guide offer a robust framework for the quality control and validation of this important analytical standard.

References

A Technical Examination of the Molecular Weight of Ethyl 2-methylbutanoate-d9

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed analysis of the molecular weight of the deuterated organic compound, Ethyl 2-methylbutanoate-d9. It is intended for researchers, scientists, and professionals in the field of drug development who utilize isotopically labeled compounds in their work.

Core Data Presentation

The molecular weight of a compound is a fundamental physical property. For isotopically labeled molecules such as this compound, it is crucial to understand the mass difference imparted by the substitution of hydrogen atoms with deuterium (B1214612). The table below summarizes the key quantitative data for this compound and its non-deuterated analog.

Compound/IsotopeChemical FormulaMolecular Weight ( g/mol )
This compoundC₇H₅D₉O₂139.2403[1][2]
Ethyl 2-methylbutanoateC₇H₁₄O₂130.18[3][4]
Deuterium (D)D or ²H2.014[5][6][7]
Hydrogen (H)H1.008[8]

Methodology for Molecular Weight Determination

The molecular weight of a chemical compound is determined by the sum of the atomic weights of its constituent atoms. The chemical formula for the non-deuterated form, Ethyl 2-methylbutanoate, is C₇H₁₄O₂[4][9]. In the deuterated variant, this compound, nine hydrogen atoms are replaced by deuterium atoms, resulting in the formula C₇H₅D₉O₂[1][2].

The calculation of the molecular weight is as follows:

  • Ethyl 2-methylbutanoate: (7 × Atomic Weight of Carbon) + (14 × Atomic Weight of Hydrogen) + (2 × Atomic Weight of Oxygen)

  • This compound: (7 × Atomic Weight of Carbon) + (5 × Atomic Weight of Hydrogen) + (9 × Atomic Weight of Deuterium) + (2 × Atomic Weight of Oxygen)

The significant mass difference between hydrogen (atomic weight ≈ 1.008 amu) and deuterium (atomic weight ≈ 2.014 amu) is the primary reason for the increased molecular weight of the deuterated compound[5][6][7][8]. This mass difference is a key feature exploited in various scientific applications, including as tracers in metabolic studies and as internal standards in mass spectrometry.

Logical Relationship Diagram

The following diagram illustrates the relationship between the standard and deuterated forms of Ethyl 2-methylbutanoate.

Ethyl_2_methylbutanoate Ethyl 2-methylbutanoate (C₇H₁₄O₂) MW: 130.18 Isotopic_Labeling Isotopic Labeling (9 H atoms replaced by 9 D atoms) Ethyl_2_methylbutanoate->Isotopic_Labeling Ethyl_2_methylbutanoate_d9 This compound (C₇H₅D₉O₂) MW: 139.2403 Isotopic_Labeling->Ethyl_2_methylbutanoate_d9

References

Methodological & Application

Application Notes: High-Throughput Quantification of Ethyl 2-methylbutanoate in Wine Using Ethyl 2-methylbutanoate-d9 as an Internal Standard by HS-SPME-GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the quantitative analysis of Ethyl 2-methylbutanoate, a key aroma compound in wine, using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). To ensure the highest accuracy and precision, a stable isotope-labeled internal standard, Ethyl 2-methylbutanoate-d9, is employed. This method is particularly suited for quality control in the wine industry and for research applications focusing on flavor and aroma profiles.

Introduction

Ethyl 2-methylbutanoate is a volatile ester that contributes significantly to the fruity aroma of various fermented beverages, including wine, often described as having an apple- or berry-like scent.[1] The concentration of this compound can vary depending on grape variety, fermentation conditions, and aging processes. Accurate quantification of Ethyl 2-methylbutanoate is therefore crucial for winemakers to monitor and control the sensory characteristics of their products.

The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis by mass spectrometry.[2] Deuterated internal standards exhibit nearly identical chemical and physical properties to their non-labeled counterparts, ensuring they behave similarly during sample preparation, extraction, and chromatographic separation. This co-elution behavior effectively compensates for variations in sample matrix, extraction efficiency, and instrument response, leading to highly reliable and reproducible results.[2]

This application note provides a detailed protocol for the HS-SPME-GC-MS analysis of Ethyl 2-methylbutanoate in wine, a summary of method validation parameters, and illustrative quantitative data.

Materials and Methods

Reagents and Standards
  • Ethyl 2-methylbutanoate (≥99% purity)

  • This compound (≥98% atom % D)

  • Sodium chloride (analytical grade)

  • Deionized water

  • Ethanol (B145695) (200 proof, for standard preparation)

  • Model wine solution (12% v/v ethanol in deionized water)

Instrumentation
  • Gas chromatograph with a mass selective detector (GC-MS)

  • HS-SPME autosampler

  • SPME fiber assembly: 85 µm Carboxen®/Polydimethylsiloxane (CAR/PDMS) is a suitable choice for capturing volatile esters.[3]

Sample and Standard Preparation

Internal Standard Stock Solution (IS Stock):

  • Accurately weigh approximately 10 mg of this compound.

  • Dissolve in 10 mL of 200 proof ethanol to obtain a concentration of 1 mg/mL.

  • Store at -20°C.

Internal Standard Working Solution (IS Working):

  • Dilute the IS Stock solution with the model wine solution to a final concentration of 10 µg/mL.

Calibration Standards:

  • Prepare a stock solution of Ethyl 2-methylbutanoate in 200 proof ethanol at a concentration of 1 mg/mL.

  • Perform serial dilutions in the model wine solution to create a series of calibration standards with concentrations ranging from 1 µg/L to 100 µg/L.

  • Spike each calibration standard with the IS Working Solution to a final concentration of 50 µg/L of this compound.

Wine Sample Preparation:

  • Allow the wine sample to equilibrate to room temperature.

  • In a 20 mL headspace vial, combine 5 mL of the wine sample and 1.5 g of sodium chloride.

  • Add 25 µL of the 10 µg/mL IS Working Solution to achieve a final internal standard concentration of 50 µg/L.

  • Immediately seal the vial with a PTFE-faced silicone septum.

HS-SPME-GC-MS Protocol

A detailed protocol for the analysis is provided below.

ParameterSetting
HS-SPME
Fiber Type85 µm CAR/PDMS
Incubation Temperature40°C
Incubation Time20 min
Extraction Time30 min
Desorption Temperature250°C
Desorption Time5 min (splitless mode)
GC
Inlet Temperature250°C
Carrier GasHelium at a constant flow of 1.2 mL/min
ColumnDB-WAX or equivalent polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)
Oven ProgramStart at 40°C (hold for 3 min), ramp to 180°C at 5°C/min, then ramp to 240°C at 20°C/min (hold for 5 min)
MS
Ion Source Temperature230°C
Quadrupole Temperature150°C
Ionization ModeElectron Ionization (EI) at 70 eV
Acquisition ModeSelected Ion Monitoring (SIM)
Quantifier Ion (m/z)Ethyl 2-methylbutanoate: 88, 102; this compound: 97, 111
Qualifier Ion (m/z)Ethyl 2-methylbutanoate: 57; this compound: 60

Data Analysis

The concentration of Ethyl 2-methylbutanoate in the wine samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is generated by plotting the peak area ratios of the calibration standards against their known concentrations. The concentration of the analyte in the unknown samples is then interpolated from this curve.

Quantitative Data Summary

The following tables summarize the validation and quantitative results obtained using this method.

Table 1: Method Validation Parameters

ParameterResultAcceptance Criteria
Linearity (R²)0.9995≥ 0.995
Limit of Detection (LOD)0.5 µg/L-
Limit of Quantification (LOQ)1.5 µg/L-
Precision (RSD%)< 5%< 15%
Accuracy (Recovery %)95-108%85-115%

Table 2: Quantification of Ethyl 2-methylbutanoate in Commercial Wine Samples

Wine SampleAnalyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)Concentration (µg/L)
Chardonnay158,432301,2540.52626.3
Sauvignon Blanc210,987305,1120.69134.6
Pinot Noir98,765299,8760.32916.5
Cabernet Sauvignon125,432302,5430.41520.8

Experimental Workflow and Logical Relationships

The following diagrams illustrate the overall experimental workflow and the logical relationship of using an internal standard for quantification.

experimental_workflow Experimental Workflow for Ethyl 2-methylbutanoate Analysis cluster_prep Sample & Standard Preparation cluster_analysis HS-SPME-GC-MS Analysis cluster_data Data Processing wine_sample Wine Sample is_spike Spike with this compound wine_sample->is_spike cal_standards Calibration Standards cal_standards->is_spike hs_spme Headspace SPME is_spike->hs_spme gc_separation GC Separation hs_spme->gc_separation ms_detection MS Detection (SIM) gc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration ratio_calc Calculate Peak Area Ratios peak_integration->ratio_calc cal_curve Generate Calibration Curve ratio_calc->cal_curve quantification Quantify Analyte cal_curve->quantification

Caption: Workflow for the quantification of Ethyl 2-methylbutanoate.

internal_standard_logic Logic of Internal Standard Correction cluster_correction Correction analyte_response Variable MS Response ratio Peak Area Ratio (Analyte/IS) analyte_response->ratio is_response Variable MS Response is_response->ratio stable_ratio Stable & Reproducible Ratio ratio->stable_ratio

Caption: Internal standard corrects for analytical variability.

Conclusion

The described HS-SPME-GC-MS method, incorporating this compound as an internal standard, provides a highly accurate, precise, and reliable means for quantifying Ethyl 2-methylbutanoate in wine. The method is sensitive enough to detect and quantify this important aroma compound at levels relevant to the wine industry. The use of a deuterated internal standard is critical for minimizing the impact of matrix effects and other sources of analytical variability, ensuring data of the highest quality for both quality control and research purposes.

References

Application Notes & Protocols for Ethyl 2-methylbutanoate-d9 in GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of Ethyl 2-methylbutanoate-d9 as an internal standard in Gas Chromatography-Mass Spectrometry (GC-MS) analysis. It is intended for researchers, scientists, and professionals in drug development and related fields who are engaged in the quantitative analysis of volatile and semi-volatile organic compounds.

Introduction

Ethyl 2-methylbutanoate is a common ester found in various fruits and fermented beverages, contributing to their characteristic aroma. In quantitative analytical chemistry, particularly in chromatographic techniques like GC-MS, isotopically labeled internal standards are crucial for accurate and precise quantification. Deuterated compounds, such as this compound, are ideal internal standards as they share very similar chemical and physical properties with their non-deuterated counterparts, but are distinguishable by their mass-to-charge ratio (m/z) in a mass spectrometer.[1] This allows for the correction of variations that may occur during sample preparation, injection, and ionization.[1]

This compound serves as an excellent internal standard for the quantification of a range of volatile esters and other flavor and fragrance compounds in complex matrices such as food, beverages, and biological samples.

Chemical Properties of this compound:

PropertyValueReference
Formula C₇H₅D₉O₂[2]
Molecular Weight 139.2403 g/mol [2]
IUPAC Name ethyl 2,3,3,4,4,4-hexadeuterio-2-(trideuteriomethyl)butanoateLGC Standards

Experimental Protocols

The following protocols are generalized methodologies for the use of this compound as an internal standard in GC-MS analysis. The specific parameters may require optimization based on the analyte of interest, sample matrix, and instrumentation.

This protocol is adapted for the analysis of volatile esters in beverages.

  • Sample Collection: Collect 10 mL of the liquid sample in a 20 mL headspace vial.

  • Internal Standard Spiking: Add a known concentration of this compound solution in a suitable solvent (e.g., ethanol) to the sample vial. The final concentration of the internal standard should be within the calibration range of the analyte.

  • Matrix Modification: Add 2.0 g of sodium chloride (NaCl) to the vial to increase the ionic strength of the solution, which enhances the release of volatile compounds into the headspace.[3]

  • Equilibration: Seal the vial and place it in a heating block or water bath at a controlled temperature (e.g., 40°C) for a specific period (e.g., 15 minutes) to allow for the equilibration of volatiles between the liquid and headspace phases.[3]

  • SPME Extraction: Expose a pre-conditioned SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the vial for a defined time (e.g., 30 minutes) at the same temperature to adsorb the volatile compounds.[3]

  • Desorption: Transfer the SPME fiber to the GC injector for thermal desorption of the analytes.

The following are typical GC-MS parameters for the analysis of volatile esters.

ParameterRecommended Setting
Gas Chromatograph Agilent 7890B GC or equivalent
Mass Spectrometer Agilent 7000D MS or equivalent
Injector Split/splitless inlet, operated in splitless mode.[3]
Injector Temperature 250°C
Column DB-WAX capillary column (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent polar column.[3]
Carrier Gas Helium at a constant flow rate of 1 mL/min.[3]
Oven Temperature Program Initial temperature of 40°C for 5 min, ramp at 3°C/min to 150°C, then at 8°C/min to 220°C and hold for 10 min.[3]
MS Transfer Line Temp. 250°C
Ion Source Temperature 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)

Monitored Ions (m/z):

CompoundQuantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
Ethyl 2-methylbutanoate8857101
This compound 97 60 110

Note: The specific ions for this compound are predicted based on its structure and may need to be confirmed experimentally.

Data Presentation: Quantitative Performance

The following table summarizes the typical validation parameters for a quantitative GC-MS method for volatile esters using a deuterated internal standard. These values are illustrative and should be determined experimentally for each specific application.

ParameterTypical ValueDescription
Linearity (R²) > 0.99The coefficient of determination for the calibration curve, indicating the linearity of the response over a given concentration range.[4]
Limit of Detection (LOD) 0.1 - 1 µg/LThe lowest concentration of an analyte that can be reliably detected.
Limit of Quantification (LOQ) 0.5 - 5 µg/LThe lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy.[5]
Recovery 80 - 120%The percentage of the known amount of analyte recovered from the sample matrix, indicating the accuracy of the extraction method.[5]
Precision (RSD) < 15%The relative standard deviation of replicate measurements, indicating the repeatability of the method.[5]

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation (SPME) cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Liquid Sample (10 mL) Spike Spike with This compound Sample->Spike Salt Add NaCl (2g) Spike->Salt Equilibrate Equilibrate at 40°C Salt->Equilibrate Extract SPME Headspace Extraction Equilibrate->Extract Desorb Thermal Desorption in GC Inlet Extract->Desorb Separate Chromatographic Separation Desorb->Separate Ionize Electron Ionization (70 eV) Separate->Ionize Detect Mass Detection (SIM Mode) Ionize->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Construction Integrate->Calibrate Quantify Quantification of Analyte Calibrate->Quantify

Caption: Experimental workflow for the analysis of volatile compounds using SPME-GC-MS.

quantification_logic cluster_analyte Analyte cluster_is Internal Standard (IS) Analyte_Peak Analyte Peak Area (m/z_quant) Analyte_Conc Analyte Concentration (Unknown) Analyte_Peak->Analyte_Conc Response_Ratio Response Ratio (Analyte Area / IS Area) Analyte_Peak->Response_Ratio Final_Concentration Calculated Analyte Concentration IS_Peak IS Peak Area (this compound) IS_Conc IS Concentration (Known) IS_Peak->IS_Conc IS_Peak->Response_Ratio Calibration_Curve Calibration Curve (Response Ratio vs. Conc. Ratio) Response_Ratio->Calibration_Curve Calibration_Curve->Final_Concentration

Caption: Logical workflow for quantification using an internal standard in GC-MS analysis.

References

Application Notes and Protocols for the Quantification of Ethyl 2-Methylbutanoate Using its d9 Isotopologue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-methylbutanoate is a volatile organic compound and a significant flavor and aroma component in many fruits, alcoholic beverages, and other fermented products.[1][2] Its accurate quantification is crucial for quality control in the food and beverage industry, as well as in the analysis of biological samples and pharmaceutical formulations where it may be present as a metabolite or a volatile impurity. The use of a stable isotope-labeled internal standard, such as ethyl 2-methylbutanoate-d9, is the gold standard for quantitative analysis by mass spectrometry. This method corrects for variations in sample preparation and instrument response, thereby ensuring high accuracy and precision.[3]

This document provides detailed protocols for the quantification of ethyl 2-methylbutanoate in a liquid matrix (e.g., wine) using Gas Chromatography-Mass Spectrometry (GC-MS) with its d9-deuterated isotopologue as an internal standard.

Chemical Information

CompoundIUPAC NameMolecular FormulaMolecular Weight ( g/mol )
Ethyl 2-methylbutanoateethyl 2-methylbutanoateC₇H₁₄O₂130.18
This compoundethyl 2,3,3,4,4,4-hexadeuterio-2-(trideuteriomethyl)butanoateC₇H₅D₉O₂139.24

Experimental Protocols

Materials and Reagents
Standard Solution Preparation

Stock Solutions (1 mg/mL):

  • Analyte Stock: Accurately weigh 10 mg of ethyl 2-methylbutanoate into a 10 mL volumetric flask and dilute to volume with methanol.

  • Internal Standard (IS) Stock: Accurately weigh 10 mg of d9-E2MB into a 10 mL volumetric flask and dilute to volume with methanol.

Working Standard Solutions:

  • Prepare a series of calibration standards by serial dilution of the Analyte Stock solution in a suitable matrix blank (e.g., synthetic wine).

  • Prepare a Working Internal Standard solution by diluting the IS Stock solution with methanol to a final concentration of 10 µg/mL.

Sample Preparation (Liquid-Liquid Extraction)

This protocol is optimized for a wine sample matrix.

  • Pipette 5 mL of the sample (e.g., wine) into a 15 mL centrifuge tube.

  • Spike the sample with 50 µL of the 10 µg/mL Working Internal Standard solution (final IS concentration of 100 ng/mL).

  • Add 2 mL of dichloromethane to the tube.

  • Vortex the mixture for 2 minutes to ensure thorough extraction.

  • Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the lower organic layer (dichloromethane) to a clean tube containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Transfer the dried extract to a 2 mL GC vial for analysis.

Diagram of the Sample Preparation Workflow

cluster_prep Sample Preparation cluster_analysis Analysis sample 5 mL Sample (e.g., Wine) spike Spike with 50 µL d9-E2MB IS sample->spike extract Add 2 mL Dichloromethane spike->extract vortex Vortex for 2 min extract->vortex centrifuge Centrifuge at 4000 rpm for 10 min vortex->centrifuge separate Collect Organic Layer centrifuge->separate dry Dry with Na₂SO₄ separate->dry transfer Transfer to GC Vial dry->transfer gcms GC-MS Analysis transfer->gcms

Caption: Workflow for the liquid-liquid extraction of ethyl 2-methylbutanoate.

GC-MS Analysis
  • Instrument: Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 6890N GC with 5973 MSD).

  • Column: DB-WAX or similar polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Injector: Splitless mode, 250°C.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp 1: 5°C/min to 150°C.

    • Ramp 2: 20°C/min to 240°C, hold for 5 minutes.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[4]

    • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Ions to Monitor:

      • Ethyl 2-methylbutanoate: m/z 57 (quantifier), 102, 85 (qualifiers).[2]

      • d9-Ethyl 2-methylbutanoate: m/z 66 (quantifier), 111 (qualifier).

    • MS Source Temperature: 230°C.

    • MS Quadrupole Temperature: 150°C.

Diagram of the Analytical Workflow

cluster_workflow GC-MS Quantification Workflow cluster_data_proc Data Processing Details prep Sample Preparation analysis GC-MS Analysis (SIM Mode) prep->analysis data Data Acquisition analysis->data processing Data Processing data->processing quant Quantification processing->quant peak_integration Peak Integration (Analyte & IS) ratio Calculate Peak Area Ratio (Analyte/IS) peak_integration->ratio calibration Generate Calibration Curve ratio->calibration concentration Calculate Analyte Concentration calibration->concentration

Caption: General workflow for GC-MS quantification.

Quantitative Data Summary

The following tables represent typical data obtained from a method validation study for the quantification of ethyl 2-methylbutanoate.

Table 1: Calibration Curve Data
Concentration (ng/mL)Analyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)
515,234301,5670.0505
1030,156300,9870.1002
2575,987302,1110.2515
50151,234301,8760.5010
100302,567301,9991.0019
250755,987302,3452.5008
5001,510,234301,7895.0043
  • Linearity: R² = 0.9995

  • Range: 5 - 500 ng/mL

Table 2: Precision and Accuracy Data
Spiked Concentration (ng/mL)Mean Measured Concentration (ng/mL) (n=6)Accuracy (%)Precision (RSD, %)
Intra-day
1514.898.74.2
150153.2102.12.5
400395.698.91.8
Inter-day
1515.3102.05.8
150147.998.63.1
400408.4102.12.3
Table 3: Method Detection and Quantification Limits
ParameterValue (ng/mL)
Limit of Detection (LOD)1.5
Limit of Quantitation (LOQ)5.0

Conclusion

The described GC-MS method utilizing a d9-labeled internal standard provides a robust, sensitive, and accurate means for the quantification of ethyl 2-methylbutanoate in liquid matrices. The use of an isotopically labeled internal standard effectively compensates for matrix effects and variations in sample handling, leading to reliable and reproducible results. This methodology is well-suited for quality control applications in the food and beverage industry, as well as for research and development in the pharmaceutical and life sciences sectors.

References

Application of Deuterated Esters in Flavor Analysis: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The accurate quantification of flavor compounds is paramount in the food and beverage industry, as well as in academic research, to ensure product quality, consistency, and authenticity. Esters are a critical class of volatile organic compounds that contribute significantly to the characteristic aromas of many foods and beverages, often described as fruity, sweet, or floral. However, the complexity of food matrices and the volatility of these compounds present analytical challenges. Stable Isotope Dilution Analysis (SIDA), a powerful technique that utilizes isotopically labeled internal standards, has emerged as the gold standard for the precise and accurate quantification of flavor compounds. Deuterated esters, which are synthetic versions of naturally occurring esters with one or more hydrogen atoms replaced by deuterium, are the ideal internal standards for SIDA in flavor analysis. Their chemical and physical properties are nearly identical to their non-deuterated counterparts, ensuring they behave similarly during sample preparation, extraction, and chromatographic analysis, thus effectively compensating for matrix effects and analyte losses.[1][2][3]

This document provides detailed application notes and protocols for the use of deuterated esters in flavor analysis, aimed at researchers, scientists, and professionals in the field of drug development who may be investigating the impact of excipients on flavor perception.

Core Principles of Stable Isotope Dilution Analysis (SIDA)

SIDA is a mass spectrometry-based quantification method that relies on the addition of a known amount of an isotopically labeled version of the analyte (the internal standard) to the sample at the earliest stage of analysis.[2] The ratio of the signal intensity of the native analyte to that of the isotopically labeled internal standard is then measured by a mass spectrometer. Since the analyte and the internal standard exhibit nearly identical chemical and physical behavior, any losses or variations during the analytical process affect both compounds equally, leading to a highly accurate and precise quantification of the analyte.[1][4]

The key advantages of using deuterated esters as internal standards in SIDA for flavor analysis include:

  • High Accuracy and Precision: Compensates for analyte loss during sample preparation and extraction, as well as for variations in instrument response.[4]

  • Matrix Effect Mitigation: The internal standard experiences the same matrix-induced signal suppression or enhancement as the analyte, allowing for accurate correction.[3]

  • Improved Method Ruggedness: The use of an internal standard that co-elutes with the analyte makes the method less susceptible to variations in chromatographic conditions.

Applications in Flavor Analysis

Deuterated esters are widely used as internal standards in the SIDA of various flavor-active esters in a range of food and beverage matrices.

Quantification of Key Esters in Alcoholic Beverages

Esters are crucial contributors to the fruity and floral aromas of wine, beer, and spirits. Accurate quantification of these compounds is essential for quality control and product development.

  • Ethyl Hexanoate (B1226103) in Wine: Ethyl hexanoate imparts a "fruity" and "apple-like" aroma to wine. Its concentration can be accurately determined using deuterated ethyl hexanoate as an internal standard.[5]

  • Ethyl Butyrate (B1204436) in Fermented Beverages: Ethyl butyrate is known for its "pineapple" and "fruity" notes and is a significant flavor component in many fermented foods and beverages.[6][7][8] Deuterated ethyl butyrate serves as an excellent internal standard for its quantification.

  • Isoamyl Acetate (B1210297) in Beer: Isoamyl acetate is responsible for the characteristic "banana" aroma of some beers. Its accurate measurement using a deuterated analog is critical for maintaining consistent flavor profiles.

Analysis of Flavor Esters in Fruit Juices and Processed Foods

The flavor profiles of fruit juices and other processed foods are heavily influenced by their ester content. SIDA with deuterated esters allows for the precise measurement of these key aroma compounds.

  • Ethyl Acetate and other Esters in Fruit Juices: Ethyl acetate and a variety of other esters contribute to the complex aromas of fruit juices. Deuterated standards enable their accurate quantification, which is important for authenticity assessment and quality control.[9]

Experimental Protocols

The following are generalized protocols for the quantification of flavor esters in food and beverage matrices using SIDA with deuterated esters and Gas Chromatography-Mass Spectrometry (GC-MS). Specific parameters may need to be optimized for different analytes and matrices.

Protocol 1: Quantification of Ethyl Esters in Wine using Headspace Solid-Phase Microextraction (HS-SPME) GC-MS

This protocol is suitable for the analysis of volatile esters such as ethyl acetate, ethyl butyrate, ethyl hexanoate, and ethyl octanoate (B1194180) in wine.

1. Materials and Reagents:

  • Wine sample

  • Deuterated internal standard solution (e.g., d5-ethyl hexanoate in ethanol (B145695), 10 mg/L)

  • Sodium chloride (NaCl)

  • 20 mL headspace vials with PTFE-faced silicone septa

  • SPME fiber assembly with a suitable fiber coating (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

  • GC-MS system

2. Sample Preparation:

  • Pipette 5 mL of the wine sample into a 20 mL headspace vial.

  • Add a known amount of the deuterated internal standard solution (e.g., 10 µL of a 10 mg/L solution).

  • Add 1 g of NaCl to the vial to increase the ionic strength of the sample and enhance the release of volatile compounds into the headspace.

  • Immediately seal the vial with a PTFE-faced silicone septum and a crimp cap.

3. HS-SPME Extraction:

  • Place the vial in a heating block or autosampler incubator set to a specific temperature (e.g., 40°C).

  • Expose the SPME fiber to the headspace of the sample for a defined period (e.g., 30 minutes) with agitation.

4. GC-MS Analysis:

  • Injector: Desorb the extracted analytes from the SPME fiber in the GC inlet at a high temperature (e.g., 250°C) in splitless mode for a set time (e.g., 2 minutes).

  • Column: Use a suitable capillary column for flavor analysis (e.g., DB-WAX or HP-INNOWax, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp 1: Increase to 150°C at a rate of 5°C/min.

    • Ramp 2: Increase to 240°C at a rate of 10°C/min, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) or full scan mode. In SIM mode, monitor characteristic ions for the analyte and the deuterated internal standard. For example, for ethyl hexanoate (m/z 88, 116) and d5-ethyl hexanoate (m/z 93, 121).[10]

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

5. Calibration and Quantification:

  • Prepare a series of calibration standards in a model wine solution (e.g., 12% ethanol in water) containing known concentrations of the target ester analytes and a constant concentration of the deuterated internal standard.

  • Analyze the calibration standards using the same HS-SPME-GC-MS method.

  • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

  • Calculate the concentration of the ester in the wine sample using the calibration curve.

Protocol 2: Quantification of Fatty Acid Ethyl Esters in Edible Oils using Liquid-Liquid Extraction (LLE) GC-MS

This protocol is suitable for the analysis of less volatile fatty acid ethyl esters in complex matrices like edible oils.

1. Materials and Reagents:

  • Edible oil sample

  • Deuterated internal standard solution (e.g., d3-methyl palmitate in hexane (B92381), 100 mg/L)

  • Hexane (GC grade)

  • Sodium sulfate (B86663) (anhydrous)

  • Centrifuge tubes (15 mL)

  • GC-MS system

2. Sample Preparation and Extraction:

  • Weigh 1 g of the oil sample into a 15 mL centrifuge tube.

  • Add a known amount of the deuterated internal standard solution (e.g., 100 µL of a 100 mg/L solution).

  • Add 5 mL of hexane to the tube.

  • Vortex the mixture for 2 minutes to extract the esters.

  • Centrifuge the tube at 3000 rpm for 10 minutes to separate the layers.

  • Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Concentrate the extract under a gentle stream of nitrogen to a final volume of 1 mL.

3. GC-MS Analysis:

  • Injector: Inject 1 µL of the extract into the GC inlet in splitless mode at 250°C.

  • Column: Use a non-polar or medium-polar capillary column (e.g., DB-5ms or HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 1 minute.

    • Ramp: Increase to 280°C at a rate of 10°C/min, hold for 10 minutes.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Full scan mode (e.g., m/z 40-400) or SIM mode, monitoring characteristic ions for the target fatty acid ethyl esters and their deuterated analogs.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

4. Calibration and Quantification:

  • Prepare calibration standards by spiking a blank oil matrix with known concentrations of the target fatty acid ethyl esters and a constant concentration of the deuterated internal standard.

  • Follow the same LLE and GC-MS procedure for the calibration standards.

  • Construct a calibration curve and quantify the analytes in the sample as described in Protocol 1.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained using SIDA with deuterated esters for flavor analysis. The values are indicative and may vary depending on the specific matrix, instrumentation, and method parameters.

Table 1: Method Performance for Quantification of Key Esters in Wine using HS-SPME-GC-MS with Deuterated Internal Standards

AnalyteDeuterated Internal StandardLinearity (R²)LOD (µg/L)LOQ (µg/L)Recovery (%)Reference
Ethyl Acetated6-Ethyl Acetate> 0.9928.293.195-105[11]
Ethyl Butyrated7-Ethyl Butyrate> 0.99~5~1592-108N/A
Ethyl Hexanoated11-Ethyl Hexanoate> 0.990.41.398-103[11]
Ethyl Octanoated15-Ethyl Octanoate> 0.99~1~396-104N/A
Isoamyl Acetated4-Isoamyl Acetate> 0.99~2~694-106N/A

N/A: Data not available in the provided search results, representative values are given based on typical method performance.

Table 2: Method Performance for Quantification of Phthalate Esters in Beverages using GC-MS with Deuterated Internal Standards

AnalyteDeuterated Internal StandardLOD (µg/L)LOQ (µg/L)Recovery (%)Reference
Dimethyl Phthalated4-Dimethyl Phthalate0.07 - 5.45-67-120[12]
Diethyl Phthalated4-Diethyl Phthalate0.07 - 5.45-67-120[12]
Dibutyl Phthalated4-Dibutyl Phthalate0.07 - 5.45-67-120[12]

Visualizations

Workflow for Stable Isotope Dilution Analysis (SIDA) of Flavor Esters

SIDA_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_quantification Quantification Sample Food/Beverage Sample Spike Spike with Deuterated Ester Internal Standard Sample->Spike Homogenize Homogenization/ Equilibration Spike->Homogenize Extraction Extraction of Volatiles (e.g., SPME, LLE) Homogenize->Extraction GCMS GC-MS Analysis Extraction->GCMS Data Data Acquisition (Peak Area Ratios) GCMS->Data Calibration Calibration Curve Data->Calibration Quantify Quantification of Flavor Ester Calibration->Quantify SIDA_Logic Analyte Analyte (Flavor Ester) Process Analytical Process (Extraction, Injection, Ionization) Analyte->Process IS Internal Standard (Deuterated Ester) IS->Process Matrix Food Matrix Matrix->Process affects Ratio Analyte/IS Ratio Process->Ratio Result Accurate Quantification Ratio->Result

References

Application Notes and Protocols for Ethyl 2-methylbutanoate-d9 in Metabolic Pathway Tracing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope tracing has become an indispensable tool in metabolic research, enabling the elucidation of complex biochemical pathways and the quantification of metabolic fluxes. Ethyl 2-methylbutanoate-d9, a deuterated form of the naturally occurring fatty acid ester, serves as a powerful tracer for investigating branched-chain fatty acid and amino acid metabolism. When introduced into biological systems, the deuterium-labeled ethyl 2-methylbutanoate is metabolized, and the heavy isotope is incorporated into downstream metabolites. The detection and quantification of these labeled molecules, typically by mass spectrometry, provide a dynamic view of cellular metabolism. These application notes provide a comprehensive guide to using this compound for metabolic pathway tracing in a research setting.

Principle of Metabolic Tracing with this compound

Ethyl 2-methylbutanoate is an ester formed from ethanol (B145695) and 2-methylbutanoic acid. In cellular systems, esterases can hydrolyze this compound, releasing ethanol and 2-methylbutanoate. The latter is then activated to its coenzyme A (CoA) derivative, 2-methylbutyryl-CoA. This intermediate is a key player in the catabolism of the essential branched-chain amino acid, isoleucine.[1][2][3] By using this compound, where the nine hydrogen atoms on the ethyl and methyl groups are replaced with deuterium (B1214612), researchers can track the metabolic fate of the 2-methylbutanoate moiety through various pathways. The heavy isotope label allows for the differentiation of tracer-derived metabolites from the endogenous unlabeled pool.

Applications

  • Elucidating Isoleucine Catabolism: Track the breakdown of 2-methylbutyryl-CoA and its entry into the tricarboxylic acid (TCA) cycle.

  • Investigating Branched-Chain Fatty Acid Metabolism: Study the pathways involved in the synthesis and degradation of branched-chain fatty acids.

  • Cancer Metabolism Research: Investigate how cancer cells utilize alternative fuel sources, such as branched-chain amino acids, to support growth and proliferation.

  • Drug Development: Assess the impact of drug candidates on branched-chain amino acid and fatty acid metabolism.

Suggested Metabolic Pathway for Ethyl 2-methylbutanoate

The primary metabolic pathway for ethyl 2-methylbutanoate involves its hydrolysis and subsequent entry into the isoleucine catabolic pathway.

Metabolic_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Ethyl_2_methylbutanoate_d9 This compound Ethyl_2_methylbutanoate_d9_in This compound Ethyl_2_methylbutanoate_d9->Ethyl_2_methylbutanoate_d9_in Transport 2_methylbutanoate_d9 2-methylbutanoate-d9 Ethyl_2_methylbutanoate_d9_in->2_methylbutanoate_d9 Esterase 2_methylbutyryl_CoA_d9 2-methylbutyryl-CoA-d9 2_methylbutanoate_d9->2_methylbutyryl_CoA_d9 Acyl-CoA Synthetase Tiglyl_CoA_d9 Tiglyl-CoA-d9 2_methylbutyryl_CoA_d9->Tiglyl_CoA_d9 Acyl-CoA Dehydrogenase Propionyl_CoA_d9 Propionyl-CoA-d9 + Acetyl-CoA Tiglyl_CoA_d9->Propionyl_CoA_d9 Succinyl_CoA_d9 Succinyl-CoA-d9 Propionyl_CoA_d9->Succinyl_CoA_d9 TCA_Cycle TCA Cycle Succinyl_CoA_d9->TCA_Cycle

Metabolic fate of this compound.

Experimental Protocols

Cell Culture and Labeling

This protocol is a general guideline and should be optimized for specific cell lines and experimental conditions.

  • Media Preparation:

    • Use a base medium that is appropriate for your cell line (e.g., DMEM, RPMI-1640).

    • To minimize background from unlabeled branched-chain amino acids, it is recommended to use a custom formulation of medium lacking isoleucine or to use dialyzed fetal bovine serum (dFBS).

    • Prepare a stock solution of this compound in a sterile solvent such as ethanol or DMSO. The final concentration of the tracer in the culture medium will need to be determined empirically but can range from 10 µM to 1 mM.

  • Cell Seeding:

    • Seed cells in multi-well plates (e.g., 6-well or 12-well plates) at a density that will allow them to reach approximately 70-80% confluency at the time of harvest.

    • Allow cells to attach and grow overnight in standard complete medium.

  • Isotope Labeling:

    • Remove the standard medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS).

    • Add the pre-warmed labeling medium containing this compound to the cells.

    • Incubate the cells for a time course appropriate for the metabolic pathway of interest. This can range from a few minutes to several hours. A time-course experiment is recommended to determine the optimal labeling time.

Metabolite Extraction

Rapid quenching of metabolism is critical for accurate results.

  • Quenching and Washing:

    • Aspirate the labeling medium.

    • Immediately wash the cells with ice-cold PBS to remove any remaining extracellular tracer.

    • Aspirate the PBS completely.

  • Extraction:

    • Add a pre-chilled extraction solvent to the cells. A common choice is 80% methanol (B129727) (-80°C).

    • Scrape the cells from the plate in the extraction solvent.

    • Transfer the cell lysate to a microcentrifuge tube.

    • Vortex the tubes vigorously and incubate at -20°C for at least 30 minutes to precipitate proteins.

    • Centrifuge at maximum speed (e.g., >13,000 x g) for 10-15 minutes at 4°C.

    • Transfer the supernatant, which contains the metabolites, to a new tube. The pellet can be saved for protein quantification.

    • The metabolite extract can be stored at -80°C until analysis.

Sample Preparation for GC-MS Analysis

For analysis of volatile esters and their metabolites, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique. Derivatization is often necessary to improve the volatility and thermal stability of polar metabolites.

  • Drying:

    • Evaporate the metabolite extract to dryness using a vacuum concentrator or a gentle stream of nitrogen.

  • Derivatization:

    • A common derivatization method for organic acids and amino acids is silylation.

    • Add a silylating agent, such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (TBDMSCI), to the dried extract.

    • Incubate at a temperature and for a duration suitable for the derivatization reaction (e.g., 70°C for 30-60 minutes).

  • Analysis:

    • Inject the derivatized sample into the GC-MS system.

    • Develop a suitable GC temperature program to separate the metabolites of interest.

    • Operate the mass spectrometer in either full scan mode to identify all labeled metabolites or in selected ion monitoring (SIM) mode for targeted quantification of specific metabolites.

Data Presentation

The following table provides a hypothetical example of quantitative data that could be obtained from a metabolic tracing experiment with this compound in a cancer cell line. The data represents the percentage of the metabolite pool that is labeled with deuterium after a 6-hour incubation.

MetaboliteUnlabeled (%)Labeled (d9) (%)
2-methylbutanoate2575
Tiglyl-CoA6040
Propionyl-CoA8515
Succinyl-CoA955

Experimental Workflow Visualization

The following diagram illustrates the general workflow for a metabolic tracing experiment using this compound.

Experimental_Workflow cluster_cell_culture Cell Culture & Labeling cluster_sample_prep Sample Preparation cluster_analysis Analysis Cell_Seeding Seed Cells Tracer_Addition Add this compound Labeling Medium Cell_Seeding->Tracer_Addition Incubation Incubate for Time Course Tracer_Addition->Incubation Quenching Quench Metabolism (Ice-cold PBS wash) Incubation->Quenching Extraction Metabolite Extraction (80% Methanol) Quenching->Extraction Drying Dry Extract Extraction->Drying Derivatization Derivatize for GC-MS Drying->Derivatization GC_MS GC-MS Analysis Derivatization->GC_MS Data_Analysis Data Analysis (Isotopologue Distribution) GC_MS->Data_Analysis Flux_Calculation Metabolic Flux Calculation Data_Analysis->Flux_Calculation

Workflow for metabolic tracing with this compound.

References

Application Note: NMR Spectroscopy of Ethyl 2-methylbutanoate-d9

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-methylbutanoate is a common fragrance and flavor agent found in many natural products. Its deuterated isotopologue, ethyl 2-methylbutanoate-d9, serves as an excellent internal standard for quantitative Nuclear Magnetic Resonance (qNMR) studies and as a tracer in metabolic research. The selective deuteration at the ethyl and methyl groups simplifies the proton NMR spectrum, allowing for unambiguous quantification and mechanistic studies. This application note provides a detailed protocol for the NMR analysis of this compound and presents the expected ¹H and ¹³C NMR spectral data.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts, multiplicities, and assignments for this compound. The predictions are based on the known spectral data of the non-deuterated parent compound and the expected effects of deuterium (B1214612) substitution. In the ¹H NMR spectrum of the d9 isotopologue, the signals corresponding to the ethyl and the 2-methyl protons are absent, leading to a simplified spectrum. The ¹³C NMR spectrum will show signals for all carbon atoms, though the signals for deuterated carbons may be broadened or show reduced intensity due to the quadrupolar nature of deuterium.

Table 1: Predicted ¹H NMR Data for this compound

Atom NumberAssignmentChemical Shift (δ ppm)MultiplicityCoupling Constant (J Hz)
2-CH-~2.3m-
3-CH₂-~1.6m-
4-CH₃~0.9t~7.5

Table 2: Predicted ¹³C NMR Data for this compound

Atom NumberAssignmentPredicted Chemical Shift (δ ppm)
1C=O~176
2-CH-~41
3-CH₂-~26
4-CH₃~11
5-O-CD₂-~60
6-CD₃~14
72-CD₃~16

Experimental Protocols

I. Sample Preparation

A detailed and careful sample preparation is crucial for obtaining high-quality NMR data.

  • Materials:

    • This compound

    • Deuterated NMR solvent (e.g., Chloroform-d, CDCl₃) of high purity (≥99.8%)

    • High-precision 5 mm NMR tubes

    • Volumetric flask

    • Pipettes

    • Internal standard for qNMR (e.g., maleic acid, dimethyl sulfone), if required.

  • Procedure for Qualitative Analysis:

    • Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated solvent directly in a clean, dry NMR tube.

    • Cap the NMR tube securely and gently invert several times to ensure a homogeneous solution.

  • Procedure for Quantitative Analysis (qNMR):

    • Accurately weigh a specific amount of a suitable internal standard into a clean vial.

    • Accurately weigh the this compound sample into the same vial. The molar ratio of analyte to internal standard should be optimized for the specific experiment, but a 1:1 ratio is a good starting point.

    • Add a precise volume of the deuterated solvent to the vial and ensure complete dissolution.

    • Transfer the solution to an NMR tube.

II. NMR Data Acquisition

The following are general parameters for acquiring ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz). These parameters may need to be optimized for your specific instrument and sample.

¹H NMR Spectroscopy:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Number of Scans (NS): 16 to 64, depending on the sample concentration.

  • Receiver Gain (RG): Set automatically or adjusted to avoid signal clipping.

  • Acquisition Time (AQ): 2-4 seconds.

  • Relaxation Delay (D1): 1-5 seconds. For qNMR, a longer delay (5-7 times the longest T₁) is essential for full relaxation and accurate integration.

  • Spectral Width (SW): 10-12 ppm.

  • Temperature: 298 K.

¹³C NMR Spectroscopy:

  • Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments).

  • Number of Scans (NS): 1024 or higher, due to the low natural abundance of ¹³C.

  • Receiver Gain (RG): Set automatically.

  • Acquisition Time (AQ): 1-2 seconds.

  • Relaxation Delay (D1): 2 seconds.

  • Spectral Width (SW): 200-240 ppm.

  • Temperature: 298 K.

Data Processing

  • Apply a gentle exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) to improve the signal-to-noise ratio.

  • Fourier transform the Free Induction Decay (FID).

  • Phase the spectrum carefully to ensure all peaks have a positive, absorptive lineshape.

  • Apply a baseline correction to the spectrum.

  • Reference the spectrum. For CDCl₃, the residual solvent peak can be set to 7.26 ppm for ¹H and 77.16 ppm for ¹³C.

  • Integrate the signals of interest. For qNMR, ensure the integration regions are consistent and wide enough to encompass the entire peak, including any satellite peaks.

Visualizations

Molecular Structure of this compound cluster_ethyl Ethyl group (perdeuterated) cluster_main 2-methylbutanoyl group C6 CD3 C5 CD2 C6->C5 O2 O C5->O2 C4 CH3 C3 CH2 C3->C4 C2 CH C2->C3 C7 CD3 C2->C7 C1 C C1->C2 O1 O C1->O1 O2->C1

Caption: Molecular structure of this compound.

Experimental Workflow for NMR Analysis cluster_acq Acquisition Steps cluster_proc Processing Steps cluster_analysis Analysis prep Sample Preparation dissolve Dissolve in Deuterated Solvent prep->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Place in Spectrometer transfer->instrument acq Data Acquisition setup Lock, Tune, Shim instrument->setup run Acquire FID setup->run ft Fourier Transform run->ft proc Data Processing phase Phase Correction ft->phase baseline Baseline Correction phase->baseline ref Referencing baseline->ref assign Peak Assignment ref->assign analysis Spectral Analysis integrate Integration (qNMR) assign->integrate

Caption: General workflow for NMR sample preparation, data acquisition, and processing.

Simplified NMR Signal Generation Pathway nucleus Atomic Nucleus (with Spin) b0 External Magnetic Field (B₀) nucleus->b0 split Energy Level Splitting (Zeeman Effect) b0->split rf Radiofrequency Pulse split->rf excitation Excitation to Higher Energy State rf->excitation relaxation Relaxation excitation->relaxation fid Free Induction Decay (FID) (Detected Signal) relaxation->fid ft Fourier Transform fid->ft spectrum NMR Spectrum (Frequency vs. Intensity) ft->spectrum

Caption: Logical flow from nuclear spin to the final NMR spectrum.

Application Notes and Protocols for the Mass Spectrometry Fragmentation of Ethyl 2-methylbutanoate-d9

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed guide for the analysis of Ethyl 2-methylbutanoate-d9 using mass spectrometry. This deuterated standard is often utilized as an internal standard for the quantification of its non-deuterated analogue in various matrices.[1] Understanding its fragmentation pattern is crucial for accurate method development and data interpretation.

Overview of this compound

This compound is a deuterated isotopologue of ethyl 2-methylbutanoate. The deuterium (B1214612) labeling provides a distinct mass shift, allowing for its differentiation from the endogenous compound in complex samples.

  • Chemical Formula: C₇H₅D₉O₂[2]

  • Molecular Weight: 139.24 g/mol [2]

  • Structure:

Predicted Mass Spectrometry Fragmentation

The electron ionization (EI) mass spectrum of this compound is predicted based on the known fragmentation of its non-deuterated counterpart and the principles of mass spectrometry. The presence of nine deuterium atoms leads to characteristic mass shifts in the resulting fragment ions. The primary fragmentation pathways involve McLafferty rearrangement and alpha-cleavages.

A summary of the predicted major fragment ions for this compound and the corresponding fragments for the non-deuterated analogue, Ethyl 2-methylbutanoate, is presented below.

Predicted m/z for this compoundProposed Fragment Ion StructureCorresponding m/z for Ethyl 2-methylbutanoateRelative Abundance (Predicted)
111[CD₃CD₂C(CD₃)=C(OH)OD₂]⁺•102High
94[M - OC₂D₅]⁺85Moderate
76[M - C₄D₉]⁺73Moderate
60[C₃D₇]⁺57High
45[COOCD₂CD₃]⁺45Moderate
32[C₂D₅]⁺29Moderate

Fragmentation Pathway Diagram

The following diagram illustrates the predicted electron ionization fragmentation pathway of this compound.

fragmentation_pathway M This compound [M]⁺• (m/z 139) F1 [M - C₂D₄]⁺• m/z 111 (McLafferty Rearrangement) M->F1 - C₂D₄ F2 [M - •OC₂D₅]⁺ m/z 94 (Alpha-cleavage) M->F2 - •OC₂D₅ F4 [C₂D₅]⁺ m/z 32 (Alpha-cleavage) M->F4 - •COOC₃D₇ F3 [C₃D₇]⁺ m/z 60 (Alpha-cleavage) F2->F3 - CO

Caption: Predicted EI fragmentation pathway for this compound.

Experimental Protocol: GC-MS Analysis

This protocol provides a general procedure for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). Instrument parameters may require optimization for specific applications.

Sample Preparation
  • Prepare a stock solution of this compound in a high-purity volatile solvent (e.g., methanol (B129727) or ethyl acetate) at a concentration of 1 mg/mL.

  • Prepare working standards by serially diluting the stock solution to the desired concentration range (e.g., 1-100 µg/mL).

  • For quantitative analysis, spike samples with a known concentration of the this compound internal standard.

Gas Chromatography (GC) Conditions
  • Instrument: Agilent 7890A Gas Chromatograph or equivalent.

  • Column: HP-5MS capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Injector: Split/splitless injector, operated in splitless mode.

  • Injector Temperature: 250°C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: Increase to 200°C at a rate of 10°C/min.

    • Final hold: Maintain at 200°C for 5 minutes.

Mass Spectrometry (MS) Conditions
  • Instrument: Agilent 5975C Mass Selective Detector or equivalent.

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Mass Range: m/z 30-200.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Transfer Line Temperature: 280°C.

  • Acquisition Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis, monitoring the characteristic ions of this compound (e.g., m/z 111, 94, 60).

Data Analysis

  • Qualitative Analysis: Identify this compound in the total ion chromatogram by its retention time and the presence of its characteristic fragment ions in the mass spectrum.

  • Quantitative Analysis: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard (this compound) against the concentration of the analyte. Determine the concentration of the analyte in unknown samples using this calibration curve.

Logical Workflow for Method Development

The following diagram outlines the logical workflow for developing an analytical method using this compound as an internal standard.

workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Prep Prepare Standards and Samples Spike Spike with this compound Prep->Spike Inject Inject Sample Spike->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Identify Peak Identification Detect->Identify Integrate Peak Integration Identify->Integrate Quantify Quantification Integrate->Quantify Result Result Quantify->Result Final Concentration

Caption: Workflow for quantitative analysis using an internal standard.

References

Application Note: Chiral Separation and Quantification of Ethyl 2-methylbutanoate Enantiomers using a d9-Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the chiral separation and quantitative analysis of (R)- and (S)-ethyl 2-methylbutanoate enantiomers. The methodology employs gas chromatography-mass spectrometry (GC-MS) with a chiral capillary column for effective enantiomeric resolution. For accurate quantification, a deuterated internal standard, ethyl 2-methylbutanoate-d9, is utilized. This method is crucial for applications in flavor and fragrance analysis, stereoselective synthesis, and metabolic studies where the enantiomeric distribution of ethyl 2-methylbutanoate is of interest.

Introduction

Ethyl 2-methylbutanoate is a volatile ester with a characteristic fruity aroma, found in various fruits and fermented beverages.[1] The chirality of this compound, arising from a stereocenter at the second carbon position, results in two enantiomers, (R)- and (S)-ethyl 2-methylbutanoate. These enantiomers can exhibit distinct sensory properties and biological activities. Therefore, the ability to separate and accurately quantify each enantiomer is of significant importance in various fields of research and development. This protocol provides a detailed procedure for the chiral separation of ethyl 2-methylbutanoate enantiomers and their quantification using a stable isotope-labeled internal standard.

Experimental Protocols

Materials and Reagents
  • (R)-Ethyl 2-methylbutanoate (≥99% purity)

  • (S)-Ethyl 2-methylbutanoate (≥99% purity)

  • This compound (d9-E2MB, isotopic purity ≥98%)

  • Hexane (B92381) (GC grade, ≥99%)

  • Methanol (GC grade, ≥99%)

  • Deionized water

  • Sample matrix (e.g., wine, fruit juice, reaction mixture)

Instrumentation
  • Gas Chromatograph (GC) equipped with a Mass Spectrometer (MS) detector

  • Chiral GC column: Rt-βDEXse (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent β-cyclodextrin-based chiral column.[2]

  • Autosampler

  • Standard laboratory glassware and equipment

Standard Solution Preparation
  • Stock Solutions (1000 µg/mL):

    • Individually weigh 10 mg of (R)-ethyl 2-methylbutanoate, (S)-ethyl 2-methylbutanoate, and d9-E2MB.

    • Dissolve each in hexane in a 10 mL volumetric flask.

  • Calibration Standards:

    • Prepare a series of calibration standards by serial dilution of the stock solutions with hexane to achieve concentrations ranging from 0.1 µg/mL to 50 µg/mL for each enantiomer.

    • Spike each calibration standard with the d9-E2MB internal standard solution to a final concentration of 10 µg/mL.

Sample Preparation (Liquid-Liquid Extraction)
  • To 5 mL of the liquid sample (e.g., wine, juice), add 10 µL of the 1000 µg/mL d9-E2MB internal standard solution.

  • Add 2 mL of hexane and vortex for 2 minutes.

  • Centrifuge at 3000 rpm for 10 minutes to separate the layers.

  • Carefully transfer the upper hexane layer to a clean GC vial.

  • Repeat the extraction with another 2 mL of hexane and combine the extracts.

  • Concentrate the extract to approximately 1 mL under a gentle stream of nitrogen if necessary.

GC-MS Analysis
  • GC Conditions:

    • Injector Temperature: 220°C

    • Injection Volume: 1 µL

    • Injection Mode: Splitless

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 2 minutes

      • Ramp 1: 2°C/min to 120°C

      • Ramp 2: 10°C/min to 200°C, hold for 5 minutes

  • MS Conditions:

    • Ion Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Acquisition Mode: Selected Ion Monitoring (SIM)

      • Quantification Ions:

        • Ethyl 2-methylbutanoate (E2MB): m/z 88, 101

        • This compound (d9-E2MB): m/z 97, 110

      • Qualifier Ions:

        • E2MB: m/z 57, 73

        • d9-E2MB: m/z 60, 76

Data Presentation

Table 1: GC-MS Retention Times and Monitored Ions

CompoundRetention Time (min)Quantifier Ion (m/z)Qualifier Ions (m/z)
(S)-Ethyl 2-methylbutanoate~18.58857, 73, 101
(R)-Ethyl 2-methylbutanoate~18.88857, 73, 101
This compound~18.49760, 76, 110

Table 2: Method Validation Parameters (Hypothetical Data)

Parameter(S)-Enantiomer(R)-Enantiomer
Linearity Range (µg/mL) 0.1 - 500.1 - 50
Correlation Coefficient (r²) >0.995>0.995
Limit of Detection (LOD) (µg/mL) 0.050.05
Limit of Quantification (LOQ) (µg/mL) 0.10.1
Precision (RSD%) < 5%< 5%
Accuracy (Recovery %) 95 - 105%95 - 105%

Visualization of the Experimental Workflow

Chiral_Separation_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Matrix Spike_IS Spike with d9-E2MB IS Sample->Spike_IS Extraction Liquid-Liquid Extraction Spike_IS->Extraction Concentration Concentration Extraction->Concentration GC_MS Chiral GC-MS Analysis Concentration->GC_MS Standards Calibration Standards Standards->GC_MS Peak_Integration Peak Integration GC_MS->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification Enantiomer Quantification Calibration_Curve->Quantification Report Final Report Quantification->Report

Caption: Workflow for the chiral separation and quantification of ethyl 2-methylbutanoate enantiomers.

Signaling Pathway Diagram (Logical Relationship)

Logical_Relationship Analyte Ethyl 2-methylbutanoate Enantiomers GC_Separation Gas Chromatographic Separation Analyte->GC_Separation IS d9-Ethyl 2-methylbutanoate (Internal Standard) IS->GC_Separation Chiral_Column Chiral GC Column (β-cyclodextrin) Chiral_Column->GC_Separation Enantioselective Interaction MS_Detection Mass Spectrometric Detection (SIM) GC_Separation->MS_Detection Temporal Separation Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis Ion Signal (Analyte/IS Ratio) Result Enantiomeric Ratio & Concentration Data_Analysis->Result

Caption: Logical relationship of components in the chiral analysis of ethyl 2-methylbutanoate.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Signal-to-Noise with Ethyl 2-methylbutanoate-d9

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Ethyl 2-methylbutanoate-d9 as an internal standard to improve signal-to-noise ratios in analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it used as an internal standard?

This compound is a deuterated form of Ethyl 2-methylbutanoate, a volatile organic compound found in various fruits, such as apples.[1][2] In analytical chemistry, particularly in mass spectrometry (MS)-based methods like Gas Chromatography-Mass Spectrometry (GC-MS), deuterated compounds are considered the "gold standard" for internal standards.[3] This is because their chemical and physical properties are nearly identical to their non-deuterated counterparts, allowing them to co-elute during chromatography and experience similar ionization effects in the mass spectrometer.[3] The key difference is their mass, which allows the mass spectrometer to distinguish between the analyte (Ethyl 2-methylbutanoate) and the internal standard (this compound). This co-elution and similar behavior help to compensate for variations in sample preparation, injection volume, and instrument response, ultimately leading to improved accuracy, precision, and a better signal-to-noise ratio.[3]

Q2: How does using this compound improve the signal-to-noise ratio?

The use of a deuterated internal standard like this compound improves the signal-to-noise ratio by providing a stable reference point throughout the analytical process. Any signal suppression or enhancement caused by the sample matrix will affect both the analyte and the internal standard similarly. By calculating the ratio of the analyte signal to the internal standard signal, these variations can be normalized, leading to a more stable and reliable measurement of the analyte. This normalization reduces the impact of baseline noise and random fluctuations, thereby enhancing the overall signal-to-noise ratio.

Q3: What are the common problems encountered when using this compound?

The most common issues when using deuterated internal standards include:

  • Chromatographic Shift (Isotope Effect): The deuterated standard may have a slightly different retention time than the non-deuterated analyte.[3]

  • Isotopic Instability (Hydrogen-Deuterium Exchange): In certain conditions, the deuterium (B1214612) atoms on the internal standard can be replaced by hydrogen atoms from the surrounding environment.[3]

  • Differential Matrix Effects: The analyte and the internal standard may experience different degrees of signal suppression or enhancement from the sample matrix.[4]

  • Purity of the Deuterated Standard: The internal standard may contain a small amount of the unlabeled analyte, which can interfere with the quantification of low-concentration samples.[3]

Troubleshooting Guides

Issue 1: The retention time of this compound is different from the analyte.

Cause: This phenomenon is known as the chromatographic isotope effect. Due to the slightly stronger C-D bond compared to the C-H bond, deuterated compounds can sometimes elute slightly earlier or later than their non-deuterated analogs.[3][5]

Solution:

  • Assess the significance of the shift: A small, consistent, and reproducible separation may not be problematic if it does not lead to differential matrix effects.

  • Modify chromatographic conditions: Adjusting the temperature program, flow rate, or using a different chromatography column can sometimes minimize the retention time difference.

  • Ensure consistent integration: If a slight separation is unavoidable, ensure that the peak integration parameters are consistently applied to both the analyte and the internal standard.

Data Presentation: Illustrative Chromatographic Shift

The following table presents a hypothetical comparison of retention times and Kovats retention indices for Ethyl 2-methylbutanoate and its deuterated analog on a polar capillary column, illustrating a typical chromatographic shift.

CompoundRetention Time (min)Kovats Retention Index
Ethyl 2-methylbutanoate10.581053
Ethyl 2-methylbutanoate-d310.551053[6]
This compound10.521048[5]

Note: The retention times are illustrative. The Kovats indices are based on experimental data from the NIST WebBook for a polar Carbowax column, demonstrating the slight difference that can arise from deuteration.

Issue 2: Poor accuracy and precision in quantitative results.

Cause: This is often due to differential matrix effects, where components in the sample matrix interfere with the ionization of the analyte and the internal standard to different extents.[3]

Solution:

  • Optimize sample preparation: Employ more rigorous sample cleanup techniques like solid-phase extraction (SPE) to remove interfering matrix components.

  • Evaluate matrix effects: Conduct a post-extraction addition experiment to quantify the extent of the matrix effect on both the analyte and the internal standard.

  • Adjust internal standard concentration: Ensure the concentration of the internal standard is appropriate for the expected analyte concentration range.

Data Presentation: Hypothetical Matrix Effect Evaluation

This table illustrates a hypothetical post-extraction addition experiment to assess matrix effects.

Sample SetAnalyte Peak AreaIS Peak Area (d9)Analyte/IS RatioMatrix Effect (%)
Set A (Neat Solution) 1,200,0001,150,0001.04N/A
Set B (Post-Extraction Spike) 850,000900,0000.94Analyte: 70.8%IS: 78.3%

In this hypothetical example, both the analyte and the internal standard experience ion suppression, but to different degrees, indicating a differential matrix effect.

Experimental Protocols

Protocol 1: General Procedure for Analysis of Volatile Compounds in a Fruit Matrix using GC-MS and this compound Internal Standard

  • Sample Homogenization: Homogenize 10-15 g of the fruit sample (e.g., apple tissue).

  • Internal Standard Spiking: Add a known amount of this compound solution to the homogenized sample.

  • Extraction: Use a suitable extraction method for volatile compounds, such as headspace solid-phase microextraction (HS-SPME).

  • GC-MS Analysis:

    • Column: Use a suitable capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysixane).

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: Develop a temperature gradient suitable for separating the target analytes.

    • Mass Spectrometry: Operate in electron ionization (EI) mode and scan a mass range appropriate for the analyte and internal standard.

  • Data Analysis: Identify the peaks for Ethyl 2-methylbutanoate and this compound based on their retention times and mass spectra. Calculate the peak area ratio of the analyte to the internal standard for quantification.

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Fruit Sample homogenize Homogenization sample->homogenize spike Spike with This compound homogenize->spike extract Headspace-SPME spike->extract gcms GC-MS Analysis extract->gcms data Data Processing gcms->data quant Quantification data->quant

Caption: Experimental workflow for the quantitative analysis of Ethyl 2-methylbutanoate using a deuterated internal standard.

troubleshooting_logic start Inaccurate or Imprecise Results check_rt Check Retention Times (Analyte vs. IS) start->check_rt rt_ok Consistent RTs check_rt->rt_ok No rt_shift Significant Shift check_rt->rt_shift Yes check_matrix Evaluate Matrix Effects (Post-Extraction Spike) rt_ok->check_matrix optimize_chrom Optimize Chromatography rt_shift->optimize_chrom matrix_ok No Differential Effects check_matrix->matrix_ok No matrix_diff Differential Effects check_matrix->matrix_diff Yes check_purity Check IS Purity (Blank Injection) matrix_ok->check_purity improve_cleanup Improve Sample Cleanup matrix_diff->improve_cleanup purity_ok High Purity check_purity->purity_ok No purity_bad Contamination check_purity->purity_bad Yes results_ok Accurate Results purity_ok->results_ok new_is Acquire New IS Lot purity_bad->new_is optimize_chrom->results_ok improve_cleanup->results_ok new_is->results_ok

Caption: Troubleshooting logic for addressing inaccurate results when using a deuterated internal standard.

References

Technical Support Center: Matrix Effects in Ethyl 2-methylbutanoate-d9 Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to matrix effects during the quantification of Ethyl 2-methylbutanoate using its deuterated internal standard, Ethyl 2-methylbutanoate-d9.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the quantification of Ethyl 2-methylbutanoate?

A1: Matrix effects are the alteration of analyte response (signal suppression or enhancement) due to the presence of co-eluting, undetected components in the sample matrix.[1] In the analysis of Ethyl 2-methylbutanoate, a volatile ester often found in complex matrices like food and beverages, these effects can lead to inaccurate quantification.[2][3] For instance, other volatile or semi-volatile compounds in the sample can interfere with the ionization of the target analyte and its internal standard in the mass spectrometer source, leading to either a decreased (ion suppression) or an increased (ion enhancement) signal.[1]

Q2: Why is this compound used as an internal standard?

A2: this compound is a stable isotope-labeled (SIL) internal standard. In isotope dilution analysis, a known amount of the SIL internal standard is added to the sample.[4] Because SIL internal standards have nearly identical chemical and physical properties to their non-labeled counterparts, they experience similar matrix effects during sample preparation and analysis.[5] By measuring the ratio of the analyte to the internal standard, accurate quantification can be achieved, as the ratio is less affected by variations in sample recovery and matrix-induced signal fluctuations.[4][6]

Q3: What are the common analytical techniques for the quantification of Ethyl 2-methylbutanoate?

A3: The most common technique for the analysis of volatile compounds like Ethyl 2-methylbutanoate is Gas Chromatography-Mass Spectrometry (GC-MS).[2][7] To enhance sensitivity and minimize matrix effects, it is often coupled with Headspace Solid-Phase Microextraction (HS-SPME).[2] This solvent-free technique concentrates volatile analytes from the sample's headspace before their introduction into the GC-MS system.[2]

Q4: How can I assess the presence and extent of matrix effects in my assay?

A4: Matrix effects can be evaluated by comparing the response of the analyte in a pure solvent (neat solution) to its response in a sample matrix where the analyte is absent (blank matrix extract) and has been spiked with the analyte at the same concentration. The matrix effect can be quantified using the following formula:

Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100

A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.

Troubleshooting Guide

This guide addresses specific issues that may arise during the quantification of this compound.

Problem Potential Cause Troubleshooting Steps & Solutions
High variability in the this compound signal across samples Inconsistent matrix composition between samples.- Optimize Sample Preparation: Employ a more rigorous cleanup method like Solid-Phase Extraction (SPE) to remove interfering matrix components. - Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix that is representative of the study samples to compensate for consistent matrix effects.
Low signal intensity for both Ethyl 2-methylbutanoate and this compound Significant ion suppression due to a highly complex matrix.- Sample Dilution: Dilute the sample to reduce the concentration of interfering matrix components. This is feasible if the analyte concentration is sufficiently high. - Optimize HS-SPME conditions: Adjust extraction time, temperature, and fiber type to selectively enhance the extraction of the target analytes over matrix components. - Modify GC-MS parameters: Adjust the GC temperature program to improve separation between the analytes and interfering compounds.
Non-linear calibration curve Matrix effects varying with analyte concentration or detector saturation.- Widen the calibration range: Ensure the calibration range covers the expected sample concentrations. - Use a weighted linear regression: This can help to compensate for heteroscedasticity in the data. - Check for detector saturation: If the highest calibration points are flattening, dilute the standards and re-run the curve.
Poor reproducibility of results Variability in sample preparation or instrumental performance.- Ensure complete homogenization: For solid or semi-solid samples, ensure the sample is thoroughly homogenized before taking a subsample. - Verify internal standard addition: Ensure the internal standard is accurately and consistently added to all samples and calibrants. - Perform regular instrument maintenance: Clean the ion source and injection port regularly to prevent contamination and ensure consistent performance.

Experimental Protocols

Protocol 1: Quantification of Ethyl 2-methylbutanoate using HS-SPME-GC-MS with Isotope Dilution

1. Sample Preparation:

  • Homogenize the sample if it is solid or semi-solid.

  • Accurately weigh a specific amount of the homogenized sample into a headspace vial.

  • Add a known amount of the internal standard solution (this compound in a suitable solvent).

  • Add any necessary reagents, such as salts, to improve the release of volatile compounds.

  • Immediately seal the vial with a septum cap.

2. HS-SPME Procedure:

  • Place the vial in the autosampler of the GC-MS system.

  • Equilibrate the sample at a specific temperature for a defined period to allow the volatile compounds to partition into the headspace.

  • Expose the SPME fiber to the headspace for a set time to extract the analytes.

  • Retract the fiber and inject it into the GC inlet.

3. GC-MS Analysis:

  • GC Inlet: Operate in splitless mode to maximize sensitivity. Desorb the analytes from the SPME fiber at a high temperature.

  • Column: Use a suitable capillary column for the separation of volatile esters (e.g., a wax-type column).[8]

  • Oven Temperature Program: Start at a low temperature, hold for a few minutes, then ramp up to a final temperature to ensure the elution of all compounds of interest.

  • Mass Spectrometer: Operate in Selected Ion Monitoring (SIM) mode for high sensitivity and selectivity. Monitor characteristic ions for both Ethyl 2-methylbutanoate and this compound.

4. Data Analysis:

  • Integrate the peak areas for the selected ions of the analyte and the internal standard.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratios of the standards against their concentrations.

  • Determine the concentration of Ethyl 2-methylbutanoate in the samples using the calibration curve.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis HS-SPME-GC-MS Analysis cluster_data Data Processing Sample Sample Homogenization Weighing Weighing Sample->Weighing IS_Addition Addition of Ethyl 2-methylbutanoate-d9 Weighing->IS_Addition Sealing Vial Sealing IS_Addition->Sealing Equilibration Headspace Equilibration Sealing->Equilibration Extraction SPME Extraction Equilibration->Extraction Injection GC Injection Extraction->Injection Separation Chromatographic Separation Injection->Separation Detection MS Detection (SIM) Separation->Detection Integration Peak Area Integration Detection->Integration Ratio_Calc Area Ratio Calculation (Analyte/IS) Integration->Ratio_Calc Calibration Calibration Curve Construction Ratio_Calc->Calibration Quantification Quantification Calibration->Quantification

Caption: Experimental workflow for Ethyl 2-methylbutanoate quantification.

troubleshooting_logic Start Inaccurate Results for Ethyl 2-methylbutanoate? Check_IS Check Internal Standard (this compound) Signal Consistency Start->Check_IS Consistent_IS Consistent IS Signal? Check_IS->Consistent_IS Matrix_Effect Potential Matrix Effect (Enhancement/Suppression) Consistent_IS->Matrix_Effect No Inconsistent_IS Inconsistent IS Signal Consistent_IS->Inconsistent_IS Yes Investigate_ME Perform Matrix Effect Experiment Matrix_Effect->Investigate_ME Optimize_Cleanup Optimize Sample Cleanup (e.g., SPE) Investigate_ME->Optimize_Cleanup Check_Prep Review Sample Preparation Procedure Inconsistent_IS->Check_Prep Check_Instrument Check Instrument Performance Inconsistent_IS->Check_Instrument

Caption: Troubleshooting logic for inaccurate quantification results.

References

Preventing isotopic exchange of Ethyl 2-methylbutanoate-d9

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing isotopic exchange of Ethyl 2-methylbutanoate-d9. Below you will find troubleshooting guides and frequently asked questions to address specific issues encountered during experiments.

Troubleshooting Guide: Isotopic Exchange of this compound

Issue: Inconsistent analytical results, such as loss of internal standard signal or appearance of an interfering peak at the mass of the unlabeled analyte.

This is a common symptom of isotopic exchange, where the deuterium (B1214612) atoms on your this compound internal standard are replaced by hydrogen atoms from the surrounding environment.[1] Follow this step-by-step guide to diagnose and resolve the issue.

Step 1: Verify the Purity of the Standard

  • Action: Analyze a fresh solution of the this compound standard by LC-MS or GC-MS.

  • Expected Outcome: The mass spectrum should show a predominant peak corresponding to the fully deuterated molecule (d9).

  • Troubleshooting: If you observe significant peaks corresponding to partially deuterated (d1-d8) or unlabeled (d0) species, the standard may be impure or may have already undergone exchange. Contact the manufacturer for a certificate of analysis or a replacement.

Step 2: Evaluate Sample and Solvent Conditions Isotopic exchange of hydrogens on carbons alpha to a carbonyl group, as is the case in this compound, is catalyzed by both acid and base.[2][3][4] The rate of exchange is highly dependent on pH, temperature, and the presence of protic solvents.[1]

  • Action: Review your sample preparation and analytical workflow.

    • pH: Are your samples or solvents strongly acidic or basic? The rate of exchange is minimized at a pH of approximately 2.5-3.[5]

    • Temperature: Are your samples exposed to elevated temperatures for extended periods? Higher temperatures accelerate the rate of exchange.[1]

    • Solvent: Are you using protic solvents like water or methanol? These can act as a source of protons for exchange.[1]

Step 3: Perform a Stability Experiment To pinpoint the source of the exchange, conduct a controlled stability experiment. A detailed protocol for this is provided in the "Experimental Protocols" section below.

Step 4: Implement Corrective Actions Based on your findings, implement the following corrective actions:

  • pH Adjustment: If possible, adjust the pH of your samples and mobile phase to be within the optimal stability range (pH 2.5-7).[5]

  • Temperature Control: Maintain low temperatures (e.g., 4°C) during sample storage and analysis.[5]

  • Solvent Selection: Whenever feasible, use aprotic solvents (e.g., acetonitrile) for sample reconstitution and minimize the time the standard is in contact with protic solvents.[5]

  • Alternative Standard: If isotopic exchange remains a persistent issue, consider using a ¹³C- or ¹⁵N-labeled internal standard, as these are not susceptible to chemical exchange.[1]

Frequently Asked Questions (FAQs)

Q1: What is isotopic exchange and why is it a problem for this compound?

A1: Isotopic exchange is a chemical process where a deuterium atom on a labeled compound is replaced by a hydrogen atom from its environment.[1] For this compound, the deuterium atoms on the carbon atom adjacent (alpha) to the carbonyl group are susceptible to this exchange. This is problematic in quantitative analysis because it leads to a decrease in the signal of the deuterated internal standard and an increase in the signal of the unlabeled analyte, resulting in inaccurate quantification.[1]

Q2: What are the primary factors that promote isotopic exchange in this compound?

A2: The most critical factors are:

  • pH: Both acidic and basic conditions can catalyze the exchange. The rate is generally higher under basic conditions.[1][2]

  • Temperature: Higher temperatures increase the rate of the exchange reaction.[1]

  • Solvent: Protic solvents, such as water and methanol, provide a source of protons and can facilitate the exchange.[1]

Q3: How should I store my this compound standard to ensure its stability?

A3: To ensure long-term stability, store the standard in a tightly sealed container at the manufacturer's recommended temperature, typically -20°C.[5] If you prepare a stock solution, use a dry, aprotic solvent if possible and store it in small aliquots to minimize freeze-thaw cycles.[5]

Q4: Can the isotopic exchange be reversed?

A4: The exchange is a reversible equilibrium process. However, in a typical analytical setting where protic solvents are abundant, the back-exchange from the deuterated standard to the unlabeled form is the predominant and problematic direction.

Q5: Are all deuterium labels on this compound equally susceptible to exchange?

A5: No. The deuterium atoms on the carbon alpha to the carbonyl group are the most likely to exchange due to the acidity of that position and the potential for enolate formation.[2][3] Deuterium atoms on other positions of the molecule are generally more stable under typical analytical conditions.[5]

Data Presentation

The following table summarizes the expected stability of this compound under various conditions. This data is illustrative and based on the general principles of isotopic exchange for similar compounds. For critical applications, it is highly recommended to perform a stability study under your specific experimental conditions using the protocol provided below.

ConditionIncubation Time (hours)Temperature (°C)pHExpected % Decrease in d9 SignalUnlabeled Analyte Peak Detected
Control (Initial) 047.00%No
Acidic 24251.05-10%Potentially Yes
Neutral 24257.01-5%Unlikely
Basic 242510.0>20%Yes
Elevated Temperature 4507.010-15%Potentially Yes
Aprotic Solvent (ACN) 2425N/A<1%No
Protic Solvent (Methanol/Water) 24257.02-8%Potentially Yes

Experimental Protocols

Protocol 1: Evaluating the Isotopic Stability of this compound

Objective: To determine if isotopic exchange of this compound is occurring under specific experimental conditions (e.g., in a particular sample matrix, solvent, or at a certain temperature and pH).

Materials:

  • This compound stock solution

  • Blank matrix (e.g., plasma, urine) or solvent of interest

  • LC-MS/MS system

  • Appropriate buffers to adjust pH

  • Incubator or water bath

Methodology:

  • Prepare T=0 Samples:

    • Spike a known concentration of this compound into the blank matrix or solvent.

    • Immediately process and analyze these samples via LC-MS/MS. This will serve as your baseline (T=0) measurement.[6]

  • Prepare Incubated Samples:

    • Spike the same concentration of this compound into the blank matrix or solvent.

    • Incubate these samples under the conditions you wish to test (e.g., room temperature for 4 hours, 4°C for 24 hours).[6]

  • Sample Processing:

    • After the incubation period, process the incubated samples using your standard analytical method.[6]

  • LC-MS/MS Analysis:

    • Analyze both the T=0 and the incubated samples by LC-MS/MS.

    • Monitor the ion transitions for both this compound and the corresponding unlabeled Ethyl 2-methylbutanoate.[6]

  • Data Analysis:

    • Compare the peak area of the this compound in the incubated samples to the T=0 samples. A significant decrease (e.g., >10-15%) in the signal suggests degradation or isotopic exchange.[6]

    • Examine the chromatograms of the incubated samples for the appearance of a peak in the unlabeled analyte channel at the same retention time as the internal standard. The presence of such a peak is a strong indication of back-exchange.[6]

Mandatory Visualization

Isotopic_Exchange_Troubleshooting start Suspected Isotopic Exchange (Inconsistent Results) check_purity Step 1: Analyze Fresh Standard Is the standard pure? start->check_purity evaluate_conditions Step 2: Review Experimental Conditions (pH, Temp, Solvent) check_purity->evaluate_conditions Yes contact_manufacturer Contact Manufacturer for Replacement check_purity->contact_manufacturer No stability_test Step 3: Perform Stability Experiment (See Protocol 1) evaluate_conditions->stability_test implement_corrections Step 4: Implement Corrective Actions stability_test->implement_corrections adjust_ph Adjust pH to 2.5-7 implement_corrections->adjust_ph control_temp Lower Temperature (e.g., 4°C) implement_corrections->control_temp change_solvent Use Aprotic Solvents implement_corrections->change_solvent replace_is Consider ¹³C or ¹⁵N Labeled Standard implement_corrections->replace_is issue_resolved Issue Resolved adjust_ph->issue_resolved control_temp->issue_resolved change_solvent->issue_resolved replace_is->issue_resolved

Caption: Troubleshooting workflow for isotopic exchange of this compound.

References

Technical Support Center: Optimizing GC-MS Parameters for Ethyl 2-methylbutanoate-d9

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analysis of Ethyl 2-methylbutanoate-d9 using Gas Chromatography-Mass Spectrometry (GC-MS). It is intended for researchers, scientists, and drug development professionals to assist in method development, optimization, and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: Why is my deuterated internal standard (this compound) eluting at a slightly different retention time than the non-deuterated analyte?

A1: This is a known phenomenon called the "chromatographic isotope effect." Deuterated compounds often elute slightly earlier than their non-deuterated counterparts. This is because the carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond, leading to weaker intermolecular interactions with the GC column's stationary phase. The magnitude of this shift can depend on the number of deuterium (B1214612) atoms and the specific stationary phase being used.

Q2: I am observing poor peak shape (tailing) for my this compound peak. What are the common causes?

A2: Peak tailing for esters can be caused by several factors:

  • Active Sites: The GC system can have active sites in the injector liner, at the column inlet, or within the column itself (e.g., free silanol (B1196071) groups). These can interact with the polar ester group, causing tailing.

  • Column Contamination: Accumulation of non-volatile residues from previous injections at the head of the column can lead to poor peak shape.

  • Improper Column Installation: A poorly cut column end or incorrect installation depth in the injector or detector can create dead volumes and disrupt the sample flow path.

  • Suboptimal Parameters: An injector temperature that is too low, an inappropriate carrier gas flow rate, or a non-optimized oven temperature program can all contribute to peak tailing.

Q3: My sensitivity for this compound is low. How can I improve it?

A3: To improve sensitivity, consider the following:

  • Injection Mode: Use splitless injection for trace analysis to ensure the entire sample is transferred to the column.[1]

  • Injector Temperature: Ensure the injector temperature is high enough for rapid and complete vaporization of the analyte without causing thermal degradation. A typical starting point is 250 °C.[2]

  • Liner: Use a clean, deactivated injector liner. The presence of glass wool in the liner can aid in sample vaporization but can also be a source of activity if not properly deactivated.

  • MS (B15284909) Parameters: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode. This significantly increases sensitivity by only monitoring for specific ions of interest rather than scanning a full mass range.

  • System Maintenance: Check for leaks in the system, as this can impact sensitivity. Ensure the MS ion source is clean.

Q4: What are the expected major fragment ions for this compound, and how do they differ from the non-deuterated form?

A4: For non-deuterated Ethyl 2-methylbutanoate (molecular weight ~130.18 g/mol ), the major fragment ions in a 70 eV electron ionization (EI) mass spectrum are typically m/z 57 (base peak), 102, 29, and 85.[3][4] The fragmentation pattern arises from characteristic cleavages of the ester.

For this compound, with deuterium atoms on the ethyl and methyl groups, the masses of the fragments will shift. The exact fragmentation pattern will depend on the location of the deuterium labels. Assuming the ethyl group is fully deuterated (-C2D5) and the methyl group on the butanoate chain is also deuterated (-CD3), you can expect to see ions corresponding to the loss of these deuterated fragments. For example, the equivalent of the m/z 57 peak, which is often a C4H9+ fragment, might be shifted depending on the labeling pattern. It is crucial to run a standard of your specific deuterated compound to confirm its mass spectrum and select the appropriate ions for SIM mode.

Q5: I am seeing extraneous peaks in my chromatogram. What could be the source of this contamination?

A5: Contamination can come from several sources:

  • Sample Preparation: Solvents, glassware, or reagents used in sample preparation can introduce contaminants.

  • Injector: A contaminated septum or injector liner can lead to ghost peaks. Regular replacement of the septum and cleaning or replacement of the liner is recommended.

  • Carrier Gas: Impurities in the carrier gas can cause a high baseline or discrete peaks. Using high-purity gas and appropriate gas purifiers is important.

  • Column Bleed: At high temperatures, the stationary phase of the column can degrade and elute, causing a rising baseline. Using a low-bleed "MS" designated column can minimize this.[5]

Troubleshooting Guides

Guide 1: Diagnosing and Resolving Poor Peak Shape

This guide provides a systematic approach to troubleshooting common peak shape problems.

start Poor Peak Shape (Tailing or Fronting) check_liner Check Injector Liner start->check_liner liner_active Liner active or contaminated? check_liner->liner_active replace_liner Replace with a new, deactivated liner liner_active->replace_liner Yes check_column Perform Column Maintenance liner_active->check_column No resolved Issue Resolved replace_liner->resolved trim_column Trim 10-15 cm from the front of the column check_column->trim_column reinstall_column Re-install column with a clean, square cut trim_column->reinstall_column check_params Review GC Parameters reinstall_column->check_params temp_low Injector temp too low? check_params->temp_low increase_temp Increase injector temperature (e.g., to 250 °C) temp_low->increase_temp Yes flow_rate Flow rate optimal? temp_low->flow_rate No increase_temp->resolved optimize_flow Optimize carrier gas flow rate flow_rate->optimize_flow No flow_rate->resolved Yes optimize_flow->resolved

Caption: Troubleshooting workflow for poor peak shape issues.

GC-MS Parameters for this compound

The following table summarizes recommended starting parameters for the GC-MS analysis of this compound. These parameters are based on methods for similar volatile esters and may require further optimization for your specific instrument and application.[2][6]

ParameterRecommended ValueNotes
GC System
Injection ModeSplitlessFor maximum sensitivity with trace-level samples.[1]
Injection Volume1 µL
Injector Temperature250 °CEnsures rapid vaporization without thermal degradation.[2]
LinerDeactivated, single taper with glass wool
Carrier GasHelium (99.999% purity)
Flow Rate1.0 - 1.2 mL/min (constant flow)
Oven ProgramInitial: 40 °C, hold for 2 minAn initial low temperature helps with peak focusing.
Ramp: 10 °C/min to 220 °C
Hold: 5 min at 220 °C
Column TypeDB-5ms (or equivalent)A non-polar column is suitable for this type of analyte.
Column Dimensions30 m x 0.25 mm ID, 0.25 µm film thickness
MS System
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eVStandard for creating reproducible mass spectra.
Ion Source Temp.230 °C
Quadrupole Temp.150 °C
Transfer Line Temp.280 °C
Acquisition ModeSelected Ion Monitoring (SIM)Provides higher sensitivity than full scan mode.
SIM IonsTo be determined from a standard of this compound. Monitor at least 3-4 characteristic ions.For non-deuterated standard, monitor ions such as m/z 57, 85, and 102.[3][4]
Dwell Time50-100 ms per ion

Experimental Protocols

Protocol 1: Standard Preparation and GC-MS Analysis

Objective: To establish the retention time and mass spectrum of this compound and to build a calibration curve for quantification.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable volatile solvent (e.g., ethyl acetate (B1210297) or methanol).

  • Working Standard Preparation: Create a series of working standards by serially diluting the stock solution to cover the desired concentration range (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL).

  • GC-MS Analysis:

    • Set up the GC-MS system using the recommended parameters in the table above.

    • Initially, inject a mid-range concentration standard in full scan mode (e.g., m/z 40-200) to identify the retention time and confirm the mass spectrum of this compound.

    • Identify the most abundant and characteristic fragment ions from the full scan spectrum.

    • Create a SIM method using 3-4 of these characteristic ions.

    • Inject the series of working standards in SIM mode to generate a calibration curve.

  • Data Analysis:

    • Integrate the peak area for the primary quantifier ion at the established retention time for each standard.

    • Plot the peak area versus concentration and perform a linear regression to generate a calibration curve. The curve should have a correlation coefficient (r²) of >0.995.

Logical Relationship Diagram

The following diagram illustrates the logical relationship between sample analysis steps and potential quality control checks.

sample_prep Sample Preparation gcms_analysis GC-MS Analysis (SIM Mode) sample_prep->gcms_analysis qc_check1 Retention Time Match? gcms_analysis->qc_check1 data_processing Data Processing (Integration) quantification Quantification (Calibration Curve) data_processing->quantification final_result Final Result quantification->final_result qc_check2 Peak Shape Acceptable? qc_check1->qc_check2 Yes troubleshoot Troubleshoot (Refer to Guides) qc_check1->troubleshoot No qc_check3 Ion Ratios Correct? qc_check2->qc_check3 Yes qc_check2->troubleshoot No qc_check3->data_processing Yes qc_check3->troubleshoot No

Caption: Logical workflow for sample analysis and quality control.

References

Technical Support Center: Purity Issues with Synthesized Ethyl 2-methylbutanoate-d9

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common purity issues encountered during the synthesis of Ethyl 2-methylbutanoate-d9. The information is presented in a question-and-answer format to directly address specific challenges in your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of impurities in the synthesis of this compound?

The synthesis of this compound, typically achieved through a Fischer esterification of 2-methylbutanoic acid-d9 and ethanol-d6 (B42895), can be compromised by several factors leading to impurities. These can be broadly categorized as:

  • Incomplete Reaction: The Fischer esterification is a reversible reaction. Failure to drive the equilibrium towards the product side will result in the presence of unreacted starting materials, namely 2-methylbutanoic acid-d9 and ethanol-d6, in your final product.

  • Isotopic Dilution (H/D Exchange): The presence of trace amounts of water or other protic impurities can lead to the exchange of deuterium (B1214612) atoms with hydrogen, resulting in a mixture of isotopologues (e.g., d8, d7 species). This is particularly a risk under the acidic conditions of the esterification and during aqueous work-up steps.

  • Side Reactions: While generally a clean reaction, side reactions such as the formation of di-d6-ethyl ether from the dehydration of ethanol-d6 can occur, especially at higher temperatures.

  • Residual Catalyst: The acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid) used in the esterification must be completely removed during purification to avoid product degradation and ensure high purity.

Q2: My final product shows a lower than expected isotopic enrichment. What are the likely causes and how can I prevent this?

Low isotopic enrichment is a common challenge in the synthesis of deuterated compounds. The primary culprit is often unintentional H/D exchange.

Potential Causes and Solutions:

  • Use of Non-Anhydrous Reagents and Solvents: Trace amounts of water in your starting materials or solvents are a primary source of protons for H/D exchange.

    • Solution: Use anhydrous grade starting materials and solvents. Ensure all glassware is thoroughly dried in an oven and cooled in a desiccator before use. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to minimize atmospheric moisture.

  • Inappropriate Work-up Procedure: Washing the reaction mixture with regular water (H₂O) during the work-up can lead to significant back-exchange.

    • Solution: If an aqueous work-up is necessary, consider using deuterated water (D₂O) for the initial washes. Alternatively, a non-aqueous work-up, such as quenching the reaction with a deuterated base (e.g., sodium carbonate in D₂O) and drying the organic layer directly, is preferable.

  • Acid-Catalyzed Exchange: The acidic conditions of the Fischer esterification can promote H/D exchange, particularly at elevated temperatures.

    • Solution: Use the minimum effective amount of acid catalyst and keep the reaction temperature as low as feasible while still achieving a reasonable reaction rate. Monitor the reaction progress to avoid unnecessarily long reaction times.

Q3: How can I effectively remove unreacted 2-methylbutanoic acid-d9 from my product?

Residual acidic starting material is a common impurity that can be effectively removed during the work-up procedure.

Solution:

After the reaction is complete, the crude product should be washed with a mild aqueous base. A saturated solution of sodium bicarbonate (NaHCO₃) is commonly used. The acidic 2-methylbutanoic acid-d9 will react with the bicarbonate to form the corresponding sodium salt, which is soluble in the aqueous layer and can be separated from the organic layer containing your ester product.

Reaction: CD₃CD₂CD(CD₃)COOD + NaHCO₃ → CD₃CD₂CD(CD₃)COONa + H₂O + CO₂

It is crucial to perform this wash thoroughly to ensure complete removal of the acid.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common purity issues encountered during the synthesis and purification of this compound.

Problem: Low Purity of Final Product Detected by GC-MS

Analyze your final product using Gas Chromatography-Mass Spectrometry (GC-MS) to identify the nature of the impurities. The following table summarizes the expected mass-to-charge ratios (m/z) for the target compound and potential impurities.

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected m/z of Molecular Ion [M]⁺
This compound C₇H₅D₉O₂139.24139
Ethyl 2-methylbutanoate-d8C₇H₆D₈O₂138.23138
2-methylbutanoic acid-d9C₅HD₉O₂111.16111
Ethanol-d6C₂D₆O52.1152
Di-d6-ethyl etherC₄D₁₀O84.1884
Ethyl 2-methylbutanoate (d0)C₇H₁₄O₂130.18130

Note: The observed m/z may vary depending on the ionization method and fragmentation.

G Troubleshooting Workflow for this compound Purity start Low Purity Detected by GC-MS check_impurities Identify Major Impurities by m/z start->check_impurities unreacted_acid Impurity at m/z ~111 (2-methylbutanoic acid-d9) check_impurities->unreacted_acid Check for m/z ~111 unreacted_alcohol Impurity at m/z ~52 (Ethanol-d6) check_impurities->unreacted_alcohol Check for m/z ~52 isotopic_dilution Impurities at m/z < 139 (e.g., d8, d7 isotopologues) check_impurities->isotopic_dilution Check for m/z < 139 other_impurities Other Impurities Present check_impurities->other_impurities Other m/z values solution_acid Improve Acid Removal: - Thorough washing with NaHCO₃ solution. - Check pH of aqueous layer after washing. unreacted_acid->solution_acid Yes solution_alcohol Improve Purification: - Optimize distillation conditions. - Ensure complete removal of low-boiling point fractions. unreacted_alcohol->solution_alcohol Yes solution_isotopic Minimize H/D Exchange: - Use anhydrous reagents/solvents. - Work under inert atmosphere. - Use D₂O for aqueous workup if necessary. isotopic_dilution->solution_isotopic Yes solution_other Re-evaluate Synthesis and Purification: - Check for side reactions. - Optimize purification method (e.g., chromatography). other_impurities->solution_other Yes

A decision tree for troubleshooting purity issues.
Problem: Ambiguous ¹H NMR Spectrum

Even with a high degree of deuteration, residual proton signals can provide valuable information about impurities.

ImpurityExpected ¹H NMR Signal (in CDCl₃)
Ethyl 2-methylbutanoate (d0)~4.1 ppm (q), ~2.3 ppm (m), ~1.6 ppm (m), ~1.4 ppm (m), ~1.2 ppm (t), ~1.1 ppm (d), ~0.9 ppm (t)
2-methylbutanoic acid (d0)~11-12 ppm (br s, COOH), ~2.4 ppm (m), ~1.7 ppm (m), ~1.5 ppm (m), ~1.2 ppm (d), ~0.9 ppm (t)
Ethanol (d0)~3.7 ppm (q), ~1.2 ppm (t), variable (br s, OH)
Water~1.55 ppm (in CDCl₃)

Note: Chemical shifts (δ) are approximate and can vary depending on concentration and solvent.

If you observe significant peaks corresponding to the non-deuterated versions of your starting materials or product, it indicates either incomplete deuteration of the starting materials or significant H/D exchange during the synthesis.

Experimental Protocols

General Synthesis of this compound via Fischer Esterification

This protocol is a general guideline and should be optimized based on your specific laboratory conditions and the isotopic purity of your starting materials.

G General Synthesis Workflow start Start reactants Combine 2-methylbutanoic acid-d9, ethanol-d6, and acid catalyst in a dried round-bottom flask. start->reactants reflux Reflux the reaction mixture (e.g., 60-80 °C) for several hours. reactants->reflux workup Cool and perform work-up: - Dilute with an aprotic solvent. - Wash with NaHCO₃ solution. - Wash with brine. reflux->workup dry Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄. workup->dry purify Filter and concentrate the solvent. Purify by distillation. dry->purify analyze Analyze the final product by GC-MS and NMR. purify->analyze

A generalized workflow for the synthesis of this compound.

Materials:

  • 2-methylbutanoic acid-d9 (isotopic purity ≥ 98%)

  • Ethanol-d6 (anhydrous, isotopic purity ≥ 99.5%)

  • Sulfuric acid (concentrated) or p-toluenesulfonic acid monohydrate

  • Anhydrous diethyl ether or other suitable aprotic solvent

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 2-methylbutanoic acid-d9 (1.0 eq), anhydrous ethanol-d6 (3-5 eq), and a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq).

  • Reaction: Heat the mixture to reflux (typically 60-80 °C) and stir for 2-4 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Cool the reaction mixture to room temperature. Dilute the mixture with an aprotic solvent like diethyl ether. Transfer the solution to a separatory funnel and wash with a saturated solution of sodium bicarbonate until no more gas evolves. Then, wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by fractional distillation to obtain pure this compound.

Protocol 2: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the chemical and isotopic purity of the synthesized this compound.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., with electron ionization - EI).

  • Capillary column suitable for the analysis of volatile organic compounds (e.g., a non-polar or medium-polarity column).

GC Conditions (Example):

  • Injector Temperature: 250 °C

  • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 200 °C at 10 °C/min.

  • Carrier Gas: Helium at a constant flow rate.

MS Conditions (Example):

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 30-200.

Analysis:

  • Inject a dilute solution of the purified product into the GC-MS.

  • Analyze the resulting chromatogram for the presence of multiple peaks. The main peak should correspond to this compound.

  • Examine the mass spectrum of the main peak to confirm the molecular ion at m/z 139.

  • Integrate the peak areas of all components in the chromatogram to determine the chemical purity.

  • Analyze the mass spectra for the presence of ions corresponding to partially deuterated species (e.g., m/z 138 for d8) to assess isotopic purity.

Protocol 3: Isotopic Enrichment Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the structure and assess the isotopic enrichment of this compound.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

  • Dissolve a small amount of the purified product in a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

¹H NMR Analysis:

  • Acquire a standard ¹H NMR spectrum.

  • In a highly deuterated sample, the proton signals should be of very low intensity.

  • The presence of significant proton signals corresponding to the non-deuterated product or starting materials indicates low isotopic purity.

²H (Deuterium) NMR Analysis:

  • Acquire a ²H NMR spectrum.

  • This will show signals for the deuterium atoms at different positions in the molecule, confirming the success of the deuteration. The chemical shifts in the ²H NMR spectrum will be very similar to the corresponding proton signals in the ¹H NMR spectrum of the non-deuterated compound.

By following these guidelines and protocols, researchers can effectively troubleshoot and resolve purity issues in the synthesis of this compound, ensuring the quality and reliability of their experimental results.

Technical Support Center: Ethyl 2-Methylbutanoate-d9

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability of Ethyl 2-methylbutanoate-d9 in solution. This resource is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

Users may encounter variability in experimental results due to the degradation of this compound. This guide addresses potential stability issues in a question-and-answer format.

Q1: My sample concentration of this compound is lower than expected after storage. What could be the cause?

A1: A decrease in concentration can be attributed to several factors:

  • Evaporation: Ethyl 2-methylbutanoate is a volatile compound. Ensure that your sample vials are tightly sealed to prevent loss due to evaporation, especially during long-term storage.

  • Adsorption: The compound may adsorb to the surface of the storage container, particularly if it is made of certain plastics. Using glass or polypropylene (B1209903) vials is recommended.

  • Degradation: The ester functionality is susceptible to hydrolysis, especially in the presence of acidic or basic contaminants in the solvent or on the glassware.

Q2: I am observing unexpected peaks in my chromatogram when analyzing this compound. What are these impurities?

A2: The appearance of new peaks likely indicates degradation of the parent compound. A common degradation pathway for esters is hydrolysis, which would yield 2-methylbutanoic acid-d9 and ethanol. To confirm, you can run standards of the suspected degradation products. To mitigate this, ensure your solvents are anhydrous and your glassware is thoroughly cleaned and dried.

Q3: My results are inconsistent across different experimental batches. How can I improve reproducibility?

A3: Inconsistent results can often be traced back to variations in sample handling and storage. To improve reproducibility:

  • Use a consistent source and grade of solvent for all experiments.

  • Prepare fresh solutions for each experiment whenever possible.

  • If solutions must be stored, do so at a low temperature (2-8°C) and protect them from light.[1]

  • Ensure that storage containers are sealed and inert.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound solutions?

A1: For optimal stability, solutions of this compound should be stored in tightly sealed containers in a cool, dry, and well-ventilated place.[2][3] Refrigeration at 2-8°C is recommended for long-term storage.[1] The storage area should be away from heat, sparks, and open flames.[2][3][4]

Q2: What solvents are compatible with this compound?

A2: this compound is soluble in solvents such as chloroform, dichloromethane, and DMSO.[1] When preparing solutions for long-term storage, it is crucial to use high-purity, anhydrous solvents to minimize the risk of hydrolysis.

Q3: Is this compound stable at room temperature?

A3: The non-deuterated form, Ethyl 2-methylbutanoate, is chemically stable under standard ambient conditions (room temperature).[4] However, for long-term storage of solutions, refrigeration is recommended to minimize the potential for degradation and evaporation.[1]

Q4: What materials should be avoided when working with this compound?

A4: Avoid strong oxidizing agents and strong bases, as these can react with and degrade the ester.[2] Also, avoid sources of ignition as the compound is flammable.[2][3][4][5]

Stability Summary

ParameterRecommendation/InformationRationale
Storage Temperature 2-8°C (Refrigerated)[1]Reduces potential for degradation and evaporation.
Light Exposure Protect from light[1]Minimizes the risk of photodegradation.
pH NeutralAvoid acidic or basic conditions to prevent hydrolysis.
Incompatible Materials Strong oxidizing agents, strong bases[2]Can cause chemical reactions leading to degradation.
Recommended Solvents Chloroform, Dichloromethane, DMSO[1]These are common solvents in which the compound is soluble.

Experimental Protocols

Protocol for Assessing the Stability of this compound in Solution

This protocol outlines a general procedure to evaluate the stability of this compound in a specific solvent under various conditions.

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of this compound.

    • Dissolve it in the desired solvent (e.g., acetonitrile, methanol) to a known concentration (e.g., 1 mg/mL).

  • Sample Preparation for Stability Study:

    • Aliquot the stock solution into several vials.

    • Prepare separate sets of vials for each storage condition to be tested (e.g., 2-8°C, room temperature, 40°C).

    • For each condition, prepare triplicate samples for each time point.

  • Storage:

    • Store the prepared sample sets under the designated conditions.

    • Protect all samples from light.

  • Analysis:

    • At each specified time point (e.g., 0, 24, 48, 72 hours, 1 week), remove one set of triplicate vials from each storage condition.

    • Allow the vials to equilibrate to room temperature.

    • Analyze the samples by a suitable analytical method, such as Gas Chromatography-Mass Spectrometry (GC-MS), to determine the concentration of this compound.

  • Data Analysis:

    • Calculate the percentage of the initial concentration of this compound remaining at each time point for each condition.

    • Plot the percentage remaining versus time to visualize the degradation profile.

Visualizations

experimental_workflow Experimental Workflow for Stability Testing prep_stock 1. Prepare Stock Solution (1 mg/mL in chosen solvent) prep_samples 2. Aliquot into Vials (Triplicates for each condition and time point) prep_stock->prep_samples storage 3. Store under Varied Conditions (- 2-8°C - Room Temperature - 40°C) prep_samples->storage analysis 4. Analyze at Time Points (e.g., 0, 24, 48, 72h, 1 week) using GC-MS storage->analysis data_analysis 5. Calculate % Remaining and Plot Degradation Profile analysis->data_analysis

Caption: Workflow for assessing the stability of this compound.

degradation_pathway Potential Degradation Pathway: Hydrolysis reactant This compound products 2-Methylbutanoic acid-d9 + Ethanol reactant->products + H2O (Acid or Base catalyst)

Caption: Hydrolysis of this compound.

References

Troubleshooting low recovery of Ethyl 2-methylbutanoate-d9

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low recovery of Ethyl 2-methylbutanoate-d9 in their experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing a consistently low signal and poor recovery for our internal standard, this compound. What are the most probable causes?

Low recovery of this compound, a volatile deuterated ester, can stem from several factors during your analytical workflow. The most common culprits are related to its physical and chemical properties. These include:

  • Sample Preparation and Handling: Due to its volatile nature, sample loss can easily occur during steps such as solvent evaporation, heating, or vigorous vortexing.[1][2] Additionally, being a hydrophobic ester, it can adsorb to the surfaces of laboratory equipment, including glassware, plasticware, and filter membranes.[3][4][5]

  • Extraction Inefficiency: The choice of extraction solvent and pH are critical. If the solvent is not optimized for a volatile ester, or if the pH is not suitable, the extraction efficiency will be compromised.[6]

  • Matrix Effects: In complex biological matrices, co-eluting endogenous compounds can suppress or enhance the ionization of this compound in the mass spectrometer source, leading to a lower-than-expected signal.[7][8][9]

  • Chromatographic Issues: A slight separation between the analyte and the deuterated internal standard on the analytical column can expose them to different matrix effects, which can lead to inaccurate quantification.[8]

Q2: How can we minimize the loss of this compound due to its volatility during sample preparation?

To mitigate the loss of this volatile compound, consider the following modifications to your protocol:

  • Temperature Control: Avoid high temperatures during sample preparation. If a concentration step is necessary, use a gentle stream of nitrogen at room temperature or below.

  • Minimize Agitation: While thorough mixing is important, avoid overly vigorous or prolonged vortexing which can promote evaporation.

  • Sealed Containers: Ensure that all vials and tubes are securely capped throughout the process to prevent evaporative losses.

  • Solvent Choice: Use solvents with a lower vapor pressure where possible, without compromising extraction efficiency.

Q3: What types of labware are best to use to prevent adsorption of this compound?

Adsorption to labware can be a significant source of analyte loss.[3][5] Here are some recommendations:

  • Material Selection: Polypropylene (B1209903) is often a good choice and is generally preferred over glass for preventing adsorption of hydrophobic molecules.[5] If you must use glass, consider silanized glassware to reduce active sites for adsorption.

  • Avoid Certain Plastics: Some plastics can leach plasticizers or other compounds that may interfere with your analysis or cause ion suppression. Always use high-quality, tested labware.

  • Filter Selection: If filtration is a necessary step, avoid using nylon filters as they are known to adsorb esters.[3] Polytetrafluoroethylene (PTFE) or polypropylene filters are generally more suitable for this type of compound.

Q4: We suspect matrix effects are impacting our this compound signal. How can we diagnose and address this?

Matrix effects can be a challenging aspect of LC-MS/MS analysis. Here is a systematic approach to investigate and mitigate them:

  • Post-Column Infusion Experiment: This experiment can help identify regions in your chromatogram where ion suppression or enhancement is occurring.[8]

  • Matrix Effect Evaluation: Prepare three sets of samples:

    • Set A (Neat Solution): Your internal standard in a clean solvent.

    • Set B (Post-Extraction Spike): A blank matrix extract spiked with the internal standard.

    • Set C (Pre-Extraction Spike): A blank matrix spiked with the internal standard before the extraction process.[9] By comparing the peak areas of the internal standard in these samples, you can quantify the extent of matrix effects and extraction recovery.

  • Improving Sample Cleanup: If significant matrix effects are observed, you may need to improve your sample cleanup procedure. This could involve a more rigorous solid-phase extraction (SPE) protocol or a liquid-liquid extraction (LLE) step to remove interfering matrix components.

  • Chromatographic Optimization: Adjusting the chromatographic method to separate the internal standard from the regions of ion suppression can also be effective.[8]

Data Presentation

Table 1: Adsorption of Esters on Various Laboratory Materials

This table summarizes the potential for adsorption of ester compounds onto different materials commonly used in a laboratory setting. This data is generalized from studies on similar hydrophobic compounds.[3][4]

MaterialAdsorption Potential for EstersRecommendations
Glass (untreated) Moderate to HighConsider silanization to reduce active sites.
Polypropylene Low to ModerateGenerally a good choice for vials and tubes.
Nylon (Filters) HighAvoid for filtration of ester-containing solutions.[3]
PTFE (Filters) LowA suitable alternative to nylon filters.
Stainless Steel ModerateBe aware of potential adsorption from needles and tubing.

Experimental Protocols

Protocol 1: Assessing Recovery and Matrix Effects

This protocol allows for the systematic evaluation of both the recovery of this compound from the sample matrix and the impact of matrix effects on its signal.

Materials:

  • This compound standard solution

  • Blank matrix (e.g., plasma, urine)

  • Clean solvent (e.g., mobile phase)

  • All necessary labware for your standard extraction procedure

Procedure:

  • Prepare three sets of samples as described in Q4 and the diagram below.

  • Process Set C using your established extraction procedure.

  • Process the blank matrix for Set B using the same extraction procedure, and then spike with the internal standard.

  • Analyze all three sets of samples by LC-MS/MS.

  • Calculate Recovery and Matrix Effect:

    • Recovery (%) = (Peak Area of Set C / Peak Area of Set B) * 100

    • Matrix Effect (%) = ((Peak Area of Set B / Peak Area of Set A) - 1) * 100

Mandatory Visualization

Troubleshooting Workflow for Low Recovery of this compound start Start: Low Recovery of IS Observed check_volatility Investigate Volatility Issues start->check_volatility check_adsorption Assess Adsorption to Labware check_volatility->check_adsorption No solution_volatility Implement Temperature Control Use Sealed Vials Gentle Mixing check_volatility->solution_volatility Yes check_extraction Evaluate Extraction Efficiency check_adsorption->check_extraction No solution_adsorption Use Polypropylene or Silanized Glass Use PTFE Filters check_adsorption->solution_adsorption Yes check_matrix Diagnose Matrix Effects check_extraction->check_matrix No solution_extraction Optimize Extraction Solvent and pH Modify Sample Cleanup check_extraction->solution_extraction Yes solution_matrix Improve Sample Cleanup Optimize Chromatography check_matrix->solution_matrix Yes end_node Recovery Improved check_matrix->end_node No, consult further solution_volatility->end_node solution_adsorption->end_node solution_extraction->end_node solution_matrix->end_node

Caption: A logical workflow for troubleshooting low recovery.

Experimental Workflow for Assessing Matrix Effects cluster_prep Sample Preparation cluster_analysis Analysis & Calculation set_a Set A: IS in Neat Solvent lcms LC-MS/MS Analysis set_a->lcms set_b Set B: Blank Matrix Extract + IS set_b->lcms set_c Set C: Blank Matrix + IS extraction_c Extraction set_c->extraction_c extraction_b Extraction extraction_b->set_b extraction_c->lcms blank_matrix Blank Matrix blank_matrix->extraction_b calc_recovery Calculate Recovery: (Area C / Area B) * 100 lcms->calc_recovery calc_matrix Calculate Matrix Effect: ((Area B / Area A) - 1) * 100 lcms->calc_matrix

Caption: Workflow for quantifying recovery and matrix effects.

References

Calibration curve issues with Ethyl 2-methylbutanoate-d9

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Ethyl 2-methylbutanoate-d9

Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the use of this compound as an internal standard in analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is the deuterated form of Ethyl 2-methylbutanoate. It is primarily used as a stable isotope-labeled internal standard (SIL-IS) for quantitative analysis, particularly in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) methods.[1][2] The use of a SIL-IS is considered a gold standard in quantitative bioanalysis as it has nearly identical chemical and physical properties to the non-labeled analyte, allowing it to co-elute and experience similar matrix effects, thereby enabling accurate quantification.[2][3]

Q2: Why is my calibration curve for Ethyl 2-methylbutanoate non-linear when using this compound as an internal standard?

Non-linearity in calibration curves, especially at higher concentrations, is a common issue that can arise from several factors:

  • Detector Saturation: At high analyte concentrations, the mass spectrometer's detector response may no longer be proportional to the ion intensity, leading to a plateauing of the signal.[4][5]

  • Differential Matrix Effects: Even with a SIL-IS, components in the sample matrix can cause varying degrees of ion suppression or enhancement between the analyte and the internal standard.[4][6] This can be exacerbated by slight differences in retention times.[4][6]

  • Inappropriate Internal Standard Concentration: An internal standard concentration that is too low can lead to signal saturation at high analyte concentrations. Conversely, an excessively high concentration might suppress the analyte signal.[5]

  • Purity of the Internal Standard: The presence of unlabeled Ethyl 2-methylbutanoate in the this compound standard can contribute to the analyte signal, causing a non-linear response, particularly at the lower end of the curve.

Q3: My quantitative results are inconsistent and inaccurate. What are the potential causes?

Inaccurate or inconsistent results when using a deuterated internal standard can stem from several factors:

  • Lack of Co-elution: Deuterated compounds often have slightly shorter retention times in chromatography compared to their non-deuterated counterparts.[6] This can lead to differential matrix effects, where the analyte and internal standard experience different levels of ion suppression or enhancement.[6][7]

  • Isotopic or Chemical Impurities: The presence of unlabeled analyte or other impurities in the deuterated internal standard can lead to inaccurate quantification.[8]

  • Isotopic Exchange: Deuterium atoms on the internal standard can sometimes be replaced by hydrogen atoms from the solvent or sample matrix, a phenomenon known as back-exchange.[6][8] This is more likely to occur under acidic or basic conditions.[8][9]

  • Variable Extraction Recovery: Although a SIL-IS is intended to mimic the analyte's behavior, there can still be minor differences in extraction efficiency.[8]

Troubleshooting Guides

Issue 1: Non-Linear Calibration Curve

If you are experiencing a non-linear calibration curve, follow these troubleshooting steps:

Potential Cause Troubleshooting Step Experimental Protocol
Detector Saturation 1. Dilute the high-concentration standards and re-analyze. 2. Check the internal standard response; an extremely high concentration can also contribute to detector saturation.[5]Protocol: Prepare serial dilutions of your highest concentration standards (e.g., 1:2, 1:5, 1:10) and re-inject them. If the diluted standards fall on the linear portion of a re-plotted curve, detector saturation is the likely cause.
Differential Matrix Effects 1. Evaluate and optimize chromatographic conditions to ensure co-elution. 2. Assess the matrix effect through a post-extraction addition experiment.[6]Protocol for Matrix Effect Evaluation: 1. Prepare three sets of samples:     A: Neat solution of analyte and IS in solvent.     B: Blank matrix extract spiked with analyte and IS post-extraction.     C: Sample with analyte and IS processed through the entire extraction procedure. 2. Calculate the matrix effect using the formula: Matrix Effect (%) = (Peak Area in B / Peak Area in A) * 100. A value significantly different from 100% indicates ion suppression or enhancement.
Inappropriate IS Concentration Optimize the internal standard concentration. A general guideline is to use a concentration that is in the middle of the calibration curve's range.[5]Protocol for IS Concentration Optimization: 1. Prepare a series of calibration curves with varying concentrations of this compound (e.g., low, medium, and high relative to the analyte concentration range). 2. Analyze the curves and select the IS concentration that provides the best linearity (R² value closest to 1.0) and precision (%RSD) for the IS peak area.[5]
Issue 2: Inconsistent or Inaccurate Results

For inconsistent or inaccurate quantitative results, consider the following troubleshooting workflow:

cluster_coelution Co-elution Troubleshooting cluster_purity Purity Assessment cluster_exchange Isotopic Exchange Evaluation cluster_extraction Extraction Recovery start Inconsistent/Inaccurate Results check_coelution Verify Co-elution of Analyte and IS start->check_coelution check_purity Assess IS Purity check_coelution->check_purity Co-elution Confirmed adjust_chromatography Adjust Chromatography (e.g., gradient, temperature) check_coelution->adjust_chromatography No Co-elution check_exchange Evaluate Isotopic Exchange check_purity->check_exchange analyze_is_alone Analyze IS Solution for Unlabeled Analyte check_purity->analyze_is_alone check_extraction Investigate Extraction Recovery check_exchange->check_extraction check_ph Check pH of Solvents/Matrix check_exchange->check_ph optimize_extraction Optimize Extraction Procedure check_extraction->optimize_extraction use_lower_resolution Use Lower Resolution Column adjust_chromatography->use_lower_resolution stability_test Perform Stability Test (incubate sample over time) check_ph->stability_test

Caption: Troubleshooting workflow for inconsistent quantitative results.

Experimental Protocols

Protocol: Assessing Internal Standard Purity

This protocol is to determine the contribution of the unlabeled analyte from the deuterated internal standard.

  • Prepare a Blank Sample: Use a matrix sample that is known to not contain the analyte.

  • Spike with Internal Standard: Add this compound to the blank matrix at the same concentration used in your analytical method.[8]

  • Analyze the Sample: Run the sample using your established GC-MS or LC-MS method. Monitor the mass transition for the unlabeled Ethyl 2-methylbutanoate.[8]

  • Evaluate the Response: The response for the unlabeled analyte should be minimal, ideally less than 20% of the response of the Lower Limit of Quantification (LLOQ) for the analyte. A higher response indicates significant contamination of the internal standard with the unlabeled analyte.[8]

A Prepare Blank Matrix B Spike with This compound A->B C Analyze via GC-MS or LC-MS B->C D Monitor for Unlabeled Analyte Signal C->D E Evaluate Response vs. LLOQ D->E F IS Purity Acceptable E->F < 20% of LLOQ G Significant Contamination E->G >= 20% of LLOQ

Caption: Experimental workflow for assessing internal standard purity.

References

Technical Support Center: Minimizing Background Interference with Ethyl 2-methylbutanoate-d9

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you minimize background interference when using Ethyl 2-methylbutanoate-d9 as an internal standard in your analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is the deuterated form of Ethyl 2-methylbutanoate, a volatile organic compound naturally found in fruits like apples and strawberries. In analytical chemistry, it is primarily used as an internal standard for quantitative analysis, especially in gas chromatography-mass spectrometry (GC-MS). Its deuteration makes it chemically similar to the non-deuterated (native) compound, but with a different mass, allowing for accurate quantification even with variations in sample preparation and instrument response.

Q2: What are the common sources of background interference in GC-MS analysis?

High background noise in GC-MS can originate from various sources within the instrument and the experimental setup. Common culprits include:

  • Carrier Gas Impurities: Low-purity carrier gas can introduce a host of contaminants.

  • Column Bleed: The stationary phase of the GC column can degrade at high temperatures, leading to a rising baseline and interfering peaks.[1]

  • Septum Bleed: Particles from the injector port septum can break off and introduce siloxane-based contaminants into the system.

  • Contaminated Liners and Syringes: Dirty injector liners or syringes can be a significant source of carryover and background noise.

  • System Leaks: Air leaking into the system can cause a high background with characteristic ions of water (m/z 18), nitrogen (m/z 28), and oxygen (m/z 32).[2]

  • Matrix Effects: Complex sample matrices can contain compounds that co-elute with the analyte and internal standard, causing ion suppression or enhancement in the mass spectrometer.

Q3: I'm observing a high background in my GC-MS analysis when using this compound. How can I identify the source of the interference?

A systematic approach is key to identifying the source of background interference. Here is a logical workflow to follow:

Troubleshooting High Background Noise A High Background Observed B Run a Blank Solvent Injection A->B C Contamination is likely from syringe, solvent, or vial. B->C Peaks Present D Run a 'No Injection' Blank (start acquisition without injecting) B->D Clean Baseline E Interference is from the GC system (carrier gas, column bleed, leaks). D->E Peaks Present J Interference is likely from the injector port or septum. D->J Clean Baseline F Check for Leaks (Helium detector) E->F G Inspect and Replace Consumables (Septum, Liner) F->G H Condition the Column G->H I Check Carrier Gas Purity and Filters H->I K Problem Persists? I->K J->G L Contact Instrument Manufacturer Support K->L Yes

Caption: A logical workflow for troubleshooting high background noise in a GC-MS system.

Q4: Can the deuterated internal standard itself be a source of interference?

Yes, under certain conditions, the deuterated internal standard can contribute to analytical problems:

  • Isotopic Exchange: Deuterium atoms on the internal standard can sometimes exchange with hydrogen atoms from the sample matrix or solvents, particularly at non-neutral pH or elevated temperatures. This can lead to a decrease in the internal standard signal and an increase in the signal of the native analyte, resulting in inaccurate quantification.

  • Purity Issues: The deuterated standard may contain a small amount of the unlabeled analyte as an impurity. It is crucial to assess the isotopic purity of the standard.

Troubleshooting Guides

Guide 1: Mitigating General Background Noise

This guide provides a step-by-step protocol to identify and reduce common sources of background interference in your GC-MS system.

Experimental Protocol: System Cleanliness Check

  • Solvent Blank Injection:

    • Rinse an autosampler vial and cap with a high-purity solvent (e.g., dichloromethane (B109758) or ethyl acetate).

    • Fill the vial with the same solvent.

    • Inject the solvent using your standard GC-MS method.

    • Interpretation: The presence of significant peaks indicates contamination from the solvent, vial, or syringe.

  • "No Injection" Blank Run:

    • Without injecting any sample or solvent, start a data acquisition run using your analytical method.

    • Interpretation: If interfering peaks are still present, the source is within the GC-MS system itself (e.g., carrier gas, column bleed, or a leak).

Data Presentation: Impact of Background Noise on Signal-to-Noise Ratio

The following table illustrates the hypothetical impact of high background noise on the signal-to-noise (S/N) ratio of this compound. A lower S/N ratio can negatively affect the limit of detection and quantification.

ConditionAnalyte Peak HeightNoise LevelSignal-to-Noise Ratio (S/N)
Clean System100,0001,000100
High Background100,00010,00010
Guide 2: Addressing Matrix Effects

Matrix effects occur when components of the sample other than the analyte of interest interfere with the ionization process, leading to either suppression or enhancement of the signal.

Experimental Protocol: Evaluation of Matrix Effects

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Prepare a standard solution of Ethyl 2-methylbutanoate and this compound in a clean solvent.

    • Set B (Post-Extraction Spike): Extract a blank matrix sample (a sample that does not contain the analyte). After extraction, spike the extract with the same concentrations of the analyte and internal standard as in Set A.

    • Set C (Pre-Extraction Spike): Spike a blank matrix sample with the analyte and internal standard before performing the extraction.

  • Analyze and Compare:

    • Analyze all three sets of samples using your GC-MS method.

    • Compare the peak areas of the analyte and internal standard across the three sets.

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100

Data Presentation: Quantifying Matrix Effects

This table provides a hypothetical example of data from a matrix effect experiment.

Sample SetAnalyte Peak AreaIS Peak AreaMatrix Effect (%)Recovery (%)
Set A (Neat)500,000520,000--
Set B (Post-Spike)350,000380,00070% (Suppression)-
Set C (Pre-Spike)332,500361,000-95%

Interpretation: In this example, both the analyte and the internal standard experience significant signal suppression due to the matrix. However, because the internal standard behaves similarly to the analyte, its use can still allow for accurate quantification, as indicated by the good recovery.

Guide 3: Investigating Isotopic Exchange

Isotopic exchange can lead to inaccurate results by converting the deuterated internal standard back to its unlabeled form.

Experimental Protocol: Isotopic Stability Check

  • Incubate the Internal Standard:

    • Prepare two sets of samples. In Set 1, spike this compound into your sample matrix. In Set 2, spike the internal standard into your sample preparation solvent.

    • Incubate both sets at the temperature and for the duration of your typical sample preparation and analysis sequence.

  • Analyze for the Unlabeled Analyte:

    • Analyze the incubated samples by GC-MS, monitoring for the mass fragments of the unlabeled Ethyl 2-methylbutanoate.

    • Interpretation: A significant increase in the signal of the unlabeled analyte in the incubated samples compared to a freshly prepared sample indicates that isotopic exchange is occurring.

Data Presentation: Effect of Isotopic Exchange on Quantification

This table shows a hypothetical scenario where isotopic exchange leads to an overestimation of the analyte concentration.

SampleTrue Analyte Conc. (ng/mL)Measured IS AreaMeasured Analyte Area (due to exchange)Calculated Analyte Conc. (ng/mL)Accuracy (%)
Control (no exchange)101,000,000100,00010.0100
With 10% Exchange10900,000200,00022.2222

Experimental Protocols

General GC-MS Method for Ethyl 2-methylbutanoate Analysis

This is a starting point for method development and should be optimized for your specific instrument and application.

  • GC Column: A mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms), is a good starting point. Dimensions of 30 m x 0.25 mm i.d. x 0.25 µm film thickness are common.

  • Injector:

    • Temperature: 250 °C

    • Mode: Splitless (for trace analysis)

    • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial Temperature: 40 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 250 °C

    • Hold: 5 minutes at 250 °C

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity and selectivity.

    • Suggested Ions for Monitoring:

      • Ethyl 2-methylbutanoate: m/z 57, 88, 102 (quantification ion in bold)

      • This compound: m/z 60, 93, 111 (quantification ion in bold)

    • Source Temperature: 230 °C

    • Transfer Line Temperature: 280 °C

Visualizations

GC-MS Workflow for this compound Analysis A Sample Preparation (with IS spike) B GC Injection A->B C Separation on GC Column B->C D Elution into MS C->D E Ionization (EI) D->E F Mass Filtering (Quadrupole) E->F G Detection F->G H Data Acquisition and Processing G->H

Caption: A simplified workflow for the analysis of this compound using GC-MS.

Logical Relationship of Interference Sources A Inaccurate Results B High Background Noise A->B C Matrix Effects A->C D IS Issues A->D E System Contamination B->E F Leaks B->F G Ion Suppression/Enhancement C->G H Isotopic Exchange D->H I Purity D->I

Caption: The relationship between potential sources of interference and inaccurate analytical results.

References

Technical Support Center: Enhancing Ionization Efficiency of Ethyl 2-methylbutanoate-d9

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Ethyl 2-methylbutanoate-d9. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the ionization efficiency of this compound in mass spectrometry experiments.

Frequently Asked Questions (FAQs)

Q1: Why am I observing a low signal intensity for this compound with Electrospray Ionization (ESI)?

A1: this compound is a small, relatively non-polar, and volatile molecule. ESI is most effective for polar to moderately polar analytes that can be readily ionized in solution.[1][2] The low polarity of your analyte makes it difficult to retain a charge in the ESI droplets, leading to poor ionization efficiency and low signal intensity.[3] For such compounds, alternative ionization techniques are often more suitable.

Q2: Which ionization technique is recommended for analyzing this compound?

A2: For volatile and less polar compounds like this compound, Atmospheric Pressure Chemical Ionization (APCI) is generally the preferred technique over ESI.[1][2] APCI utilizes a corona discharge to ionize the analyte in the gas phase, which is more effective for molecules that are thermally stable and easily volatilized.[2] Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is also a very effective method for such volatile compounds.[4]

Q3: I am using APCI, but my signal is still weak. What parameters can I optimize?

A3: Several APCI source parameters can be optimized to improve signal intensity. These include:

  • Vaporizer Temperature: This needs to be high enough to ensure complete vaporization of the analyte and solvent. A good starting point is 350-450°C, but optimization is crucial.

  • Nebulizer Gas Flow: This affects droplet size and desolvation efficiency. Higher flow rates can be beneficial for higher liquid flow rates.

  • Corona Discharge Current: A typical starting point is 2-5 microamps. Adjusting this can impact ionization efficiency.

  • Cone (or Orifice) Voltage: This voltage helps to desolvate ions and can be optimized to maximize the signal of the protonated molecule and minimize fragmentation. Typical values are in the range of 10-60 V.[5]

Q4: I am observing unexpected adducts in my mass spectrum. How can I minimize them?

A4: In APCI, adduct formation is less common for metal ions compared to ESI because the adducts must be volatile.[6] However, you might still observe adducts with species from your mobile phase, such as ammonium (B1175870) or water. To minimize unwanted adducts:

  • Use High-Purity Solvents and Additives: Ensure your mobile phase components are of high purity to reduce the presence of adduct-forming species.

  • Optimize Mobile Phase Composition: For positive ion mode, adding a small amount of a volatile acid like formic acid can promote protonation and reduce other adducts.[7]

  • Source Cleaning: A contaminated ion source can be a source of adduct-forming ions. Regular cleaning is recommended.

Q5: Can chemical derivatization improve the ionization of this compound?

A5: Yes, chemical derivatization is a powerful strategy to enhance ionization efficiency, particularly for ESI. The goal is to introduce a more readily ionizable group onto the molecule. For an ester, a common approach is to first hydrolyze it to the corresponding carboxylic acid (2-methylbutanoic acid-d9) and then derivatize the carboxylic acid. Reagents that introduce a permanently charged group or a group with high proton affinity can significantly improve the ESI signal.[8][9]

Troubleshooting Guides

Issue 1: Low Signal Intensity or No Signal
Possible Cause Troubleshooting Steps
Inappropriate Ionization Technique For LC-MS, switch from ESI to APCI. For GC-MS, ensure the EI source is functioning correctly.
Suboptimal Source Parameters (APCI) Optimize vaporizer temperature, nebulizer gas flow, corona current, and cone voltage. Start with the manufacturer's recommended settings and adjust systematically.[7]
Sample Concentration Too Low Prepare a more concentrated sample to ensure it is above the instrument's limit of detection.[3]
Leaks in the System Check for leaks in the gas supply lines and at all connections from the chromatograph to the mass spectrometer.[10]
Clogged ESI or APCI Nebulizer Inspect and clean the nebulizer according to the manufacturer's instructions.
Issue 2: Excessive Fragmentation
Possible Cause Troubleshooting Steps
High Cone/Orifice Voltage (APCI/ESI) Gradually decrease the cone voltage to reduce in-source fragmentation and maximize the abundance of the molecular ion.[5]
High Vaporizer Temperature (APCI) If the analyte is thermally labile, a high vaporizer temperature can cause thermal degradation. Try reducing the temperature in increments.
High Ionization Energy (EI) While 70 eV is standard for EI to generate reproducible spectra for library matching, if a stronger molecular ion peak is desired, consider using a softer ionization technique like Chemical Ionization (CI).
Issue 3: Poor Reproducibility
Possible Cause Troubleshooting Steps
Unstable Ionization Source Allow the instrument sufficient time to stabilize. Check for fluctuations in gas flows and temperatures.
Matrix Effects If analyzing complex samples, co-eluting matrix components can suppress or enhance the ionization of the analyte. Improve chromatographic separation or sample cleanup.
Contaminated Source A dirty ion source can lead to erratic signal. Perform routine source cleaning as recommended by the instrument manufacturer.

Data Presentation

Table 1: Comparison of Ionization Techniques for Small Esters
Ionization Technique Typical Applicability Expected Ion for this compound (m/z 139.24) Relative Sensitivity Common Issues
ESI Polar, non-volatile molecules[M+H]+ (140.25), [M+Na]+ (162.23), [M+NH4]+ (157.27)LowLow signal, high background, adduct formation.[5][6]
APCI Less polar, volatile, thermally stable molecules[M+H]+ (140.25)HighPotential for thermal degradation if temperature is too high.[2]
EI (GC-MS) Volatile, thermally stable moleculesM+• (139.24)HighExtensive fragmentation, molecular ion may be weak or absent.[11]

Relative sensitivity is a generalization for this class of compounds.

Table 2: Expected EI Fragmentation of this compound

The fragmentation of the non-deuterated analogue, ethyl 2-methylbutanoate, is well-documented. Based on this, we can predict the major fragments for the d9 version. The molecular ion (M+•) for C₇H₅D₉O₂ has an m/z of 139.24.

m/z (Predicted) Proposed Fragment Ion Neutral Loss
110[M - C₂H₅]⁺Loss of ethyl radical
95[M - OC₂H₅]⁺Loss of ethoxy radical
88[M - C₃H₂D₅]⁺ (McLafferty Rearrangement)Loss of deuterated propene
70[C₄H₂D₅]⁺Further fragmentation
60[C₂D₅O]⁺Cleavage at the carbonyl group

Note: The actual observed fragments may vary depending on the instrument and conditions. The presence of deuterium (B1214612) will influence fragmentation pathways and relative abundances.

Experimental Protocols

Protocol 1: Analysis of this compound using LC-APCI-MS

This protocol provides a starting point for method development.

  • Sample Preparation:

    • Dissolve this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to a concentration of 1-10 µg/mL.

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with a gradient appropriate for retaining and eluting a semi-polar compound (e.g., 40-95% B over 5 minutes).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • APCI-MS Conditions (Positive Ion Mode):

    • Vaporizer Temperature: 400°C

    • Gas Temperature: 300°C

    • Drying Gas Flow: 5 L/min

    • Nebulizer Pressure: 40 psig

    • Capillary Voltage: 4000 V

    • Corona Current: 4 µA

    • Cone Voltage: 20 V (Optimize for maximal [M+H]⁺)

    • Mass Range: m/z 50-200

Protocol 2: Derivatization via Hydrolysis and Amidation for Enhanced ESI Signal

This two-step protocol converts the non-polar ester into a derivative with a readily ionizable group.

  • Step 1: Base-Catalyzed Hydrolysis of the Ester

    • To 100 µL of your sample containing this compound in methanol, add 50 µL of 1M sodium hydroxide.

    • Heat the mixture at 60°C for 30 minutes to hydrolyze the ester to sodium 2-methylbutanoate-d9.

    • Cool the reaction mixture to room temperature and neutralize with 50 µL of 1M hydrochloric acid. Evaporate the solvent under a stream of nitrogen.

  • Step 2: Derivatization of the Carboxylic Acid

    • Reconstitute the dried residue in 100 µL of anhydrous acetonitrile.

    • Add 1.2 equivalents of a derivatizing agent such as 2-picolylamine and 1.5 equivalents of a coupling agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    • Vortex the mixture and let it react at room temperature for 1 hour.

    • The resulting derivative now contains a pyridine (B92270) group, which has a high proton affinity and will ionize very well in positive mode ESI.

    • Dilute the sample as needed with the initial mobile phase conditions and inject it into the LC-ESI-MS system.

Visualizations

Figure 1. Decision workflow for selecting an appropriate analytical method.

troubleshooting_low_signal start Low/No Signal for This compound check_ionization Using ESI? start->check_ionization switch_to_apci Switch to APCI or GC-MS check_ionization->switch_to_apci Yes optimize_apci Optimize APCI Parameters (Temp, Gas, Voltage) check_ionization->optimize_apci No (Using APCI) switch_to_apci->optimize_apci check_concentration Sample Concentration Adequate? optimize_apci->check_concentration increase_concentration Increase Sample Concentration check_concentration->increase_concentration No check_leaks Check for System Leaks check_concentration->check_leaks Yes increase_concentration->check_leaks consider_derivatization Consider Chemical Derivatization for ESI check_leaks->consider_derivatization

Figure 2. Troubleshooting flowchart for low signal intensity issues.

References

Validation & Comparative

A Comparative Guide to Ethyl 2-methylbutanoate-d9 and -d3 Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

Ethyl 2-methylbutanoate is a key flavor and fragrance compound found in various fruits and alcoholic beverages.[1][2][3] Accurate quantification of this analyte is crucial in food science, quality control, and metabolic research. Deuterated analogs are the preferred internal standards for mass spectrometry-based methods as they exhibit similar chemical and physical properties to the unlabeled analyte, ensuring they behave similarly during sample preparation and analysis.[4]

Physicochemical Properties

A fundamental comparison begins with the basic physicochemical properties of the two internal standards, which directly impact their behavior in analytical systems.

PropertyEthyl 2-methylbutanoate (Analyte)Ethyl 2-methylbutanoate-d3Ethyl 2-methylbutanoate-d9
Chemical Formula C₇H₁₄O₂[5]C₇H₁₁D₃O₂[6]C₇H₅D₉O₂[7]
Molecular Weight 130.18 g/mol [5]133.20 g/mol [8]139.24 g/mol [7]
Degree of Deuteration 039
IUPAC Name ethyl 2-methylbutanoate[5]ethyl 2-(methyl-d3)butanoateethyl 2,3,3,4,4,4-hexadeuterio-2-(trideuteriomethyl)butanoate[9]

Performance Characteristics in Mass Spectrometry

The primary advantage of a deuterated internal standard lies in its mass difference from the analyte, allowing for simultaneous detection by a mass spectrometer. The degree of deuteration plays a significant role in the performance of the internal standard.

Performance ParameterEthyl 2-methylbutanoate-d3This compoundRationale
Mass Separation +3 Da+9 DaA larger mass difference minimizes the risk of isotopic overlap from the analyte's naturally occurring heavy isotopes (e.g., ¹³C).
Isotopic Purity High purity is crucial to prevent contribution to the analyte signal.Less susceptible to minor isotopic impurities contributing to the analyte signal.Higher deuteration provides a greater buffer against low-level isotopic impurities.
Potential for Isotopic Interference Higher risk. The M+2 and M+3 isotopic peaks of the analyte could potentially interfere with the molecular ion of the d3 standard.[10][11][12]Lower risk. The +9 Da shift provides a significant separation from the analyte's isotopic cluster.Greater mass separation significantly reduces the probability of spectral overlap.
Chromatographic Shift Likely a small shift, eluting slightly earlier than the analyte.Expected to have a more pronounced, yet still small, earlier elution compared to the analyte.The chromatographic isotope effect is generally proportional to the number of deuterium (B1214612) atoms.

Gas Chromatography-Mass Spectrometry (GC-MS) Considerations

In GC-MS, the fragmentation pattern of the analyte and internal standard is critical for developing selective and sensitive quantification methods, typically in Selected Ion Monitoring (SIM) mode.

Predicted Mass Fragmentation

Based on the known mass spectrum of unlabeled Ethyl 2-methylbutanoate, we can predict the major fragments for the deuterated analogs. The primary fragments for the unlabeled compound are observed at m/z 102 (M-C₂H₄), 85 (M-OC₂H₅), and 57 (C₄H₉⁺, the base peak).[5]

Ion DescriptionUnlabeled (m/z)d3 (predicted m/z)d9 (predicted m/z)Notes
Molecular Ion [M]⁺ 130133139The parent ion.
[M-C₂H₄]⁺ 102105111Loss of ethylene (B1197577) from the ethyl ester group.
[M-OC₂H₅]⁺ 858894Loss of the ethoxy group.
[C₄H₉]⁺ 576066A stable secondary carbocation, often the base peak.

Note: The predicted m/z values assume the fragmentation pathways remain the same. The d3 standard is assumed to be labeled on the 2-methyl group, while the d9 standard has deuterium atoms on the 2-methyl and the butanoate backbone.

Experimental Workflow for Comparative Analysis

To empirically determine the optimal internal standard, a validation experiment should be conducted. The following workflow outlines the key steps for a comparative evaluation.

G Workflow for Comparing d3 and d9 Internal Standards cluster_0 Sample Preparation cluster_1 GC-MS Analysis cluster_2 Data Analysis cluster_3 Conclusion A Prepare calibration standards with analyte and each IS (d3 and d9) C Analyze samples using a validated GC-MS method in SIM mode A->C B Spike matrix samples (e.g., fruit juice) with analyte and each IS B->C D Construct calibration curves for both d3 and d9 standards C->D E Assess linearity, accuracy, and precision D->E F Evaluate matrix effects for each internal standard E->F G Select the optimal internal standard F->G

Caption: A logical workflow for the comparative evaluation of d3 and d9 internal standards.

Detailed Experimental Protocol

The following is a representative protocol for the quantitative analysis of Ethyl 2-methylbutanoate using either the d3 or d9 internal standard.

1. Preparation of Standards:

  • Prepare a stock solution of unlabeled Ethyl 2-methylbutanoate in methanol.

  • Prepare separate stock solutions of Ethyl 2-methylbutanoate-d3 and this compound in methanol.

  • Create a series of calibration standards by spiking a suitable matrix (e.g., a model wine solution or a fruit juice blank) with varying concentrations of the analyte and a fixed concentration of the internal standard (either d3 or d9).

2. Sample Preparation:

  • For liquid samples, such as fruit juice, a liquid-liquid extraction or solid-phase microextraction (SPME) can be employed.

  • Add a known amount of the internal standard solution to the sample prior to extraction.

  • Extract the analytes into an appropriate organic solvent (e.g., dichloromethane).

  • Concentrate the extract under a gentle stream of nitrogen if necessary.

3. GC-MS Analysis:

  • Gas Chromatograph (GC):

    • Column: A polar capillary column (e.g., DB-WAX or equivalent) is suitable for separating flavor esters.

    • Injector: Splitless injection at 250°C.

    • Oven Program: Start at 40°C (hold for 2 min), ramp to 220°C at 5°C/min, and hold for 5 min.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer (MS):

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mode: Selected Ion Monitoring (SIM).

    • Ions to Monitor:

      • Analyte (unlabeled): m/z 57, 85, 102

      • IS (d3): m/z 60, 88, 105

      • IS (d9): m/z 66, 94, 111

4. Data Analysis:

  • For each calibration standard and sample, calculate the ratio of the peak area of the analyte to the peak area of the internal standard.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the analyte.

  • Determine the concentration of the analyte in the samples using the regression equation from the calibration curve.

Logical Comparison of d9 versus d3 Internal Standards

The choice between a d9 and a d3 internal standard involves a trade-off between cost and performance.

G Logical Comparison: d9 vs. d3 Internal Standard Start Start: Choose an Internal Standard High_Concern High concern for isotopic interference? Start->High_Concern Low_Level Quantifying at very low concentrations? High_Concern->Low_Level No Use_d9 Use this compound High_Concern->Use_d9 Yes Low_Level->Use_d9 Yes Budget Is cost a primary constraint? Low_Level->Budget No Use_d3 Use Ethyl 2-methylbutanoate-d3 (with careful validation) Budget->Use_d9 No Budget->Use_d3 Yes

Caption: A decision-making diagram for selecting between d9 and d3 internal standards.

Conclusion

Both this compound and Ethyl 2-methylbutanoate-d3 are suitable for use as internal standards in the quantitative analysis of Ethyl 2-methylbutanoate. However, the d9 variant is theoretically superior due to its larger mass separation from the unlabeled analyte, which significantly reduces the risk of isotopic interference. This is particularly important when quantifying low levels of the analyte in complex matrices where the analyte concentration may be high relative to the internal standard. While the d3 standard can be a cost-effective option, it requires more rigorous validation to ensure that there is no "crosstalk" from the analyte's natural isotopic abundance, which could compromise the accuracy of the results. Ultimately, the choice of internal standard should be based on the specific requirements of the assay, including the desired level of accuracy, the concentration range of the analyte, and budget considerations.

References

A Comparative Guide to the Accuracy and Precision of Ethyl 2-methylbutanoate-d9 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative analytical chemistry, the choice of an internal standard is a critical determinant of data quality, impacting both accuracy and precision. This is particularly true in complex matrices such as those encountered in food and beverage analysis, environmental testing, and bioanalysis. This guide provides an objective comparison of Ethyl 2-methylbutanoate-d9, a deuterated internal standard, with its non-deuterated analogues, supported by representative experimental data and detailed methodologies.

Stable isotope-labeled internal standards, such as this compound, are widely regarded as the gold standard in quantitative mass spectrometry-based methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] Their physicochemical properties are nearly identical to the analyte of interest, allowing them to co-elute chromatographically and experience similar ionization efficiencies and matrix effects.[3] This intrinsic similarity enables them to effectively compensate for variations during sample preparation and analysis, leading to more accurate and precise results.[4]

Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards

The primary advantage of using a deuterated internal standard like this compound lies in its ability to mimic the behavior of the native analyte throughout the entire analytical process. This minimizes variability and leads to superior data quality compared to using a non-deuterated internal standard, which may have different extraction efficiencies, chromatographic retention times, and mass spectral responses.

The following table summarizes the expected performance characteristics of this compound compared to a hypothetical non-deuterated internal standard, based on typical validation data for deuterated standards in similar applications.[5][6]

Parameter This compound (Deuterated IS) Non-Deuterated Structural Analogue IS Rationale for Superior Performance of Deuterated IS
Accuracy (% Recovery) 95 - 105%80 - 120%Co-elution and similar physicochemical properties lead to better compensation for matrix effects and sample preparation losses.
Precision (% RSD) < 10%< 20%Consistent tracking of the analyte throughout the analytical process reduces variability between injections and samples.
Linearity (R²) > 0.995> 0.990The consistent response ratio of the analyte to the deuterated standard across a range of concentrations results in a more linear calibration curve.
Matrix Effect Compensation HighModerate to LowThe deuterated standard experiences nearly identical ion suppression or enhancement as the analyte, leading to effective normalization of the signal.[1]

Experimental Protocols

The following provides a detailed methodology for a key experiment where this compound would be used as an internal standard: the quantitative analysis of flavor esters in wine by GC-MS.

Objective: To accurately and precisely quantify the concentration of ethyl 2-methylbutanoate in a wine sample using this compound as an internal standard.

Materials and Reagents:

  • Wine sample

  • Ethyl 2-methylbutanoate (analytical standard)

  • This compound (internal standard)

  • Dichloromethane (DCM), HPLC grade

  • Anhydrous sodium sulfate (B86663)

  • 20 mL screw-cap vials with PTFE septa

  • Micropipettes

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

Procedure:

  • Preparation of Standard Solutions:

    • Prepare a stock solution of ethyl 2-methylbutanoate in ethanol (B145695) (e.g., 1000 µg/mL).

    • Prepare a stock solution of this compound in ethanol (e.g., 1000 µg/mL).

    • Create a series of calibration standards by spiking a model wine solution (or a wine sample with low levels of the target analyte) with known concentrations of the ethyl 2-methylbutanoate stock solution.

    • Add a constant, known amount of the this compound internal standard stock solution to each calibration standard and to the unknown wine samples.

  • Sample Preparation (Liquid-Liquid Extraction):

    • Pipette 10 mL of the wine sample (or calibration standard) into a 20 mL vial.

    • Add the prepared internal standard solution.

    • Add 2 mL of dichloromethane.

    • Cap the vial and vortex for 2 minutes.

    • Centrifuge at 3000 rpm for 10 minutes to separate the layers.

    • Carefully transfer the bottom organic layer (DCM) to a clean vial containing anhydrous sodium sulfate to remove any residual water.

    • Transfer the dried extract to a 2 mL autosampler vial for GC-MS analysis.

  • GC-MS Analysis:

    • GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Injector Temperature: 250°C

    • Oven Temperature Program: Start at 40°C for 2 minutes, ramp to 150°C at 5°C/min, then ramp to 250°C at 20°C/min and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • MS Transfer Line Temperature: 280°C

    • Ion Source Temperature: 230°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Selected Ion Monitoring (SIM) to monitor characteristic ions for both ethyl 2-methylbutanoate and this compound.

Data Analysis:

  • Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte for the calibration standards.

  • Determine the concentration of ethyl 2-methylbutanoate in the unknown wine samples by calculating the analyte/internal standard peak area ratio and interpolating from the calibration curve.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the experimental process and the rationale behind using a deuterated internal standard.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis Analysis cluster_data Data Processing A Calibration Standards C Spike with This compound (IS) A->C B Wine Samples B->C D Liquid-Liquid Extraction C->D E GC-MS Analysis D->E F Peak Area Integration E->F G Calculate Analyte/IS Ratio F->G H Construct Calibration Curve G->H I Quantify Analyte in Samples H->I

Experimental workflow for quantitative analysis.

signaling_pathway cluster_analyte Analyte (Ethyl 2-methylbutanoate) cluster_is IS (this compound) cluster_result Result A Sample Preparation (Losses/Variability) B GC-MS Injection (Volume Variation) A->B C Ionization (Matrix Effects) B->C G Accurate & Precise Quantification C->G Ratio D Sample Preparation (Mirrors Analyte Loss) E GC-MS Injection (Mirrors Volume Variation) D->E F Ionization (Mirrors Matrix Effects) E->F F->G Normalization

Rationale for using a deuterated internal standard.

References

A Comparative Guide to the Kinetic Isotope Effect of Ethyl 2-methylbutanoate-d9 in Ester Hydrolysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinetic isotope effect (KIE) observed during the hydrolysis of Ethyl 2-methylbutanoate-d9 versus its non-deuterated isotopologue, Ethyl 2-methylbutanoate. The substitution of hydrogen with deuterium (B1214612) atoms can significantly influence the rate of chemical reactions, a phenomenon critical in the fields of mechanistic chemistry and drug development. Understanding the KIE of deuterated compounds offers insights into reaction mechanisms and the metabolic stability of pharmaceuticals.

The deuteration of drug candidates is a strategic approach to enhance their pharmacokinetic profiles. By replacing hydrogen atoms at metabolically vulnerable positions with deuterium, the rate of metabolic degradation can be slowed, potentially leading to improved drug efficacy and safety. This guide uses the hydrolysis of this compound as a model system to explore these principles.

Comparative Kinetic Data

The hydrolysis of Ethyl 2-methylbutanoate can be catalyzed by either acid or base. The tables below present hypothetical rate constants for both scenarios, illustrating the expected kinetic isotope effect.

Table 1: Hypothetical Rate Constants for Acid-Catalyzed Hydrolysis at 25°C

CompoundRate Constant (k_H / k_D) (s⁻¹)Kinetic Isotope Effect (k_H / k_D)
Ethyl 2-methylbutanoate1.2 x 10⁻⁴1.08
This compound1.11 x 10⁻⁴

Table 2: Hypothetical Rate Constants for Base-Catalyzed Hydrolysis (Saponification) at 25°C

CompoundRate Constant (k_H / k_D) (M⁻¹s⁻¹)Kinetic Isotope Effect (k_H / k_D)
Ethyl 2-methylbutanoate8.5 x 10⁻³1.06
This compound8.02 x 10⁻³

These hypothetical values suggest a small, normal secondary kinetic isotope effect, where the non-deuterated compound reacts slightly faster than its deuterated counterpart. This is consistent with the general understanding of secondary KIEs in reactions where there is a change in hybridization at a carbon atom adjacent to the isotopic substitution.

Experimental Protocols

To empirically determine the kinetic isotope effect for the hydrolysis of this compound, the following detailed experimental protocols for both acid- and base-catalyzed hydrolysis are provided.

Acid-Catalyzed Hydrolysis

Objective: To determine the rate constant for the acid-catalyzed hydrolysis of Ethyl 2-methylbutanoate and this compound.

Materials:

  • Ethyl 2-methylbutanoate

  • This compound

  • 1 M Hydrochloric Acid (HCl)

  • Deionized Water

  • Thermostatted water bath

  • Conical flasks

  • Pipettes

  • Burette

  • 0.1 M Sodium Hydroxide (B78521) (NaOH) solution (standardized)

  • Phenolphthalein (B1677637) indicator

  • Stopwatch

Procedure:

  • Reaction Setup: In separate conical flasks, prepare the reaction mixtures by adding 5 mL of the respective ester (Ethyl 2-methylbutanoate or this compound) to 100 mL of 1 M HCl. The acid acts as both the catalyst and the solvent.

  • Temperature Control: Place the flasks in a thermostatted water bath set to a constant temperature (e.g., 25°C) to ensure the reaction rate is not affected by temperature fluctuations.

  • Initiation and Sampling: Start the stopwatch immediately after adding the ester to the acid. At regular time intervals (e.g., every 15 minutes for the first hour, then every 30 minutes), withdraw a 5 mL aliquot from each reaction mixture.

  • Quenching: Immediately transfer the aliquot into a flask containing ice-cold deionized water to quench the reaction.

  • Titration: Titrate the quenched sample with a standardized 0.1 M NaOH solution using phenolphthalein as the indicator. The endpoint is the first appearance of a persistent faint pink color. Record the volume of NaOH used.

  • Data Analysis: The concentration of the carboxylic acid produced is proportional to the volume of NaOH used in the titration. The rate constant (k) can be determined by plotting ln(V∞ - Vt) versus time, where V∞ is the volume of NaOH required at the completion of the reaction and Vt is the volume at time t. The slope of this line will be -k. The kinetic isotope effect is then calculated as the ratio of the rate constants (k_H / k_D).

Base-Catalyzed Hydrolysis (Saponification)

Objective: To determine the rate constant for the base-catalyzed hydrolysis of Ethyl 2-methylbutanoate and this compound.

Materials:

  • Ethyl 2-methylbutanoate

  • This compound

  • 0.1 M Sodium Hydroxide (NaOH) solution

  • Ethanol (as a co-solvent to ensure miscibility)

  • Thermostatted water bath

  • Conductivity meter or pH meter

  • Magnetic stirrer

  • Reaction vessel

Procedure:

  • Reaction Setup: In a reaction vessel equipped with a magnetic stirrer and placed in a thermostatted water bath (e.g., at 25°C), mix a known concentration of the ester (e.g., 0.05 M) with a known concentration of NaOH solution (e.g., 0.05 M) in an ethanol-water solvent mixture.

  • Monitoring the Reaction: The progress of the saponification reaction can be monitored by measuring the change in conductivity or pH of the solution over time. The consumption of hydroxide ions leads to a decrease in conductivity and pH.

  • Data Acquisition: Record the conductivity or pH at regular time intervals from the moment of mixing.

  • Data Analysis: For a second-order reaction with equal initial concentrations of ester and base, the rate constant (k) can be determined by plotting 1/[OH⁻] versus time, where [OH⁻] is the concentration of hydroxide ions at time t. The slope of this line will be equal to k. The kinetic isotope effect is calculated as the ratio of the rate constants (k_H / k_D).

Visualizations

Signaling Pathways and Experimental Workflows

To visually represent the concepts and procedures discussed, the following diagrams are provided in the DOT language for Graphviz.

Acid_Catalyzed_Hydrolysis Acid-Catalyzed Ester Hydrolysis Mechanism Ester Ethyl 2-methylbutanoate Protonated_Ester Protonated Ester Ester->Protonated_Ester + H₃O⁺ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Ester->Tetrahedral_Intermediate + H₂O Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Leaving_Group_Departure Alcohol Departure Proton_Transfer->Leaving_Group_Departure - H₂O Carboxylic_Acid 2-methylbutanoic Acid Leaving_Group_Departure->Carboxylic_Acid - Ethanol Catalyst_Regen H₃O⁺ Regenerated Carboxylic_Acid->Catalyst_Regen - H⁺

Caption: Mechanism of acid-catalyzed hydrolysis of Ethyl 2-methylbutanoate.

KIE_Experimental_Workflow Experimental Workflow for KIE Determination cluster_H Non-deuterated Ester cluster_D Deuterated Ester start_H Start Hydrolysis (Ethyl 2-methylbutanoate) monitor_H Monitor Reaction Progress (e.g., Titration, Conductivity) start_H->monitor_H data_H Collect Data Points (Concentration vs. Time) monitor_H->data_H calc_H Calculate Rate Constant (k_H) data_H->calc_H calc_KIE Calculate KIE = k_H / k_D calc_H->calc_KIE start_D Start Hydrolysis (this compound) monitor_D Monitor Reaction Progress (e.g., Titration, Conductivity) start_D->monitor_D data_D Collect Data Points (Concentration vs. Time) monitor_D->data_D calc_D Calculate Rate Constant (k_D) data_D->calc_D calc_D->calc_KIE

Caption: Workflow for determining the kinetic isotope effect.

A Comparative Guide to the Gas Chromatographic Behavior of Deuterated vs. Non-Deuterated Ethyl 2-Methylbutanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the gas chromatographic (GC) behavior of deuterated and non-deuterated ethyl 2-methylbutanoate. The substitution of hydrogen with deuterium (B1214612) is a common practice in drug metabolism and pharmacokinetic (DMPK) studies, as well as in the synthesis of internal standards for quantitative mass spectrometry. Understanding the impact of deuteration on chromatographic performance is crucial for method development, data interpretation, and ensuring analytical accuracy.

The Deuterium Isotope Effect in Gas Chromatography

In gas chromatography, deuterated compounds typically exhibit slightly shorter retention times than their non-deuterated (protiated) counterparts.[1][2] This phenomenon, often referred to as the "inverse isotope effect," is attributed to the subtle differences in the physicochemical properties between carbon-hydrogen (C-H) and carbon-deuterium (C-D) bonds. The C-D bond is slightly shorter and stronger, leading to a smaller van der Waals radius and reduced polarizability for the deuterated molecule. These factors result in weaker intermolecular interactions with the stationary phase of the GC column, leading to an earlier elution.[2]

Performance Comparison: Ethyl 2-Methylbutanoate

The following table summarizes the available Kovats retention index data for non-deuterated and deuterated ethyl 2-methylbutanoate on polar stationary phases.

CompoundDegree of DeuterationStationary Phase (Polar)Kovats Retention Index (I)Reference
(S)-Ethyl 2-methylbutanoateNon-deuterated (d₀)Standard Polar1041 - 1045[3]
Ethyl 2-methylbutanoate-d₉Perdeuterated (d₉)Carbowax1048[4]

Note: The data for the deuterated and non-deuterated compounds are from different sources and were likely determined under slightly different experimental conditions. However, the consistent observation of a lower retention index for the non-deuterated compound on similar polar phases supports the expected earlier elution of the deuterated analog. The slightly higher value for the d₉ compound in this specific dataset could be an anomaly due to the different specific "Carbowax" phase and temperature program used. The general scientific consensus is that deuterated compounds elute earlier.[1][5]

Experimental Protocols

Below is a representative experimental protocol for the analysis of ethyl 2-methylbutanoate and its deuterated analog by Gas Chromatography-Mass Spectrometry (GC-MS). This protocol is based on methodologies commonly used for the analysis of volatile esters in complex matrices such as wine.[6][7]

Sample Preparation (for a liquid matrix like a beverage):
  • Internal Standard Spiking: To a 100 mL sample, add a known concentration of the deuterated ethyl 2-methylbutanoate as an internal standard.

  • Liquid-Liquid Extraction:

    • Add 10 g of sodium chloride to the sample to increase the ionic strength.

    • Extract the sample with dichloromethane (B109758) or diethyl ether (e.g., 2 x 50 mL).

    • Combine the organic layers.

  • Drying and Concentration:

    • Dry the organic extract over anhydrous sodium sulfate.

    • Carefully concentrate the extract to a final volume of approximately 250 µL under a gentle stream of nitrogen.

GC-MS Analysis:
  • Gas Chromatograph: Agilent 7890A or equivalent.

  • Mass Spectrometer: Agilent 5975C or equivalent.

  • Column: DB-WAX or a similar polar capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Injector: Splitless mode at 250°C.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: 6°C/min to 230°C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MSD Conditions:

    • Transfer Line Temperature: 250°C.

    • Ion Source Temperature: 230°C.

    • Electron Ionization (EI) Energy: 70 eV.

    • Scan Range: m/z 35-350.

Visualizations

GC_Analysis_Workflow GC Analysis Workflow for Ethyl 2-Methylbutanoate cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Liquid Sample (e.g., Wine) Spike Spike with Deuterated Internal Standard Sample->Spike Extract Liquid-Liquid Extraction (e.g., with Dichloromethane) Spike->Extract Dry_Concentrate Dry and Concentrate Extract Extract->Dry_Concentrate Inject Inject Sample Dry_Concentrate->Inject Separate GC Separation (Polar Column) Inject->Separate Detect MS Detection (EI, Scan Mode) Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peaks (Protiated and Deuterated) Chromatogram->Integrate Quantify Quantify Analyte Integrate->Quantify

Caption: Workflow for the GC-MS analysis of ethyl 2-methylbutanoate.

Deuterium_Isotope_Effect Deuterium Isotope Effect on GC Retention Deuteration Deuteration (H → D) Bond_Properties Shorter & Stronger C-D Bond Deuteration->Bond_Properties leads to Molecular_Properties Smaller van der Waals Radius & Reduced Polarizability Bond_Properties->Molecular_Properties Interactions Weaker Intermolecular Interactions with Stationary Phase Molecular_Properties->Interactions Retention Shorter Retention Time (Earlier Elution) Interactions->Retention results in

Caption: The underlying principles of the deuterium isotope effect in GC.

References

A Comparative Guide to the Limit of Detection and Quantitation for Ethyl 2-methylbutanoate-d9 in Food Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the analytical performance, specifically the Limit of Detection (LOD) and Limit of Quantitation (LOQ), for Ethyl 2-methylbutanoate-d9 when used as a surrogate internal standard in the analysis of its non-deuterated counterpart in various food matrices. Due to the limited availability of public data specifically for this compound, this guide presents expected performance characteristics based on validated methods for similar deuterated esters and volatile compounds in comparable food matrices.

Quantitative Data Summary

The following table summarizes typical LOD and LOQ values for similar deuterated standards used in the quantification of volatile compounds in various food matrices. These values can serve as a benchmark for methods employing this compound.

Food MatrixAnalytical MethodDeuterated Standard(s) UsedTypical LODTypical LOQReference
WineHS-SPME-GC-MSEthyl-d5 butyrate, Ethyl-d5 hexanoate, Ethyl-d5 octanoate, Ethyl-d5 cinnamate-0.4 ng/L - 4 µg/L[4]
BeerHS-SPME-GC-SIM-MSd5-Geranyl acetate, ¹³C-Methyl octanoate< 1 µg/L< 1 µg/L[5]
Various Foods (Apple Juice, Milk, Corn Oil, etc.)GC-MSd5-Ethyl carbamate0.69 - 6.08 µg/kg2.10 - 18.43 µg/kg[6]
MangoHS-SPME-GC-MSDeuterated analogues of hexanal, 3-carene, α-terpinene, p-cymene, limonene, α-terpinolene, and ethyl octanoate--[3]

Note: The LOD and LOQ are highly dependent on the specific matrix, sample preparation method, and instrumentation used. The values presented above should be considered as representative examples.

Experimental Protocols

A typical analytical workflow for the quantification of ethyl 2-methylbutanoate in food matrices using this compound as an internal standard involves sample preparation followed by instrumental analysis. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a common and effective technique[3][5][7][8][9].

1. Sample Preparation (HS-SPME)

  • Objective: To extract and concentrate volatile and semi-volatile compounds from the food matrix into the headspace for introduction into the GC-MS system.

  • Procedure:

    • A known amount of the homogenized food sample is placed in a headspace vial.

    • A precise amount of the internal standard solution (this compound in a suitable solvent) is added to the sample.

    • The vial is sealed and incubated at a controlled temperature (e.g., 40-60°C) for a specific time to allow the volatile compounds to partition into the headspace.

    • An SPME fiber (e.g., with a PDMS/DVB coating) is exposed to the headspace for a defined period to adsorb the analytes.

    • The fiber is then withdrawn and immediately inserted into the hot injector of the GC-MS for thermal desorption of the analytes.

2. Instrumental Analysis (GC-MS)

  • Objective: To separate, identify, and quantify the target analyte (ethyl 2-methylbutanoate) and the internal standard (this compound).

  • Typical GC-MS Parameters:

    • Gas Chromatograph (GC):

      • Injector: Split/splitless, operated in splitless mode for higher sensitivity.

      • Column: A capillary column suitable for volatile compound analysis (e.g., DB-5ms, DB-WAX).

      • Oven Temperature Program: A programmed temperature ramp to separate compounds based on their boiling points and polarity.

      • Carrier Gas: Helium at a constant flow rate.

    • Mass Spectrometer (MS):

      • Ionization: Electron Ionization (EI) at 70 eV.

      • Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity and selectivity. Specific ions for both ethyl 2-methylbutanoate and this compound are monitored.

      • Quantification: The ratio of the peak area of the analyte to the peak area of the internal standard is used to construct a calibration curve and quantify the analyte in the sample.

3. Determination of LOD and LOQ

The LOD and LOQ are typically determined based on the standard deviation of the response and the slope of the calibration curve. A common approach is:

  • LOD = 3.3 * (Standard Deviation of the Blank / Slope of the Calibration Curve)

  • LOQ = 10 * (Standard Deviation of the Blank / Slope of the Calibration Curve)

Alternatively, they can be determined by analyzing a series of spiked blank matrix samples at decreasing concentrations.

Workflow and Pathway Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Quantification homogenization Homogenize Food Sample spiking Spike with this compound homogenization->spiking incubation Incubate in Headspace Vial spiking->incubation extraction HS-SPME Extraction incubation->extraction desorption Thermal Desorption in GC Injector extraction->desorption separation GC Separation desorption->separation detection MS Detection (SIM Mode) separation->detection integration Peak Integration detection->integration ratio Calculate Analyte/IS Ratio integration->ratio quantification Quantify using Calibration Curve ratio->quantification

Caption: Experimental workflow for the determination of ethyl 2-methylbutanoate in food matrices.

logical_relationship cluster_process Analytical Process analyte Ethyl 2-methylbutanoate (Analyte) sample_prep Sample Preparation (Extraction, Concentration) analyte->sample_prep is This compound (Internal Standard) is->sample_prep matrix Food Matrix matrix->sample_prep gc_ms GC-MS Analysis (Separation, Detection) sample_prep->gc_ms quantification Accurate Quantification gc_ms->quantification

Caption: Logical relationship of components in the stable isotope dilution analysis.

References

A Comparative Guide to Analytical Method Validation Using Ethyl 2-methylbutanoate-d9

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

For researchers and professionals in drug development and analytical chemistry, the accuracy and reliability of quantitative data are paramount. The cross-validation of analytical methods is a critical process to ensure data integrity, especially when methods are transferred between laboratories or updated.[1] A key component in many robust quantitative assays is the use of a stable isotope-labeled internal standard (SIL-IS). This guide provides a comparative overview of method validation parameters using Ethyl 2-methylbutanoate-d9, a deuterated internal standard ideal for quantifying its non-deuterated analogue, a significant aroma compound in foods and beverages.[2][3][4]

The gold standard for this type of analysis is the Stable Isotope Dilution Assay (SIDA) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).[5][6] The core principle of SIDA is that the SIL-IS behaves nearly identically to the analyte during extraction and analysis, effectively compensating for sample matrix effects and variations in instrument response.[7] This guide will compare the performance of this method across different matrices and detail the experimental protocols required for robust validation.

Comparative Analysis of Method Performance

The effectiveness of a quantitative method is assessed by a range of validation parameters. The following table summarizes typical performance data for the quantification of Ethyl 2-methylbutanoate using this compound as an internal standard in common sample matrices like wine and fruit-based products.

ParameterPerformance in Wine MatrixPerformance in Fruit Puree MatrixKey Considerations
Linearity (R²) > 0.998> 0.997Demonstrates a direct proportional response of the instrument to concentration changes.
Limit of Detection (LOD) 0.1 - 0.5 µg/L0.2 - 1.0 µg/LThe lowest concentration of analyte that can be reliably detected.
Limit of Quantification (LOQ) 0.5 - 2.0 µg/L1.0 - 5.0 µg/LThe lowest concentration that can be measured with acceptable precision and accuracy.
Accuracy (Recovery %) 95 - 108%92 - 110%Measures the closeness of the experimental value to the true value.
Precision (RSD %) < 8%< 10%Indicates the degree of scatter between a series of measurements.

This data is a synthesized representation from typical flavor and aroma analysis studies and serves as a benchmark for method validation.

Experimental Protocols

A robust and reproducible experimental protocol is the foundation of any validated analytical method. Below is a detailed methodology for the quantification of Ethyl 2-methylbutanoate using GC-MS and this compound.

1. Sample Preparation and Extraction

  • Sample Spiking: To a precisely measured aliquot of the sample (e.g., 10 mL of wine or 5 g of fruit puree), add a known concentration of this compound solution in ethanol. The amount should be chosen to be close to the expected concentration of the native analyte.

  • Extraction: Perform a liquid-liquid extraction or solid-phase microextraction (SPME) to isolate the volatile esters. For SPME, expose a fiber (e.g., DVB/CAR/PDMS) to the headspace of the sample under controlled temperature and agitation.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph (GC): Use a GC system equipped with a capillary column suitable for volatile compound analysis (e.g., DB-WAX or equivalent).

  • Oven Program: A typical temperature program starts at 40°C, holds for 2 minutes, then ramps up to 220°C at a rate of 5°C/min.

  • Mass Spectrometer (MS): Operate the MS in Selected Ion Monitoring (SIM) mode for maximum sensitivity and specificity.

    • Target Ions for Ethyl 2-methylbutanoate: m/z 57, 88, 102

    • Target Ions for this compound: m/z 60, 97, 111

3. Calibration and Quantification

  • Calibration Curve: Prepare a series of calibration standards containing a fixed amount of the internal standard (this compound) and varying concentrations of the analyte (Ethyl 2-methylbutanoate).

  • Data Analysis: Plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. The concentration of the analyte in the samples is then determined from this calibration curve.

Visualizing the Workflow and Logic

To better understand the processes involved, the following diagrams illustrate the experimental workflow and the logical hierarchy of method validation.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing cluster_result Final Result Sample Liquid or Solid Sample (e.g., Wine, Fruit Puree) Spike Spike with This compound Sample->Spike Extraction Headspace SPME or LLE Spike->Extraction GCMS GC-MS Analysis (SIM Mode) Extraction->GCMS PeakIntegration Peak Area Integration (Analyte & IS) GCMS->PeakIntegration RatioCalc Calculate Area Ratio (Analyte / IS) PeakIntegration->RatioCalc Quant Quantification using Calibration Curve RatioCalc->Quant FinalConc Final Analyte Concentration Quant->FinalConc G cluster_qualitative Qualitative Aspects cluster_quantitative Quantitative Aspects cluster_robustness Reliability Aspects MV Method Validation Specificity Specificity MV->Specificity Accuracy Accuracy (Recovery) MV->Accuracy Precision Precision (RSD%) MV->Precision Linearity Linearity (R²) MV->Linearity Robustness Robustness MV->Robustness Accuracy->Precision Range Range Linearity->Range LOD LOD Range->LOD LOQ LOQ Range->LOQ Stability Stability Robustness->Stability

References

Comparative analysis of synthetic routes for deuterated esters

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective incorporation of deuterium (B1214612) into organic molecules is a critical tool. Deuterated compounds serve as invaluable internal standards in mass spectrometry, probes for mechanistic studies, and can even lead to improved pharmacokinetic profiles of drug candidates. Esters, a common functional group in pharmaceuticals and other bioactive molecules, are frequent targets for deuteration. This guide provides a comparative analysis of the most common synthetic routes to access deuterated esters, supported by experimental data and detailed protocols.

This document outlines and compares four principal strategies for the synthesis of deuterated esters:

  • Direct Hydrogen-Deuterium (H/D) Exchange: A method that directly replaces hydrogen atoms with deuterium on a pre-existing ester molecule.

  • Reductive Deuteration of Carboxylic Acid Derivatives: A route that introduces deuterium via the reduction of a carbonyl group, followed by esterification.

  • Esterification and Transesterification with Deuterated Alcohols: Classic methods that build the deuterated ester from a carboxylic acid or another ester using a deuterated alcohol.

  • Synthesis from Deuterated Precursors: A versatile approach that utilizes starting materials already containing deuterium.

At a Glance: Comparison of Synthetic Routes

Synthetic RouteTypical Reagents/CatalystsDeuterium SourceGeneral YieldsDeuterium IncorporationKey AdvantagesKey Disadvantages
Direct H/D Exchange Iridium, Palladium, or other transition metal catalystsD₂ gas, D₂O72-94%[1]High (often >90%)Late-stage functionalization, high atom economyCatalyst cost and sensitivity, potential for side reactions
Reductive Deuteration SmI₂, LiAlD₄, NaBD₄D₂O, Deuterated hydridesHigh (often >90%)>95%[2]High deuterium incorporation, good functional group tolerance (with SmI₂)Use of pyrophoric reagents (LiAlD₄, NaBD₄), multi-step process
Esterification Acid catalyst (e.g., H₂SO₄)Deuterated alcoholVariable (equilibrium)High (dependent on alcohol purity)Readily available starting materials, well-establishedReversible reaction, may require water removal
Transesterification Acid or base catalystDeuterated alcoholVariable (equilibrium)High (dependent on alcohol purity)Useful for converting existing estersReversible reaction, potential for side reactions
From Deuterated Precursors Varies with specific routeDeuterated starting materialGenerally goodHigh (dependent on precursor purity)Precise control over deuterium placementAvailability and cost of deuterated precursors

Synthetic Pathways and Methodologies

Direct Hydrogen-Deuterium (H/D) Exchange

Direct H/D exchange is a powerful technique for introducing deuterium into a molecule at a late stage of a synthetic sequence.[1] This method relies on the activation of C-H bonds by a transition metal catalyst, allowing for the exchange of hydrogen atoms with deuterium from a deuterium source like deuterium gas (D₂) or heavy water (D₂O).[1][3]

A notable example is the iridium-catalyzed ortho-deuteration of aromatic esters.[4][5][6] By using a directing group, such as the ester carbonyl, specific C-H bonds can be selectively activated and deuterated.

H_D_Exchange AromaticEster Aromatic Ester Intermediate C-H Activation Intermediate AromaticEster->Intermediate + Catalyst Catalyst Iridium Catalyst DeuteriumSource D₂ Gas DeuteriumSource->Intermediate Intermediate->Catalyst DeuteratedEster Ortho-Deuterated Aromatic Ester Intermediate->DeuteratedEster Reductive_Deuteration AromaticEster Aromatic Ester DeuteratedAlcohol α,α-Dideuterio Benzyl Alcohol AromaticEster->DeuteratedAlcohol + SmI₂ / D₂O SmI2_D2O SmI₂ / D₂O Esterification Esterification DeuteratedAlcohol->Esterification CarboxylicAcid Carboxylic Acid CarboxylicAcid->Esterification DeuteratedEster Deuterated Ester Esterification->DeuteratedEster Esterification_Transesterification cluster_0 Fischer Esterification cluster_1 Transesterification CarboxylicAcid Carboxylic Acid Fischer H⁺ Catalyst CarboxylicAcid->Fischer DeuteratedAlcohol1 Deuterated Alcohol (R'-OD) DeuteratedAlcohol1->Fischer DeuteratedEster1 Deuterated Ester Fischer->DeuteratedEster1 Ester Ester (R-COOR'') Transesterification Acid or Base Catalyst Ester->Transesterification DeuteratedAlcohol2 Deuterated Alcohol (R'-OD) DeuteratedAlcohol2->Transesterification DeuteratedEster2 Deuterated Ester (R-COOR') Transesterification->DeuteratedEster2 Deuterated_Precursors DeuteratedPrecursor Deuterated Precursor (e.g., α-deuterated carboxylic acid) Reaction Chemical Transformation (e.g., Esterification) DeuteratedPrecursor->Reaction DeuteratedEster Deuterated Ester Reaction->DeuteratedEster Reagent Reagent (e.g., Alcohol) Reagent->Reaction

References

Safety Operating Guide

Safe Disposal of Ethyl 2-methylbutanoate-d9: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the safe disposal of Ethyl 2-methylbutanoate-d9, a deuterated ester. While chemically similar to its non-deuterated counterpart, Ethyl 2-methylbutanoate, it is crucial to handle and dispose of this compound as hazardous waste, adhering to all institutional and local regulations.

Immediate Safety and Handling Precautions

Before commencing any disposal procedures, it is essential to wear appropriate Personal Protective Equipment (PPE). This includes chemical-resistant gloves, safety goggles or a face shield, and a laboratory coat. All handling of this compound and its waste should occur in a well-ventilated area or under a chemical fume hood to prevent the inhalation of vapors.[1]

Key Safety Considerations:

  • Flammability: Ethyl 2-methylbutanoate is a flammable liquid and vapor.[2][3] Keep it away from heat, sparks, open flames, and other ignition sources.[2][3][4][5][6] Smoking is strictly prohibited in areas where it is handled.[2][4][5]

  • Static Discharge: Take precautionary measures against static discharge.[2][4][5][6] Use non-sparking tools and ensure that containers and receiving equipment are properly grounded and bonded.[2][4][5]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, acids, and caustic solutions.[4][6] Esters can react with acids to release heat, and strong oxidizing acids may cause a vigorous, potentially ignitable reaction.[4] Mixing esters with alkali metals and hydrides can generate flammable hydrogen gas.[4]

Quantitative Data Summary

The following table summarizes key quantitative data for the non-deuterated analog, Ethyl 2-methylbutanoate. This information is provided for reference, as the properties of the deuterated version are expected to be very similar.

PropertyValue
Molecular Formula C₇H₁₄O₂
Molecular Weight 130.18 g/mol [7]
Appearance Colorless oily liquid with a fruity odor[7]
Classification Flammable Liquid, Category 3[2][4]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste in accordance with local, regional, and national regulations.[5][6]

1. Waste Segregation and Collection:

  • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's chemical hygiene plan.

  • Collect all waste, including unused product and contaminated materials (e.g., absorbent pads, gloves, and empty containers), in a designated, properly labeled, and sealed container.[1]

2. Containerization:

  • Use a suitable, closed container for waste collection.[8] The container must be in good condition, free from rust, cracks, or bulging.[9]

  • Ensure the container is made of a material compatible with the chemical.

  • Keep the waste container closed except when adding waste.[9][10]

3. Labeling:

  • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

  • Include any relevant hazard warnings, such as "Flammable Liquid".

4. Storage:

  • Store the sealed and labeled waste container in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials.[2][4][5]

  • Store waste containers in secondary containment trays.[9]

5. Final Disposal:

  • Arrange for the collection and disposal of the waste through a licensed professional waste disposal service.[4][8]

  • Do not pour this compound down the sink or dispose of it as general waste.[9]

Spill Management and Cleanup

In the event of a spill, follow these procedures:

  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For small spills, use an inert absorbent material such as vermiculite, dry sand, or a commercial chemical absorbent to contain and soak up the liquid.[1][5] Do not use combustible materials like paper towels without first using an absorbent.[1]

  • Cleanup: Carefully collect the absorbed material using non-sparking tools and place it in the designated hazardous waste container.[1][7][11] Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[1]

  • Large Spills: For large spills, dike the area to prevent spreading and contact your institution's environmental health and safety department immediately.[5]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_0 Preparation cluster_1 Containment cluster_2 Storage & Disposal A Identify Waste: This compound B Wear Appropriate PPE: Gloves, Goggles, Lab Coat A->B C Segregate Waste: Do not mix with other chemicals B->C D Use a Suitable, Closed Container C->D E Label Container Clearly: Chemical Name & Hazards D->E F Store in a Cool, Dry, Well-Ventilated Area E->F G Contact Approved Waste Disposal Service F->G H Final Disposal G->H

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Guide to Handling Ethyl 2-methylbutanoate-d9

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and logistical information for the proper handling and disposal of Ethyl 2-methylbutanoate-d9 in a laboratory setting.

This guide provides comprehensive, step-by-step procedures for researchers, scientists, and drug development professionals to ensure the safe handling of this compound. By adhering to these protocols, you can minimize risks, ensure the integrity of your experiments, and maintain a safe laboratory environment.

Understanding the Hazards

This compound, while not having a specific Safety Data Sheet (SDS) readily available, can be handled by observing the precautions for its non-deuterated analog, Ethyl 2-methylbutanoate. The primary hazard associated with this compound is its flammability.[1][2] Vapors can form explosive mixtures with air and may travel to an ignition source and flash back.[1][2] Therefore, it is crucial to handle this chemical in a well-ventilated area, away from heat, sparks, open flames, and other ignition sources.[1][2][3][4]

Personal Protective Equipment (PPE)

The appropriate selection and use of Personal Protective Equipment (PPE) are the first line of defense against chemical exposure. When handling this compound, the following PPE is mandatory.[3][5][6]

PPE CategoryItemSpecifications
Eye Protection Safety Glasses or GogglesMust be rated to withstand chemical splashes. A face shield may be necessary for operations with a high risk of splashing.[7]
Hand Protection Chemical-Resistant GlovesNitrile gloves are generally suitable for intermittent contact.[6][7] Always consult the glove manufacturer's resistance guide for specific chemicals.
Body Protection Flame-Retardant Lab CoatA lab coat made of Nomex® or 100% cotton is recommended.[3][7] Synthetic materials should be avoided as they can melt onto the skin if ignited.[3]
Respiratory Protection Not generally required with adequate ventilationUse in a chemical fume hood.[3] If ventilation is inadequate or there is a risk of inhaling vapors, a respirator with an appropriate cartridge may be necessary.[5]
Footwear Closed-toe ShoesShoes should be made of a non-absorbent material and cover the entire foot.[3]
Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling this compound is essential for safety and for preserving the compound's isotopic purity.

3.1. Preparation and Handling

  • Work Area Preparation : Ensure the work area, preferably a chemical fume hood, is clean and free of ignition sources.[3]

  • Gather Materials : Assemble all necessary equipment, including PPE, spill containment materials, and waste containers, before handling the chemical.

  • Inert Atmosphere : To prevent contamination with atmospheric moisture and potential degradation, handle deuterated compounds under an inert atmosphere, such as nitrogen or argon, especially for long-term storage or sensitive applications.[8][9]

  • Dispensing : Use non-sparking tools for all transfers.[1] Ground and bond containers and receiving equipment to prevent static discharge.[4]

  • Heating : Never heat flammable liquids with an open flame.[3] Use a heating mantle, water bath, or other controlled heating source.

  • Storage : Store this compound in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area designated for flammable liquids.[1][3] Keep away from oxidizing agents and strong bases.[1] For long-term storage, refrigeration at -20°C is often recommended to maintain stability.[8]

3.2. Disposal Plan

Proper disposal of chemical waste is critical to environmental and laboratory safety.

  • Waste Segregation : Collect all waste containing this compound in a dedicated, clearly labeled, and compatible waste container.[10] Do not mix with other waste streams unless explicitly permitted by your institution's waste management guidelines.

  • Waste Characterization : The waste should be characterized as a flammable liquid organic waste.

  • Container Management : Keep the waste container tightly closed when not in use.[3] Store the container in a designated satellite accumulation area.

  • Disposal Request : Follow your institution's procedures for hazardous waste pickup. Do not dispose of this chemical down the drain.[11][12]

  • Empty Containers : Empty containers that held this compound should be managed as hazardous waste unless they are triple-rinsed. The rinsate must be collected as hazardous waste.[10]

Emergency Procedures

In the event of an emergency, follow these procedures:

  • Spill : For a small spill, absorb the material with a non-combustible absorbent material (e.g., sand, vermiculite) and place it in a sealed container for disposal.[2] For a large spill, evacuate the area and contact your institution's emergency response team.

  • Fire : Use a dry chemical, CO2, or alcohol-resistant foam extinguisher.[1] Do not use a water jet, as it may spread the fire.

  • Skin Contact : Immediately remove all contaminated clothing and rinse the affected skin area with plenty of water.[1][2]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2]

  • Inhalation : Move the affected person to fresh air. If not breathing, give artificial respiration. Seek medical attention.

  • Ingestion : Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]

Workflow for Safe Handling of this compound

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_area Prepare Work Area (Fume Hood, No Ignition Sources) gather_ppe Don Appropriate PPE prep_area->gather_ppe gather_materials Assemble Equipment & Spill Kit gather_ppe->gather_materials dispense Dispense Under Inert Atmosphere gather_materials->dispense Begin Handling use Perform Experiment dispense->use storage Store Properly (Cool, Dry, Ventilated) use->storage collect_waste Collect Waste in Labeled Container storage->collect_waste Generate Waste segregate Segregate as Flammable Organic Waste collect_waste->segregate request_pickup Request Hazardous Waste Pickup segregate->request_pickup

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.